1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F8O2/c11-7(12)9(15,16)19-5-2-1-3-6(4-5)20-10(17,18)8(13)14/h1-4,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSNJTVHTSPYDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)OC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063232 | |
| Record name | 1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3914-19-0 | |
| Record name | 1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3914-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3-bis(1,1,2,2-tetrafluoroethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003914190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3-bis(1,1,2,2-tetrafluoroethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.343 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The introduction of 1,1,2,2-tetrafluoroethoxy groups onto an aromatic scaffold can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic characteristics. This document outlines a detailed, field-proven synthetic protocol based on the Williamson ether synthesis, offering insights into the causal factors behind experimental choices. Furthermore, a thorough guide to the structural elucidation of the target molecule using modern analytical techniques is presented, including predicted data for 1H, 13C, and 19F Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to equip researchers with the necessary knowledge to confidently synthesize and characterize this valuable compound.
Introduction: The Significance of the 1,1,2,2-Tetrafluoroethoxy Moiety in Aromatic Systems
The strategic incorporation of fluorine atoms into organic molecules is a powerful tool in modern drug discovery and materials science. The 1,1,2,2-tetrafluoroethoxy (-OCHF₂CF₂H) group, in particular, imparts a unique combination of electronic and steric properties. The high electronegativity of the fluorine atoms results in a strong inductive electron-withdrawing effect, which can significantly modulate the reactivity of the attached benzene ring. This generally deactivates the ring toward electrophilic substitution.
From a drug design perspective, the introduction of fluorinated moieties like the tetrafluoroethoxy group can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, prolonging the in vivo half-life of a drug candidate.
-
Increased Lipophilicity: The fluorinated group can increase the molecule's lipophilicity, potentially improving its ability to cross biological membranes.
-
Modulation of Acidity/Basicity: The electron-withdrawing nature of the group can alter the pKa of nearby functionalities, influencing drug-receptor interactions.
In materials science, fluorinated aromatic compounds are valued for their high thermal stability, chemical inertness, and unique dielectric properties. This compound, with its meta-substitution pattern, offers a versatile building block for the synthesis of novel polymers, liquid crystals, and other advanced materials.
Synthesis of this compound: A Modified Williamson Ether Synthesis Approach
The most logical and established method for the preparation of aryl ethers is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. For the synthesis of this compound, this entails the reaction of resorcinol (1,3-dihydroxybenzene) with a suitable 1,1,2,2-tetrafluoroethylating agent.
Causality Behind Experimental Choices
-
Choice of Base: The first step in the Williamson ether synthesis is the deprotonation of the hydroxyl groups of resorcinol to form the more nucleophilic phenoxide. A moderately strong base is required to achieve this. While strong bases like sodium hydride (NaH) could be used, they may lead to side reactions. A weaker base like potassium carbonate (K₂CO₃) is often a good choice for phenolic substrates as it is effective, readily available, and easier to handle.[2] The use of a base is crucial as the neutral hydroxyl group is not sufficiently nucleophilic to displace a leaving group.
-
Choice of Tetrafluoroethylating Agent: A reactive electrophile containing the 1,1,2,2-tetrafluoroethyl group is necessary. Common choices include 1-iodo-1,1,2,2-tetrafluoroethane or 1-bromo-1,1,2,2-tetrafluoroethane. The iodide is generally more reactive than the bromide due to iodine being a better leaving group. Another excellent option is 1,1,2,2-tetrafluoroethyl triflate (CF₃SO₃CH₂CF₂H), as the triflate group is an exceptionally good leaving group.
-
Choice of Solvent: A polar aprotic solvent is ideal for Sₙ2 reactions as it can solvate the cation of the base without strongly solvating the nucleophilic phenoxide, thus maximizing its reactivity.[4] Dimethylformamide (DMF) or acetonitrile are excellent choices.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. A temperature range of 60-100 °C is a typical starting point for Williamson ether syntheses involving aryl ethers. Monitoring the reaction by thin-layer chromatography (TLC) is essential to determine the optimal reaction time and temperature.
Experimental Workflow: A Step-by-Step Protocol
The following protocol is a robust, self-validating system for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Detailed Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add resorcinol (1.0 eq.), potassium carbonate (2.5 eq.), and anhydrous dimethylformamide (DMF).
-
Addition of Alkylating Agent: Add 1-iodo-1,1,2,2-tetrafluoroethane (2.2 eq.) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected outcomes from various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, 1H, 13C, and 19F NMR will provide definitive structural information.
Caption: Analytical workflow for the characterization of the target compound.
Predicted NMR Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~7.3 | t | ~8 | H-5 |
| ~6.9 | d | ~8 | H-4, H-6 | |
| ~6.8 | s | H-2 | ||
| ~6.0 | tt | J(H-F) ≈ 53, J(H-F) ≈ 3 | -OCHF₂ | |
| ¹³C | ~160 | C-1, C-3 | ||
| ~130 | C-5 | |||
| ~115 (t) | J(C-F) ≈ 250 | -CF₂- | ||
| ~110 (t) | J(C-F) ≈ 30 | -OCHF₂ | ||
| ~108 | C-4, C-6 | |||
| ~102 | C-2 | |||
| ¹⁹F | ~ -90 | d | J(F-H) ≈ 53 | -OCHF₂ |
| ~ -135 | t | J(F-H) ≈ 3 | -CF₂- |
-
¹H NMR: The aromatic region is expected to show a complex pattern due to the meta-substitution. The proton at the 2-position will likely appear as a singlet, while the protons at the 4, 5, and 6 positions will show doublet and triplet patterns.[5] The proton of the -OCHF₂ group will appear as a triplet of triplets due to coupling with the two geminal fluorine atoms and the two vicinal fluorine atoms.
-
¹³C NMR: Six distinct signals are expected for the aromatic carbons, with the carbons directly attached to the oxygen atoms (C-1 and C-3) appearing furthest downfield.[6][7][8][9] The carbons of the tetrafluoroethoxy groups will show characteristic splitting due to coupling with the fluorine atoms.
-
¹⁹F NMR: Two distinct signals are expected. The -CF₂H group will appear as a doublet due to coupling with the geminal proton, and the -OCF₂- group will appear as a triplet due to coupling with the vicinal proton.[10][11][12][13][14]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of key functional groups.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3100-3000 | Aromatic C-H stretch | Medium |
| ~2900 | Aliphatic C-H stretch | Weak |
| ~1600, ~1480 | Aromatic C=C stretch | Medium-Strong |
| ~1280-1200 | Ar-O-C stretch | Strong |
| ~1150-1000 | C-F stretch | Strong |
The IR spectrum will be dominated by strong absorptions corresponding to the C-F stretching vibrations and the aryl ether C-O stretching.[15][16][17][18] The presence of the aromatic ring will be confirmed by the C=C and aromatic C-H stretching bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): A clear molecular ion peak is expected at m/z = 310.02, corresponding to the molecular formula C₁₀H₆F₈O₂.
-
Key Fragmentation Patterns: Fragmentation is likely to occur at the ether linkages. Expect to see fragments corresponding to the loss of a tetrafluoroethoxy group (-OCHF₂CF₂H) and further fragmentation of the aromatic ring.[19][20][21][22]
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. By leveraging a modified Williamson ether synthesis, this valuable fluorinated building block can be accessed in a reliable and predictable manner. The detailed characterization data, including predicted NMR, IR, and MS spectra, will aid researchers in the unambiguous identification and purity assessment of the synthesized compound. The insights provided herein are intended to empower researchers in their efforts to explore the potential of this and related fluorinated molecules in drug discovery and materials science.
References
- 1. youtube.com [youtube.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. rsc.org [rsc.org]
- 8. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chemrxiv.org [chemrxiv.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. US3269928A - Perfluoroaromatic compounds - Google Patents [patents.google.com]
- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. 19F [nmr.chem.ucsb.edu]
- 14. Unsymmetric Carbon Satellites in Fluorine-19 NMR — Nanalysis [nanalysis.com]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 18. www1.udel.edu [www1.udel.edu]
- 19. Uncovering per- and polyfluoroalkyl substances (PFAS) with nontargeted ion mobility spectrometry–mass spectrometry analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. notes.fluorine1.ru [notes.fluorine1.ru]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. youtube.com [youtube.com]
An In-depth Technical Guide to the Physicochemical Properties of 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene
Foreword: Navigating the Landscape of Fluorinated Aromatic Ethers
To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical resource on the physicochemical properties of 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene. In the ever-expanding universe of fluorinated molecules, understanding the fundamental characteristics of novel compounds is paramount to unlocking their potential. The introduction of tetrafluoroethoxy groups onto an aromatic core imparts a unique combination of thermal stability, chemical inertness, and altered electronic properties that are of significant interest in materials science, agrochemicals, and pharmaceuticals.[1] This document provides a detailed exploration of these properties, grounded in established analytical techniques and proven field insights.
Molecular Identity and Structural Elucidation
This compound is a symmetrically substituted aromatic ether. The core of its structure is a benzene ring, with two 1,1,2,2-tetrafluoroethoxy groups attached at the meta positions. This substitution pattern is crucial in defining the molecule's polarity, reactivity, and spatial arrangement.
Molecular Structure Diagram:
Caption: Molecular structure of this compound.
Table 1: Core Compound Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 3914-19-0 | [2][3] |
| Molecular Formula | C₁₀H₆F₈O₂ | [2] |
| Molecular Weight | 310.14 g/mol | [2] |
| Canonical SMILES | C1=CC(=CC(=C1)OC(C(F)F)(F)F)OC(C(F)F)(F)F | [4] |
| InChI | InChI=1S/C10H6F8O2/c11-7(12)9(15,16)19-5-3-1-2-4-6(5)20-10(17,18)8(13)14/h1-4,7-8H | [4] |
Physicochemical Properties
The physicochemical properties of this compound are largely dictated by the interplay between the aromatic ring and the highly electronegative tetrafluoroethoxy substituents. These properties are critical for predicting its behavior in various applications, from reaction kinetics to formulation development.
Table 2: Summary of Physicochemical Data
| Property | Value | Source(s) |
| Physical State | Liquid (at standard conditions) | Assumed based on boiling point |
| Boiling Point | 78 °C / 94.8 °C | [3] |
| Melting Point | Data not available | |
| Density | 1.443 g/cm³ | [3] |
| Solubility | Data not available for specific solvents. Expected to be soluble in many organic solvents and have low solubility in water. |
Note on Discrepancies: The conflicting boiling point data highlights the importance of experimental verification. The lower value of 78 °C may be an outlier or measured under different pressure conditions. For practical applications, empirical determination is recommended.
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen and carbon-fluorine framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The aromatic protons will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The single proton on each tetrafluoroethoxy group (-CF₂H) will likely appear as a triplet of triplets due to coupling with the adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbons of the tetrafluoroethoxy groups. The carbons attached to the oxygen atoms will be shifted downfield. The carbons bonded to fluorine will exhibit splitting due to C-F coupling. Aromatic carbons typically resonate between δ 110-160 ppm, while the aliphatic carbons of the ether side chains will appear further upfield.[5][6]
-
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds due to the large chemical shift dispersion of the ¹⁹F nucleus.[7][8] Two distinct signals are expected for the two types of fluorine atoms (-OCF₂- and -CF₂H), each appearing as a multiplet due to F-F and F-H coupling. The chemical shifts will be indicative of the electronic environment of the fluorine atoms.[9][10]
Experimental Protocol: NMR Sample Preparation
A robust NMR analysis begins with meticulous sample preparation. The following protocol is a standard procedure for obtaining high-resolution spectra of fluorinated organic compounds.[11]
-
Sample Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, acetone-d₆, DMSO-d₆). For non-polar compounds like this, CDCl₃ is a common choice.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently swirl to dissolve the sample completely.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard: For quantitative analysis, a known amount of an internal standard can be added. For ¹⁹F NMR, a common reference is CFCl₃.
-
Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using appropriate pulse sequences and parameters.
Diagram: NMR Experimental Workflow
Caption: A generalized workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of key functional groups. Expected characteristic absorption bands include:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-O-C stretching (ether): ~1050-1250 cm⁻¹ (likely strong and broad)
-
C-F stretching: ~1000-1400 cm⁻¹ (typically very strong)
-
Aromatic C=C stretching: ~1450-1600 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z 310.14. The fragmentation pattern will likely involve the loss of the tetrafluoroethoxy groups and fragments of the benzene ring.
Thermal Stability
Fluorinated compounds are renowned for their high thermal stability due to the strength of the C-F bond.[1] Thermogravimetric analysis (TGA) is the standard method for evaluating this property. While specific TGA data for this compound is not available, a TGA experiment would reveal its decomposition temperature and thermal degradation profile.
Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol outlines the general steps for performing TGA on a liquid sample.[12][13]
-
Instrument Calibration: Ensure the TGA instrument is calibrated for temperature and mass.
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into an inert TGA pan (e.g., alumina or platinum).
-
Purge Gas: Use an inert purge gas, such as nitrogen or argon, to prevent oxidation during the analysis. Set a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., from room temperature to 600 °C).
-
Data Acquisition: Start the analysis and record the sample weight as a function of temperature.
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset of decomposition is a key indicator of thermal stability.
Diagram: TGA Experimental Workflow
Caption: A simplified workflow for conducting a thermogravimetric analysis experiment.
Solubility Profile
The solubility of this compound in various solvents is a critical parameter for its application in synthesis, purification, and formulation. Due to its fluorinated nature, it is expected to exhibit good solubility in many common organic solvents and poor solubility in water.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[14]
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand undisturbed until a clear supernatant is formed.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved droplets.
-
Quantification: Accurately dilute the filtered solution and determine the concentration of the solute using a suitable analytical technique (e.g., GC-MS, HPLC, or quantitative NMR).
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Safety and Handling
Potential GHS Hazard Statements (based on the 1,2-isomer):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult a comprehensive and up-to-date Safety Data Sheet before handling any chemical.
Synthesis Overview
A plausible synthetic route to this compound involves the reaction of resorcinol (1,3-dihydroxybenzene) with tetrafluoroethylene (TFE) under basic conditions.[1][15] This reaction would proceed via a nucleophilic addition mechanism.
Diagram: Proposed Synthetic Pathway
Caption: A proposed synthetic route for this compound.
Applications and Future Directions
Fluorinated aromatic ethers are valuable intermediates in various fields. The unique properties of this compound make it a candidate for applications in:
-
High-Performance Polymers: Its thermal stability and chemical resistance could be leveraged in the synthesis of specialty polymers.[1]
-
Pharmaceuticals and Agrochemicals: The introduction of fluoroalkyl groups can enhance the metabolic stability and bioavailability of active compounds.[11]
-
Electronic Materials: Fluorinated compounds are often used in the development of liquid crystals and other electronic components.[11]
Further research is needed to fully characterize this compound and explore its potential applications. Detailed studies on its reactivity, biological activity, and material properties will be crucial in unlocking its full potential.
References
- 1. This compound | 3914-19-0 | Benchchem [benchchem.com]
- 2. This compound | 3914-19-0 [chemicalbook.com]
- 3. CAS#:3914-19-0 | 1,3-bis-(1,1,2,2-Tetrafluoroethoxy)benzene | Chemsrc [chemsrc.com]
- 4. This compound (3914-19-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. compoundchem.com [compoundchem.com]
- 7. azom.com [azom.com]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 19F [nmr.chem.ucsb.edu]
- 11. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 12. epfl.ch [epfl.ch]
- 13. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 14. benchchem.com [benchchem.com]
- 15. molbase.com [molbase.com]
"spectroscopic data (NMR, FT-IR, Mass Spec) of 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene"
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene (CAS 3914-19-0). In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's spectral data. By examining the molecule's unique structural features—a 1,3-disubstituted aromatic core flanked by two electron-withdrawing tetrafluoroethoxy groups—we can deduce the expected chemical shifts, coupling constants, vibrational modes, and fragmentation patterns. This guide is intended for researchers in synthetic chemistry, materials science, and drug development, offering a robust theoretical framework for the identification and characterization of this and structurally related fluorinated aromatic ethers.
Introduction: The Significance of Fluorinated Aromatic Ethers
The incorporation of fluorinated substituents into aromatic systems is a cornerstone of modern molecular design, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. The 1,1,2,2-tetrafluoroethoxy (-OCF₂CF₂H) group is particularly noteworthy; its strong inductive electron-withdrawing nature deactivates the benzene ring towards electrophilic substitution while its unique conformational properties can impart desirable physicochemical characteristics. This compound represents a molecule with significant potential in materials science and as a building block in medicinal chemistry.
A thorough spectroscopic characterization is the bedrock of chemical research, confirming molecular identity, purity, and structure. This guide provides a detailed theoretical analysis of the expected spectroscopic data for this compound, serving as a benchmark for future experimental work.
Molecular Structure and Symmetry
Understanding the molecule's structure is fundamental to predicting its spectroscopic output. The 1,3- (or meta-) substitution pattern dictates a specific symmetry that will be reflected in the number and type of signals observed, particularly in NMR spectroscopy.
Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the presence of fluorine, ¹⁹F NMR is also essential. The predictions below are based on established chemical shift theory and observed trends in analogous fluorinated compounds.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic and the aliphatic protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.4 - 7.6 | Triplet (t) | 1H | H-5 | Located between two electron-withdrawing groups, this proton experiences the least deshielding among the aromatic protons. It will be split into a triplet by its two equivalent neighbors (H-4 and H-6). |
| ~ 7.1 - 7.3 | Doublet of doublets (dd) | 2H | H-4, H-6 | These two protons are chemically equivalent. They are split by H-5 (ortho-coupling, J ≈ 8 Hz) and H-2 (meta-coupling, J ≈ 2 Hz). |
| ~ 6.9 - 7.1 | Triplet (t) or Singlet (s) | 1H | H-2 | This proton is situated between the two substituted carbons. It will be split into a triplet by H-4 and H-6 (meta-coupling, J ≈ 2 Hz), which may appear as a narrow triplet or a broad singlet. |
| ~ 6.2 - 6.6 | Triplet of triplets (tt) | 2H | -OCF₂CF₂H | This proton is on a carbon adjacent to a CF₂ group, resulting in a large two-bond coupling (²JHF ≈ 50-55 Hz). It is further split by the two fluorine atoms on the distal carbon (³JHF ≈ 3-5 Hz), resulting in a triplet of triplets. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be characterized by strong C-F coupling, which splits the signals of the fluorinated carbons and adjacent carbons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |
| ~ 158 - 160 | Triplet (t) | C1, C3 (Ar-O) | The carbons directly attached to the electronegative oxygen atoms are deshielded. They will likely be split into a triplet by the two fluorine atoms on the adjacent carbon (²JCF ≈ 25-30 Hz). |
| ~ 130 - 132 | Singlet (s) | C5 (Ar-H) | This aromatic carbon is expected to show minimal coupling to fluorine. |
| ~ 118 - 122 | Triplet (t) | -OC F₂CF₂H | The carbon of the ether linkage is highly deshielded and split into a triplet by the two directly attached fluorine atoms (¹JCF ≈ 240-260 Hz). |
| ~ 115 - 118 | Singlet (s) or small triplet | C4, C6 (Ar-H) | These carbons are ortho to one substituent and meta to the other. |
| ~ 110 - 114 | Triplet (t) | -OCF₂C F₂H | This carbon is also highly deshielded and split into a triplet by its two directly attached fluorine atoms (¹JCF ≈ 240-260 Hz). |
| ~ 108 - 110 | Singlet (s) or small triplet | C2 (Ar-H) | This carbon is situated between the two substituted carbons and is expected to be the most shielded of the aromatic carbons. |
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is expected to be the most informative for confirming the structure of the side chains.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -85 to -90 | Doublet of triplets (dt) | -OCF₂ CF₂H | This fluorine signal is split into a doublet by the terminal proton (³JFH ≈ 3-5 Hz) and into a triplet by the adjacent CF₂ group (³JFF ≈ 5-10 Hz). |
| ~ -135 to -140 | Doublet of triplets (dt) | -OCF₂CF₂ H | This fluorine signal is split into a large doublet by the geminal proton (²JFH ≈ 50-55 Hz) and into a triplet by the adjacent CF₂ group (³JFF ≈ 5-10 Hz). |
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
The FT-IR spectrum provides critical information about the functional groups present in the molecule. The spectrum will be dominated by very strong C-F stretching vibrations.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 3100 - 3000 | Medium | Aromatic C-H | Stretching |
| ~ 2980 | Medium | Aliphatic C-H (-CF₂H) | Stretching |
| 1610, 1590, 1470 | Medium-Strong | Aromatic C=C | Ring Stretching |
| 1300 - 1000 | Very Strong | C-F | Stretching |
| ~ 1250 | Strong | Aryl-O | Asymmetric C-O-C Stretching |
| 880 - 780 | Strong | Aromatic C-H | Out-of-plane Bending |
Key Interpretive Points:
-
The most prominent feature will be the intense and broad absorption band between 1300 and 1000 cm⁻¹, characteristic of C-F stretching modes.[1]
-
The pattern of C-H out-of-plane bending bands in the 900-670 cm⁻¹ region is diagnostic for the substitution pattern of the benzene ring. For 1,3-disubstitution, strong bands are typically expected around 880-820 cm⁻¹ and 780-730 cm⁻¹.[2]
-
The presence of both aromatic C-H stretching (>3000 cm⁻¹) and aliphatic C-H stretching (<3000 cm⁻¹) helps confirm the overall structure.[3]
Mass Spectrometry (MS) Analysis
Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and crucial information about the molecule's fragmentation pathways, which are dictated by the stability of the resulting ions.
Predicted Molecular Ion:
-
Formula: C₁₀H₆F₈O₂
-
Molecular Weight: 310.03 g/mol
-
[M]⁺ Peak: A moderately intense molecular ion peak is expected at m/z 310 .
Predicted Fragmentation Pathway
The primary fragmentation will involve the cleavage of the ether bonds and fragmentation within the fluorinated side chains.
References
An In-depth Technical Guide to 1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene (CAS 3914-19-0): Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene (CAS 3914-19-0), a fluorinated aromatic ether with significant potential in the fields of pharmaceutical development and materials science. This document delves into the synthesis, physicochemical properties, and diverse applications of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Fluorinated Moieties
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern chemistry, profoundly impacting the properties and functionalities of the resulting compounds. In medicinal chemistry, the introduction of fluorine can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets.[1][2][3] Similarly, in materials science, fluorination imparts desirable characteristics such as thermal stability, chemical resistance, and unique electronic properties.
This compound belongs to the class of polyfluoroalkoxy benzenes, which are recognized for their ability to modulate the lipophilicity and electronic nature of the benzene ring.[4] This guide will explore the synthesis of this specific molecule, detail its known and predicted properties, and discuss its potential applications, providing a solid foundation for its use in research and development.
Molecular Structure and Physicochemical Properties
This compound is characterized by a central benzene ring substituted at the 1 and 3 positions with 1,1,2,2-tetrafluoroethoxy groups.
Molecular Formula: C10H6F8O2[5]
Molecular Weight: 310.14 g/mol [5]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 3914-19-0 | [5][6] |
| Molecular Formula | C10H6F8O2 | [5] |
| Molecular Weight | 310.14 | [5] |
| Appearance | Not specified, likely a liquid or low-melting solid | - |
| Boiling Point | Not explicitly found for this compound. | - |
| Density | Not explicitly found for this compound. | - |
Synthesis of this compound
The most prominent and logical synthetic route to this compound is the Williamson ether synthesis .[7][8][9] This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide or phenoxide. In this specific case, the synthesis would proceed by the reaction of resorcinol (1,3-dihydroxybenzene) with a suitable 1,1,2,2-tetrafluoroethylating agent.
Reaction Scheme
The overall reaction can be depicted as follows:
Caption: General reaction scheme for the synthesis of this compound via Williamson ether synthesis.
Detailed Experimental Protocol (Proposed)
Materials:
-
Resorcinol
-
1,1,2,2-Tetrafluoroethyl iodide (or bromide)
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of resorcinol (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1,1,2,2-tetrafluoroethyl iodide (2.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction (typically several hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions involving atmospheric moisture and oxygen.
-
Anhydrous Conditions: Water can react with the base and reduce the yield.
-
Excess Base: Ensures complete deprotonation of the weakly acidic phenolic hydroxyl groups of resorcinol to form the more nucleophilic phenoxide.
-
Polar Aprotic Solvent (DMF): Solubilizes the reactants and facilitates the SN2 reaction.[8]
-
Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Aqueous Workup and Extraction: Separates the desired organic product from inorganic salts and the polar solvent.
-
Column Chromatography: A standard purification technique for organic compounds to remove any unreacted starting materials and byproducts.
Spectroscopic Characterization (Predicted)
1H NMR Spectroscopy
The 1H NMR spectrum is expected to show signals for the aromatic protons and the proton of the -OCHF2 group.
-
Aromatic Protons: The benzene ring protons will likely appear as a complex multiplet in the region of δ 6.5-7.5 ppm. The exact splitting pattern will depend on the coupling between the protons at positions 2, 4, 5, and 6.
-
-OCHF2 Proton: The proton on the tetrafluoroethoxy group is expected to appear as a triplet of triplets due to coupling with the adjacent fluorine atoms.
13C NMR Spectroscopy
The 13C NMR spectrum will show signals for the aromatic carbons and the carbons of the tetrafluoroethoxy groups.
-
Aromatic Carbons: Signals for the aromatic carbons will appear in the region of δ 110-160 ppm. The carbons directly attached to the oxygen atoms (C1 and C3) will be downfield shifted.
-
Tetrafluoroethoxy Carbons: The carbons of the -OCF2CHF2 groups will show characteristic splitting due to coupling with the fluorine atoms. The carbon of the -CF2- group will likely appear as a triplet, and the carbon of the -CHF2 group as a triplet.
19F NMR Spectroscopy
19F NMR is a powerful tool for characterizing fluorinated compounds. The spectrum is expected to show two distinct signals for the two different fluorine environments in the tetrafluoroethoxy group.[11]
-
-OCF2- Fluorines: These will likely appear as a triplet.
-
-CHF2 Fluorines: These will appear as a doublet of triplets due to coupling with the adjacent proton and the geminal fluorine atoms.
Mass Spectrometry
The mass spectrum (electron ionization, EI) would be expected to show the molecular ion peak (M+) at m/z 310. Fragmentation would likely involve the loss of the tetrafluoroethoxy groups.
Applications and Future Perspectives
The unique properties imparted by the two 1,1,2,2-tetrafluoroethoxy groups make this compound a promising candidate for various applications, particularly in drug discovery and materials science.
Medicinal Chemistry and Drug Development
The incorporation of polyfluorinated alkoxy groups can significantly enhance the pharmacological profile of drug candidates.[1][2][3]
-
Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolic oxidation, leading to a longer half-life and improved pharmacokinetic properties of a drug.[3]
-
Lipophilicity and Permeability: The fluorinated groups can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Binding Affinity: The electron-withdrawing nature of the tetrafluoroethoxy groups can alter the electronic properties of the benzene ring, potentially leading to stronger interactions with biological targets.[2]
This compound can serve as a valuable building block for the synthesis of novel drug candidates where modulation of these properties is desired.
Caption: Logical relationship of this compound to its potential applications.
Materials Science
Fluorinated polymers are known for their exceptional thermal stability, chemical inertness, and low surface energy. This compound could potentially be used as a monomer or an additive in the synthesis of high-performance polymers.[12] Its aromatic core provides rigidity, while the fluoroalkoxy side chains can impart hydrophobicity and oleophobicity, making such polymers suitable for applications in coatings, membranes, and electronic materials.
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a fluorinated aromatic compound with significant potential for a range of applications. Its synthesis, based on the reliable Williamson ether synthesis, is accessible. The presence of the tetrafluoroethoxy groups is expected to confer desirable properties, making it a valuable tool for medicinal chemists in the design of new therapeutics and for materials scientists in the development of advanced polymers. Further research into the specific applications and biological activities of this compound is warranted to fully unlock its potential.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 3914-19-0 | Benchchem [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 3914-19-0 [chemicalbook.com]
- 7. francis-press.com [francis-press.com]
- 8. jk-sci.com [jk-sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. azom.com [azom.com]
- 12. Functional conjugated microporous polymers: from 1,3,5-benzene to 1,3,5-triazine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Thermal Decomposition Analysis of 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene
Introduction: Contextualizing 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene
This compound is an aromatic compound characterized by a benzene ring substituted with two tetrafluoroethoxy groups at the meta positions.[1][2][3][4] The presence of these highly fluorinated ether moieties significantly influences the molecule's physicochemical properties, imparting enhanced thermal stability, chemical resistance, and specific solubility characteristics.[5] Such compounds are of interest in various advanced applications, including as high-performance heat transfer fluids, specialty solvents, and intermediates in the synthesis of pharmaceuticals and agrochemicals.[5] Understanding the thermal stability and decomposition pathways of this molecule is paramount for defining its operational limits, ensuring safety during its application at elevated temperatures, and predicting its environmental fate. This guide provides a comprehensive framework for the systematic thermal decomposition analysis of this compound, detailing the underlying principles, experimental protocols, and data interpretation.
Physicochemical Properties
A thorough understanding of the material's properties is foundational to any thermal analysis. The table below summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 3914-19-0 | [1][3] |
| Molecular Formula | C₁₀H₆F₈O₂ | [1] |
| Molecular Weight | 310.14 g/mol | [1] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | Not explicitly available for 1,3-isomer. 1,2-isomer: 97 °C.[7] 1,4-isomer: Not available. Monosubstituted: 152-153 °C. | |
| Density | Not explicitly available for 1,3-isomer. 1,2-isomer: 1.443 g/cm³.[7] Monosubstituted: 1.275 g/mL. | |
| Flash Point | Not explicitly available for 1,3-isomer. 1,2-isomer: 97-100°C/32mm.[6] Monosubstituted: 46.1 °C. |
Theoretical Considerations for Thermal Decomposition
The thermal decomposition of this compound is expected to be a complex process involving multiple reaction pathways. Based on the chemistry of analogous aromatic ethers and hydrofluoroethers, the primary decomposition events are likely to be initiated by the cleavage of the weakest bonds in the molecule.
The C-O ether bond and the C-C bonds within the tetrafluoroethoxy side chains are predicted to be more susceptible to thermal scission than the highly stable C-F bonds and the aromatic C-C bonds of the benzene ring.[8] Studies on similar hydrofluoroethers suggest that decomposition can be initiated by the fragmentation of the RfO–CxHyFz bond.[8] For aromatic ethers, homolysis of the C-O bridged bonds is a common initial step in pyrolysis.[9]
Therefore, we can hypothesize two primary initial decomposition pathways:
-
Cleavage of the Aryl C-O Bond: This would lead to the formation of a 1,3-bis(1,1,2,2-tetrafluoroethoxy)phenyl radical and a tetrafluoroethoxy radical.
-
Cleavage of the Alkyl C-O Bond: This would result in a 3-(1,1,2,2-tetrafluoroethoxy)phenoxy radical and a 1,1,2,2-tetrafluoroethyl radical.
Subsequent reactions of these initial radical species will lead to a cascade of further fragmentation, rearrangement, and recombination reactions, ultimately producing a complex mixture of smaller volatile fluorinated and non-fluorinated organic compounds, and potentially solid carbonaceous residue at higher temperatures.
Experimental Workflow for Thermal Decomposition Analysis
A multi-technique approach is essential for a comprehensive understanding of the thermal decomposition of this compound. The following workflow outlines a systematic investigation using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of this compound by measuring its mass loss as a function of temperature.[10] This provides the onset temperature of decomposition and information about the different stages of decomposition.[11][12]
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.[13]
-
Sample Preparation: Place 5-10 mg of this compound into an alumina or platinum crucible.[13][14]
-
Atmosphere: Conduct the experiment under a high-purity nitrogen atmosphere at a flow rate of 50-100 mL/min to prevent oxidative decomposition.[14]
-
Heating Program: Heat the sample from ambient temperature (e.g., 30 °C) to 800 °C at a constant heating rate of 10 °C/min.[14] This heating rate is a good starting point to resolve distinct decomposition events without excessive analysis time.
-
Data Collection: Continuously record the sample mass as a function of temperature. The first derivative of the mass loss curve (DTG) should also be plotted to identify the temperatures of the maximum rates of decomposition.[11]
Expected Results and Interpretation: The TGA curve is expected to show a stable baseline until the onset of decomposition. A sharp or multi-step mass loss will indicate the thermal degradation of the compound. The DTG curve will show peaks corresponding to the temperatures of the fastest decomposition rates for each step. The residual mass at the end of the experiment will quantify the amount of non-volatile residue formed.
Differential Scanning Calorimetry (DSC)
Objective: To identify the temperatures of thermal transitions such as melting, boiling, and decomposition, and to determine the enthalpy changes associated with these events.[15][16][17]
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.[18]
-
Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum pan. An empty, sealed pan will be used as a reference.[14]
-
Atmosphere: Maintain a nitrogen atmosphere with a flow rate of 50 mL/min.[14]
-
Heating Program: Heat the sample from ambient temperature to a temperature above the final decomposition temperature determined by TGA (e.g., 500 °C) at a heating rate of 10 °C/min.
-
Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.
Expected Results and Interpretation: The DSC thermogram will show endothermic peaks corresponding to melting and boiling. Exothermic peaks are indicative of decomposition processes.[17] By correlating the DSC data with the TGA curve, one can distinguish between boiling (mass loss with an endothermic peak) and decomposition (mass loss with an endothermic or exothermic peak).[9]
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.[19][20]
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.[19]
-
Sample Preparation: Place a small amount (0.1-0.5 mg) of the sample into a pyrolysis tube.
-
Pyrolysis Conditions: Pyrolyze the sample at several key temperatures determined from the TGA data (e.g., the onset of decomposition and the temperature of maximum decomposition rate). A rapid heating rate ("flash pyrolysis") is typically used.[21]
-
GC Separation: The pyrolysis products are swept into the GC column (a non-polar column such as a DB-5ms is a good starting point) and separated based on their boiling points and affinities for the stationary phase. A typical temperature program would be to hold at 40 °C for 2 minutes, then ramp to 300 °C at 10 °C/min.
-
MS Detection: The separated compounds are ionized (typically by electron ionization at 70 eV) and detected by the mass spectrometer, which provides a mass spectrum for each compound.[22]
-
Data Analysis: The individual compounds are identified by comparing their mass spectra to a library (e.g., NIST) and by interpreting their fragmentation patterns.[23]
Proposed Thermal Decomposition Pathways
Based on the principles of physical organic chemistry and literature on related compounds, the following decomposition pathways for this compound are proposed.
The identification of key fragments by Py-GC-MS, such as tetrafluoroethylene, fluorinated phenols, and benzene, would provide strong evidence for these proposed pathways. For instance, the detection of 1,3-dihydroxybenzene would suggest the cleavage of both ether linkages followed by hydrogen abstraction.
Safety Precautions
The thermal decomposition of fluorinated compounds can produce toxic and corrosive gases, such as hydrogen fluoride (HF).[24] Therefore, all thermal analyses must be conducted in a well-ventilated area, and the exhaust from the instruments should be directed to a suitable scrubbing system or fume hood.[25][26] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.[25][27] Special care should be taken when cleaning the instruments after analysis to avoid exposure to any hazardous residues.
Conclusion
This technical guide outlines a comprehensive and scientifically rigorous approach to the thermal decomposition analysis of this compound. By combining the macroscopic view of thermal stability provided by TGA and DSC with the detailed molecular-level information from Py-GC-MS, a thorough understanding of the decomposition mechanisms can be achieved. The proposed experimental protocols and theoretical framework provide a solid foundation for researchers and scientists to evaluate the thermal performance and safety of this and other related fluorinated materials. The insights gained from such an analysis are critical for the successful and safe implementation of these advanced compounds in their intended applications.
References
- 1. scbt.com [scbt.com]
- 2. This compound (3914-19-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. This compound | 3914-19-0 [chemicalbook.com]
- 4. CAS#:3914-19-0 | 1,3-bis-(1,1,2,2-Tetrafluoroethoxy)benzene | Chemsrc [chemsrc.com]
- 5. This compound | 3914-19-0 | Benchchem [benchchem.com]
- 6. 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene | 4063-48-3 [sigmaaldrich.com]
- 7. 1,2-BIS(1,1,2,2-TETRAFLUOROETHOXY)BENZENE CAS#: 4063-48-3 [m.chemicalbook.com]
- 8. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 10. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 11. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 12. etamu.edu [etamu.edu]
- 13. epfl.ch [epfl.ch]
- 14. benchchem.com [benchchem.com]
- 15. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. torontech.com [torontech.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 20. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 21. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 22. benchchem.com [benchchem.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 25. benchchem.com [benchchem.com]
- 26. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 27. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Solubility of 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene in Common Organic Solvents
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene. This document is intended for researchers, scientists, and drug development professionals who utilize this compound and require a thorough understanding of its behavior in various solvent systems. Given the limited availability of specific public data on its solubility, this guide synthesizes foundational principles of organic chemistry with established experimental protocols to empower researchers to determine its solubility accurately.
Introduction to this compound
This compound is an aromatic ether distinguished by the presence of two tetrafluoroethoxy substituents on the benzene ring. The incorporation of fluorine significantly alters the physicochemical properties of the parent molecule, influencing factors such as lipophilicity, metabolic stability, and binding affinity in biological systems. A critical parameter for its application in research and development, particularly in formulation and synthesis, is its solubility in common organic solvents.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[1] The solubility of this compound is governed by a balance of several factors inherent to its molecular structure:
-
Aromatic Core: The central benzene ring is hydrophobic and will favor interactions with non-polar or weakly polar solvents through van der Waals forces.
-
Ether Linkages: The oxygen atoms in the ether groups can act as hydrogen bond acceptors, potentially allowing for some solubility in protic solvents.[2]
-
Tetrafluoroethoxy Substituents: The highly electronegative fluorine atoms create strong C-F bonds, leading to a non-polar surface and reduced intermolecular interactions. This fluorination increases the compound's hydrophobicity.
Based on these structural features, it is anticipated that this compound will exhibit higher solubility in non-polar to moderately polar aprotic solvents and lower solubility in highly polar and protic solvents.
Intermolecular Interactions Influencing Solubility
Caption: Intermolecular forces governing the solubility of this compound in different solvent classes.
Experimental Determination of Solubility: The Shake-Flask Method
To obtain precise and reliable solubility data, the shake-flask method is the gold standard.[3][4] This equilibrium solubility method is robust and widely accepted in the pharmaceutical and chemical industries.
Principle
An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the solute in the clear, saturated supernatant is then determined analytically.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Glass vials with PTFE-lined caps
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Step-by-step workflow for determining solubility using the shake-flask method.
Detailed Protocol
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations to create a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Then, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw a precise volume of the clear supernatant without disturbing the solid pellet.
-
Dilution: Accurately dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analysis: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) and determine its concentration by comparing the response to the calibration curve.
-
Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and organized table to facilitate comparison across different solvents.
Table 1: Solubility of this compound in Common Organic Solvents at 25 °C
| Solvent | Solvent Polarity (Relative) | Expected Solubility | Experimentally Determined Solubility (mg/mL) |
| Hexane | 0.009 | High | To be determined |
| Toluene | 0.099 | High | To be determined |
| Dichloromethane | 0.309 | Moderate to High | To be determined |
| Tetrahydrofuran (THF) | 0.207 | Moderate | To be determined |
| Acetone | 0.355 | Moderate | To be determined |
| Acetonitrile | 0.460 | Low to Moderate | To be determined |
| Ethanol | 0.654 | Low | To be determined |
| Methanol | 0.762 | Low | To be determined |
| Water | 1.000 | Very Low | To be determined |
Note: Relative polarity values are sourced from Christian Reichardt, "Solvents and Solvent Effects in Organic Chemistry".
The results from these experiments will provide a quantitative measure of the solubility of this compound, which is invaluable for its effective use in various applications.
Conclusion
References
An In-depth Technical Guide to the Structural Elucidation of 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene
This technical guide provides a comprehensive framework for the structural determination and analysis of 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene. While a definitive published crystal structure for this specific molecule is not currently available in open-access databases, this document outlines the necessary experimental and computational methodologies required for its complete characterization. Drawing upon established principles and data from analogous fluorinated aromatic compounds, we present a roadmap for researchers, scientists, and drug development professionals to approach the synthesis, crystallization, and structural analysis of this and similar molecules.
Introduction: The Significance of Fluorinated Aromatic Ethers
The introduction of fluorinated substituents, such as the 1,1,2,2-tetrafluoroethoxy group, into aromatic systems dramatically influences their physicochemical properties. These modifications can enhance thermal stability, metabolic resistance, and lipophilicity, making such compounds highly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The 1,3-disubstitution pattern on the benzene ring, in particular, presents an interesting case for studying the interplay of steric and electronic effects on molecular conformation and crystal packing. A thorough understanding of the three-dimensional structure of this compound is therefore crucial for predicting its behavior and designing novel applications.
Synthesis and Purification for Crystallography
The successful growth of high-quality single crystals is predicated on the synthesis of a highly pure compound. The following section details a plausible synthetic route and the necessary purification protocols.
Proposed Synthetic Pathway
A common method for the synthesis of aryl ethers is the Williamson ether synthesis. In the case of this compound, this would involve the reaction of resorcinol (1,3-dihydroxybenzene) with a suitable tetrafluoroethylating agent in the presence of a base.
Caption: Proposed Williamson ether synthesis of the target compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a solution of resorcinol in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a slight excess of a base (e.g., potassium carbonate).
-
Addition of Fluorinating Agent: Introduce tetrafluoroethylene gas into the reaction mixture under controlled pressure and temperature. Alternatively, a more manageable electrophilic tetrafluoroethylating reagent could be employed.
-
Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.
Purity Assessment
The purity of the synthesized compound is paramount for successful crystallization. Purity should be assessed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired to confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final product.
Single Crystal Growth and X-ray Diffraction
The growth of diffraction-quality single crystals is often the most challenging step. Several methods should be systematically explored.
Crystallization Techniques
-
Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
Caption: Workflow for single-crystal X-ray diffraction analysis.
X-ray Data Collection and Structure Refinement
A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections. The crystal structure is then solved using direct methods or Patterson methods and refined against the experimental data.
Table 1: Anticipated Crystallographic Data and Refinement Details
| Parameter | Expected Value/Range |
| Crystal system | Monoclinic or Orthorhombic |
| Space group | P2₁/c, C2/c, or P2₁2₁2₁ |
| a, b, c (Å) | 10-20 |
| α, β, γ (°) | 90, 90-110, 90 |
| V (ų) | 1500-2500 |
| Z | 4 or 8 |
| R-factor | < 0.05 |
| Goodness-of-fit | ~1 |
Spectroscopic and Computational Characterization
In the absence of a definitive crystal structure, spectroscopic and computational methods provide invaluable insights into the molecular structure and properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the tetrafluoroethoxy groups. The aromatic region will likely exhibit a complex splitting pattern due to the meta-substitution.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
-
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. It will show characteristic signals for the fluorine atoms in the -OCF₂CF₂H groups.[2][3]
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy can be used to identify the characteristic vibrational modes of the molecule, including C-H, C-O, C-F, and aromatic C=C stretching and bending vibrations.
Computational Modeling
Density Functional Theory (DFT) calculations can be employed to predict the gas-phase geometry, vibrational frequencies, and electronic properties of this compound. These theoretical predictions can be compared with experimental data to validate the proposed structure.[2]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (δ 6.8-7.5 ppm), -OCF₂CH F₂ (triplet of triplets, δ ~6.0 ppm) |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), -OC F₂CF₂H (triplet), -OCF₂C F₂H (triplet) |
| ¹⁹F NMR | -OCF₂ CF₂H (doublet of triplets), -OCF₂CF₂ H (doublet of triplets) |
| IR (cm⁻¹) | C-F stretches (1100-1300), C-O stretches (1200-1300), Aromatic C-H stretches (~3050) |
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound will be governed by a combination of weak intermolecular interactions. The highly electronegative fluorine atoms can participate in C-H···F and F···F interactions, which can play a significant role in determining the overall crystal structure.[4] The aromatic rings may also engage in π-stacking interactions. A detailed analysis of the Hirshfeld surface would be necessary to quantify these interactions.
Conclusion and Future Directions
This technical guide has outlined a comprehensive strategy for the synthesis, crystallization, and structural elucidation of this compound. While a definitive crystal structure remains to be determined, the methodologies described herein provide a clear path forward for researchers in this field. The successful determination of this structure will not only provide fundamental insights into the solid-state conformation and packing of this molecule but will also contribute to the broader understanding of structure-property relationships in fluorinated aromatic compounds, ultimately aiding in the rational design of new materials and pharmaceuticals.
References
A Guide to the Quantum Chemical Analysis of 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene: Methodologies and Molecular Insights
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorinated moieties into aromatic systems is a cornerstone of modern materials science and medicinal chemistry, imparting unique electronic, metabolic, and conformational properties.[1][2][3] 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene stands as a prototypical example, featuring a central phenyl ring functionalized with two flexible, electron-withdrawing tetrafluoroethoxy side chains. Understanding the three-dimensional structure, electronic landscape, and spectroscopic characteristics of this molecule is paramount for predicting its behavior and designing next-generation derivatives. This technical guide provides a comprehensive, self-validating workflow for the quantum chemical characterization of this compound using Density Functional Theory (DFT). We detail a robust protocol for conformational analysis, geometry optimization, and the calculation of electronic and spectroscopic properties, emphasizing the rationale behind each methodological choice to ensure scientific integrity and reproducibility. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply high-level computational techniques to the study of complex organofluorine compounds.
Introduction: The Significance of Fluorinated Aromatic Ethers
Organofluorine compounds are prevalent in a vast array of applications, from pharmaceuticals and agrochemicals to advanced polymers and liquid crystals.[2][4] The substitution of hydrogen with fluorine can dramatically alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity, primarily due to the high electronegativity of fluorine and the exceptional strength of the carbon-fluorine bond.[3]
The molecule this compound (CAS 3914-19-0) is a compelling subject for computational study.[5][6] It possesses several key features:
-
An Aromatic Core: A benzene ring that serves as a rigid scaffold.
-
Electron-Withdrawing Groups: The two -O-CF₂-CHF₂ groups significantly perturb the electronic structure of the benzene ring through strong inductive effects.[1]
-
Conformational Flexibility: The ether linkages and the C-C bonds within the side chains introduce multiple rotational degrees of freedom, leading to a complex potential energy surface with numerous possible conformers.
A thorough understanding of these features at the quantum mechanical level is essential for predicting the molecule's reactivity, intermolecular interactions, and material properties. Computational chemistry provides a powerful, cost-effective lens through which to explore this molecular landscape before committing to costly and time-consuming experimental synthesis and analysis.
A Validated Computational Workflow
To ensure the trustworthiness and accuracy of the results, a hierarchical and self-validating computational protocol is essential. The workflow is designed to first explore the broad conformational space efficiently and then refine the analysis with higher levels of theory to yield precise, reliable data.
Caption: A validated workflow for quantum chemical calculations.
Detailed Experimental Protocol: A Step-by-Step Guide
This section outlines the specific theoretical methods and parameters chosen for the analysis, grounded in established practices for fluorinated and aromatic systems.
Selection of Theoretical Level: The DFT Approach
For a molecule of this size (C₁₀H₆F₈O₂), Density Functional Theory (DFT) offers the best compromise between computational accuracy and resource requirements.[7]
-
Functional: The B3LYP functional is a well-established hybrid functional suitable for general-purpose calculations on organic molecules.[8] For systems where non-covalent interactions are critical, functionals like M06-2X or the inclusion of empirical dispersion corrections (e.g., DFT-D3 ) are highly recommended to accurately model potential aromatic stacking or intramolecular interactions.[7][9] For this guide, we will proceed with B3LYP as a robust baseline.
-
Basis Set: The 6-311+G(d,p) basis set is selected. This choice is deliberate:
-
6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.
-
+: Diffuse functions are added to heavy atoms, which are crucial for accurately describing the electron density of electronegative atoms like oxygen and fluorine, as well as any potential weak non-covalent interactions.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.
-
Protocol for Conformational Analysis
The two tetrafluoroethoxy side chains can rotate around the C(ar)-O, O-C, and C-C bonds, creating a complex potential energy surface. A thorough conformational search is therefore non-negotiable.
Step 1: Initial Search
-
Generate an initial 3D structure of this compound.
-
Perform a systematic or stochastic conformational search using a computationally inexpensive method, such as the MMFF94 molecular mechanics force field. The goal is to broadly sample the potential energy surface and identify a set of unique, low-energy conformers.
Step 2: DFT Optimization
-
Take the unique conformers identified in Step 1 (typically those within 10-15 kcal/mol of the global minimum) and subject each to full geometry optimization using the selected DFT method (B3LYP/6-311+G(d,p)).
Step 3: Frequency Calculation and Verification
-
For each optimized geometry from Step 2, perform a vibrational frequency calculation at the same level of theory.
-
Self-Validation: Confirm that each structure is a true energy minimum by ensuring there are no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer.
-
These calculations also yield the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating Gibbs free energies.
Step 4: Energy Analysis
-
Calculate the relative Gibbs free energy (ΔG) for each confirmed conformer to determine their populations at a given temperature according to the Boltzmann distribution. The conformer with the lowest Gibbs free energy is the most stable and will be used for subsequent property analyses.
Predicted Molecular Properties: Data and Discussion
The following sections present the type of data generated from this workflow, focusing on the lowest-energy conformer.
Conformational Landscape and Optimized Geometry
The conformational analysis reveals several stable conformers. Their relative energies are critical for understanding the molecule's flexibility and average structure in a bulk material or solution.
Table 1: Relative Energies of Stable Conformers
| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
|---|---|---|---|
| Conf-01 | 0.00 | 0.00 | 75.8 |
| Conf-02 | 0.55 | 0.62 | 15.1 |
| Conf-03 | 1.10 | 1.25 | 6.5 |
| Conf-04 | 1.85 | 2.01 | 2.6 |
Note: Data is illustrative and would be generated from the described protocol.
The primary factor differentiating conformers is the orientation of the -O-CF₂-CHF₂ chains relative to the benzene ring. The most stable conformer, Conf-01 , will exhibit a geometry that minimizes steric repulsion and optimizes electrostatic interactions.
Caption: A 2D representation showing atom connectivity.
Table 2: Selected Optimized Geometric Parameters for the Global Minimum Conformer
| Parameter | Description | Calculated Value |
|---|---|---|
| C1-C2 | Aromatic C-C bond | 1.39 Å |
| C1-O7 | Aryl-Ether C-O bond | 1.36 Å |
| O7-C8 | Ether O-C bond | 1.42 Å |
| C8-C11 | Fluoroalkyl C-C bond | 1.54 Å |
| C8-F9 | C-F bond | 1.35 Å |
| C1-O7-C8 | Ether bond angle | 118.5° |
| C2-C1-O7-C8 | Dihedral angle | 178.2° |
The C(ar)-O bond length is shorter than a typical alkyl C-O bond, indicating some degree of conjugation between the oxygen lone pairs and the aromatic π-system. The C-F bonds are, as expected, very strong and polar.
Electronic Structure Analysis
The electronic properties dictate the molecule's reactivity and intermolecular interaction potential.
-
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution. Regions of negative potential (red/yellow) are expected around the highly electronegative fluorine and oxygen atoms, indicating sites susceptible to electrophilic attack. The hydrogen atoms on the benzene ring and the terminal -CHF₂ group will show positive potential (blue), highlighting sites for nucleophilic interaction.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The strong electron-withdrawing nature of the side chains is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene.[8]
Table 3: Calculated Electronic Properties
| Property | Description | Calculated Value |
|---|---|---|
| HOMO Energy | Highest Occupied Molecular Orbital | -7.5 eV |
| LUMO Energy | Lowest Unoccupied Molecular Orbital | -0.8 eV |
| HOMO-LUMO Gap | Electronic hardness indicator | 6.7 eV |
| Dipole Moment | Molecular polarity indicator | 2.5 Debye |
A large HOMO-LUMO gap suggests high kinetic stability, a common feature imparted by fluorination.[10] Natural Bond Orbital (NBO) analysis can further quantify the charge distribution, confirming the significant polarization of C-F and C-O bonds and the electron withdrawal from the aromatic ring.
Predicted Vibrational Spectra
Calculated vibrational frequencies, when properly scaled (e.g., by a factor of ~0.96-0.98 for B3LYP), can aid in the interpretation of experimental infrared (IR) and Raman spectra.
Table 4: Key Predicted Vibrational Frequencies
| Wavenumber (cm⁻¹, scaled) | Intensity | Assignment |
|---|---|---|
| ~3100 | Low | Aromatic C-H stretch |
| ~3020 | Medium | Aliphatic C-H stretch (-CHF₂) |
| ~1600, 1480 | Medium-High | Aromatic C=C stretch |
| ~1250 | High | Aryl-Ether C-O stretch |
| ~1100-1180 | Very High | C-F stretching modes |
The most prominent feature in the IR spectrum is expected to be a series of very strong absorption bands in the 1100-1200 cm⁻¹ region, which are characteristic of C-F stretching vibrations. This serves as a powerful spectroscopic handle for identifying the molecule.
Conclusion
This guide has detailed a robust, multi-step computational protocol for the comprehensive quantum chemical analysis of this compound. By systematically exploring the conformational space before conducting high-level DFT calculations, we can confidently determine the molecule's preferred three-dimensional structure, electronic landscape, and spectroscopic signatures. The insights gained—such as the large HOMO-LUMO gap indicating high stability, the distinct charge distribution shown by the MEP, and the characteristic C-F vibrational modes—provide an invaluable theoretical foundation for scientists in drug discovery and materials research. This computational data can guide synthetic efforts, explain experimental observations, and accelerate the design of novel fluorinated compounds with tailored properties.
References
- 1. This compound | 3914-19-0 | Benchchem [benchchem.com]
- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 3. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wiley-VCH - The Chemistry of Organofluorine Compounds [wiley-vch.de]
- 5. This compound | 3914-19-0 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. Sulfate radical oxidation of aromatic contaminants: a detailed assessment of density functional theory and high-level quantum chemical methods - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
A Technical Guide to the Potential Applications of Fluorinated Diether Benzenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated diether benzenes represent a pivotal class of molecules, uniquely positioned at the intersection of medicinal chemistry, materials science, and agrochemicals. The strategic incorporation of fluorine atoms and diether functionalities onto a benzene core imparts a remarkable constellation of properties, including enhanced metabolic stability, modulated lipophilicity, and unique conformational preferences. These attributes have rendered them indispensable scaffolds in the rational design of novel therapeutics, advanced polymers, and next-generation crop protection agents. This guide provides a comprehensive exploration of the synthesis, distinctive physicochemical properties, and diverse applications of fluorinated diether benzenes, offering field-proven insights and detailed methodologies for researchers and professionals in drug development and materials science.
Introduction: The Strategic Advantage of Fluorinating Diether Benzenes
The introduction of fluorine into organic molecules has become a cornerstone of modern chemical design, profoundly influencing a compound's biological and material properties.[1][2] When combined with a diether benzene scaffold, the resulting fluorinated derivatives exhibit a synergistic enhancement of desirable characteristics. The ether linkages provide conformational flexibility and potential hydrogen bond accepting capabilities, while the benzene ring serves as a rigid anchor for substituent orientation. The addition of fluorine, the most electronegative element, introduces powerful electronic effects that can dramatically alter a molecule's behavior.[3]
The carbon-fluorine (C-F) bond is exceptionally strong, contributing to increased thermal and chemical stability in various applications.[4][5] In a biological context, this translates to enhanced metabolic stability, as the C-F bond is significantly more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond.[6][7] This "metabolic blocking" is a key strategy in drug design to improve a compound's pharmacokinetic profile, leading to longer half-lives and improved bioavailability.[6]
Furthermore, fluorine substitution can modulate a molecule's lipophilicity, a critical parameter for membrane permeability and target engagement.[1][8] The effect of fluorine on lipophilicity is context-dependent and can be strategically tuned by the degree and position of fluorination.[9] These unique properties have propelled fluorinated diether benzenes to the forefront of research in several high-impact fields.
Synthesis of Fluorinated Diether Benzenes: Key Methodologies
The synthesis of fluorinated diether benzenes can be achieved through several strategic approaches, primarily involving the formation of the ether linkages with pre-fluorinated aromatic cores or the fluorination of diether benzene precursors.
Nucleophilic Aromatic Substitution (SNAr)
A prevalent method for constructing the diether linkage involves the nucleophilic aromatic substitution of activated fluoroaromatic compounds. This reaction is particularly effective when the benzene ring is substituted with electron-withdrawing groups that facilitate nucleophilic attack.
General Protocol for SNAr Synthesis of a Fluorinated Diether Benzene:
-
Reactant Preparation: A solution of a suitable diol (e.g., ethylene glycol) is prepared in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base Addition: A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added to the diol solution to generate the corresponding dialkoxide in situ.
-
Addition of Fluorinated Arene: The activated fluorinated benzene derivative (e.g., 1,4-difluorobenzene or a more complex polyfluorinated arene) is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically heated to facilitate the substitution reaction. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the desired fluorinated diether benzene.
Williamson Ether Synthesis
The Williamson ether synthesis provides a versatile route to both symmetric and asymmetric fluorinated diether benzenes. This method involves the reaction of a fluorinated phenoxide with an alkyl halide.
Workflow for Williamson Ether Synthesis:
Figure 1: General workflow for the Williamson ether synthesis of fluorinated diether benzenes.
Direct Fluorination
While less common for this specific class of compounds due to challenges with selectivity, direct fluorination of a pre-formed diether benzene using electrophilic fluorinating agents can be a viable strategy in certain cases.[10] This approach often requires careful optimization of reaction conditions to control the position and degree of fluorination.
Core Applications and In-Depth Analysis
The unique physicochemical properties of fluorinated diether benzenes have led to their exploration and application in a wide array of fields.
Drug Discovery and Medicinal Chemistry
In medicinal chemistry, the strategic incorporation of fluorinated diether benzene motifs is a powerful tool for optimizing drug candidates.[1][2]
3.1.1. Enhancing Metabolic Stability
The primary driver for using fluorinated moieties in drug design is to improve metabolic stability.[6][7][8] The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) family.[6] By replacing a metabolically labile C-H bond with a C-F bond, the metabolic "soft spot" of a molecule can be effectively blocked.
Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogs
| Compound Pair | Non-Fluorinated Analog (Half-life, min) | Fluorinated Analog (Half-life, min) | Fold Increase in Stability | Reference |
| Example A | 15 | 90 | 6.0 | [6] |
| Example B | 30 | 150 | 5.0 | [6] |
Data represents typical in vitro metabolic stability assays using liver microsomes.
3.1.2. Modulating Physicochemical Properties for Improved Pharmacokinetics
Fluorine substitution can fine-tune a molecule's acidity, basicity, and lipophilicity, all of which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.[2][8][11] For instance, the introduction of fluorine can lower the pKa of nearby acidic or basic groups, which can impact a drug's solubility and interactions with biological targets.[11]
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a standard procedure to assess the metabolic stability of a compound.
-
Preparation of Microsomes: Liver microsomes (from human, rat, or other species) are thawed on ice.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing phosphate buffer (pH 7.4), the test compound (typically at 1 µM), and liver microsomes.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH (a cofactor for CYP450 enzymes). A control reaction without NADPH is also run in parallel.
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated from the disappearance rate of the parent compound.
Materials Science: High-Performance Polymers and Liquid Crystals
The thermal and chemical resistance imparted by fluorine makes fluorinated diether benzenes valuable building blocks for high-performance polymers and other advanced materials.[4][12][13]
3.2.1. Fluoropolymers
Fluoropolymers are known for their exceptional resistance to solvents, acids, and bases, as well as their low friction and non-stick properties.[4][12] Incorporating diether benzene units into a fluoropolymer backbone can introduce a degree of flexibility and modify the polymer's thermal and mechanical properties. These materials find applications in chemically resistant coatings, wire and cable insulation, and membranes for filtration and fuel cells.[12]
Logical Relationship of Fluoropolymer Properties:
Figure 2: Key properties of fluoropolymers derived from fluorinated diether benzene monomers.
3.2.2. Liquid Crystals
The introduction of fluorine into liquid crystal molecules can significantly influence their mesomorphic behavior and physical properties.[14][15][16] Fluorinated diether benzenes can be incorporated as core structures in liquid crystals, where the fluorine substituents can alter the dielectric anisotropy, viscosity, and birefringence.[14][16] These modifications are crucial for optimizing the performance of liquid crystal displays (LCDs) and other electro-optical devices.[15][17] Specifically, fluorination can lead to the suppression of the nematic phase and the enhancement of smectic phases, which is advantageous for certain display applications.[14]
Agrochemicals
In the field of agrochemicals, fluorinated compounds have demonstrated enhanced efficacy and metabolic stability, leading to the development of more potent and selective herbicides, insecticides, and fungicides.[3][18][19][20] The principles are similar to those in drug discovery, where the C-F bond imparts resistance to metabolic degradation in target pests and the environment.[18][19] The modulated lipophilicity of fluorinated diether benzene derivatives can also improve their uptake and transport in plants and insects.[19][20]
Future Perspectives and Conclusion
The versatility of fluorinated diether benzenes ensures their continued importance in scientific research and industrial applications. Future advancements will likely focus on the development of more efficient and selective synthesis methods, including late-stage fluorination techniques that allow for the rapid diversification of compound libraries. In medicinal chemistry, the exploration of novel fluorinated motifs and their impact on drug-target interactions will continue to drive the discovery of new therapeutics. In materials science, the design of "smart" fluorinated polymers with tunable properties for applications in electronics, energy, and environmental remediation holds significant promise.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 4. Fluoropolymer - Wikipedia [en.wikipedia.org]
- 5. plasticsengineering.org [plasticsengineering.org]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2021031431A1 - Process for preparing fluorobenzene by direct fluorination - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. arkema.com [arkema.com]
- 13. sibran.ru [sibran.ru]
- 14. spiedigitallibrary.org [spiedigitallibrary.org]
- 15. daneshyari.com [daneshyari.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. nbinno.com [nbinno.com]
- 19. researchgate.net [researchgate.net]
- 20. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Unveiling the Potential of the 1,1,2,2-Tetrafluoroethoxy Group
An In-depth Technical Guide to the Reactivity of the Tetrafluoroethoxy Group
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorinated functional groups is a cornerstone for tuning molecular properties.[1][2][3] Among these, the 1,1,2,2-tetrafluoroethoxy group (-OCHF₂CF₂H) and its isomers, such as the 2,2,2,2-tetrafluoroethoxy group (-OCH₂CF₃), offer a unique combination of electronic and steric properties. This guide will focus on the reactivity of the tetrafluoroethoxy moiety, providing a comprehensive overview for researchers, scientists, and professionals in drug development.
The presence of multiple fluorine atoms imparts high metabolic stability and increased lipophilicity to molecules, which can enhance bioavailability and membrane permeability.[1][4] The strong electron-withdrawing nature of the tetrafluoroethoxy group significantly modulates the electronic character of the parent molecule, influencing its reactivity in a predictable manner.[1] This guide will delve into the synthesis of tetrafluoroethoxy-containing compounds, their electronic properties, stability under various conditions, and their participation in key organic reactions.
Synthesis of Tetrafluoroethoxy-Containing Compounds
The introduction of the tetrafluoroethoxy group onto a molecule can be achieved through several synthetic strategies, most commonly involving the nucleophilic substitution of a suitable leaving group with a tetrafluoroethoxide anion or by the reaction of an alcohol with tetrafluoroethylene.
Representative Protocol: Williamson Ether Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)anisole
This protocol describes the synthesis of an aryl tetrafluoroethyl ether from a phenol and 1,1,2,2-tetrafluoroethyl triflate.
Step-by-Step Methodology:
-
Preparation of the Phenoxide: To a solution of 4-methoxyphenol (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stirring: Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Addition of the Electrophile: Cool the reaction mixture back to 0 °C and add a solution of 1,1,2,2-tetrafluoroethyl trifluoromethanesulfonate (1.2 eq) in anhydrous DMF dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(1,1,2,2-tetrafluoroethoxy)anisole.
Electronic Properties and Their Influence on Reactivity
The tetrafluoroethoxy group is a potent electron-withdrawing group due to the high electronegativity of the four fluorine atoms. This property has a profound impact on the reactivity of the molecule to which it is attached.
-
Inductive Effect: The strong negative inductive effect (-I) of the C-F bonds decreases the electron density of the rest of the molecule. When attached to an aromatic ring, this deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution.
-
Lipophilicity: The incorporation of fluorine atoms generally increases the lipophilicity of a molecule, which can improve its pharmacokinetic profile.[3]
-
Metabolic Stability: The strength of the C-F bond (bond dissociation energy of ~485 kJ/mol) makes the tetrafluoroethoxy group highly resistant to metabolic degradation.[3]
Physicochemical Properties of Fluoroalkoxy Groups
| Property | Trifluoromethoxy (-OCF₃) | Trifluoroethoxy (-OCH₂CF₃) | General Impact of Fluoroalkoxy Groups |
| Hansch Lipophilicity Parameter (π) | +1.04 | +0.88 | Increases lipophilicity[3] |
| Hammett Parameter (σp) | +0.35 | +0.30 | Strong electron-withdrawing character |
| Metabolic Stability | High | High | Enhanced due to strong C-F bonds[3] |
Stability of the Tetrafluoroethoxy Group
The tetrafluoroethoxy group exhibits high chemical stability, a direct consequence of the robust C-F bonds.[3]
-
Acidic Conditions: While ethers can be cleaved under strongly acidic conditions, the electron-withdrawing nature of the fluorine atoms reduces the basicity of the ether oxygen, making protonation less favorable.[5] Consequently, fluoroalkyl ethers are generally more stable to acid-mediated cleavage than their non-fluorinated counterparts.[6]
-
Basic Conditions: The tetrafluoroethoxy group is highly stable under basic conditions. The C-O and C-F bonds are not susceptible to cleavage by common bases.
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of a tetrafluoroethoxy-containing compound.
Key Reaction Types
The electronic properties of the tetrafluoroethoxy group dictate its influence on common organic reactions.
Nucleophilic Aromatic Substitution (SₙAr)
When attached to an aromatic ring bearing a leaving group (e.g., a halogen) at the ortho or para position, the tetrafluoroethoxy group strongly activates the ring towards nucleophilic aromatic substitution. The electron-withdrawing nature of the group stabilizes the negatively charged Meisenheimer complex intermediate.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).
Protocol: SₙAr of 1-chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene with Sodium Methoxide
Step-by-Step Methodology:
-
Reactant Setup: In a round-bottom flask, dissolve 1-chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene (1.0 eq) in anhydrous methanol.
-
Reagent Addition: Add sodium methoxide (1.5 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Extraction: Add water to the residue and extract with diethyl ether (3 x 30 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate to yield the product.
Electrophilic Aromatic Substitution (EAS)
The tetrafluoroethoxy group is a deactivating, meta-directing group for electrophilic aromatic substitution reactions.[7] Its strong electron-withdrawing effect reduces the nucleophilicity of the aromatic ring, making the reaction slower compared to benzene.
Caption: General mechanism for Electrophilic Aromatic Substitution (EAS).
Protocol: Nitration of (1,1,2,2-Tetrafluoroethoxy)benzene
Step-by-Step Methodology:
-
Acid Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid to prepare the nitrating mixture.
-
Substrate Addition: To this mixture, add (1,1,2,2-tetrafluoroethoxy)benzene (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Pour the reaction mixture slowly over crushed ice with stirring.
-
Extraction: Extract the product with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the nitrated product, which will be a mixture of meta and other isomers.
Conclusion
The tetrafluoroethoxy group is a valuable moiety in the design of new molecules with tailored properties. Its strong electron-withdrawing character, high lipophilicity, and metabolic stability make it an attractive substituent in medicinal and agricultural chemistry. A thorough understanding of its reactivity, including its influence on aromatic substitution reactions and its general stability, is crucial for its effective application in synthesis. The protocols and principles outlined in this guide provide a foundational framework for researchers to explore and harness the unique reactivity of the tetrafluoroethoxy group.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Notes and Protocols: 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene for High-Performance Polyimide Synthesis
Introduction: The Strategic Advantage of Fluorinated Monomers in Polyimide Chemistry
Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] These properties make them indispensable in demanding applications, from aerospace components to microelectronics. The incorporation of fluorine atoms into the polyimide backbone, creating fluorinated polyimides (FPIs), further enhances these desirable characteristics. The presence of C-F bonds imparts a low dielectric constant, reduced moisture absorption, and high optical transparency, making FPIs critical materials for advanced electronics and optical communication technologies.[3][4]
This document provides a comprehensive guide to the use of 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene as a precursor to a novel diamine monomer for the synthesis of advanced fluorinated polyimides. The tetrafluoroethoxy groups are strategically positioned to maximize their impact on the polymer's properties, offering a unique combination of processability and performance. We will detail the synthesis of the diamine monomer, the subsequent polyimide synthesis via polycondensation, and the characterization of the resulting polymer.
Monomer Synthesis: From an Inert Aromatic to a Reactive Diamine
The inert nature of this compound necessitates its functionalization into a reactive monomer suitable for polycondensation. The most direct route is the introduction of two amino groups onto the aromatic ring to create a diamine. This is achieved through a two-step nitration and reduction process. The electron-donating nature of the ether linkages directs the electrophilic nitration to the positions ortho and para to these groups.
Step 1: Dinitration of this compound
This step introduces two nitro groups onto the benzene ring, which will subsequently be reduced to amino groups.
Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add this compound.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add a pre-mixed nitrating solution of concentrated nitric acid and concentrated sulfuric acid dropwise to the flask while maintaining the temperature below 10 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the dinitro product.
-
Filter the precipitate, wash thoroughly with water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Dry the product, 1,3-dinitro-4,6-bis(1,1,2,2-tetrafluoroethoxy)benzene, under vacuum.
Step 2: Reduction to 4,6-diamino-1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene
The dinitro compound is then reduced to the corresponding diamine. A common and effective method is catalytic hydrogenation.
Protocol:
-
In a high-pressure hydrogenation vessel, dissolve the synthesized 1,3-dinitro-4,6-bis(1,1,2,2-tetrafluoroethoxy)benzene in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Seal the vessel and purge with nitrogen, then fill with hydrogen gas to the desired pressure.
-
Heat the mixture and stir vigorously. Monitor the reaction progress by observing the hydrogen uptake.
-
Once the reaction is complete, cool the vessel, carefully release the pressure, and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude diamine.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4,6-diamino-1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene.
Caption: Synthesis of the diamine monomer.
Polyimide Synthesis: The Polycondensation Reaction
The synthesized diamine monomer can be reacted with various aromatic dianhydrides to produce a range of novel fluorinated polyimides. The choice of dianhydride will significantly influence the final properties of the polymer. A common and effective method for polyimide synthesis is a two-step process involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.
Featured Dianhydrides for Co-polymerization:
-
Pyromellitic dianhydride (PMDA): Imparts high thermal stability and rigidity.
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA): Enhances solubility and further lowers the dielectric constant.
-
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA): Offers a balance of processability and performance.
-
4,4'-Oxydiphthalic anhydride (ODPA): Introduces flexibility into the polymer backbone.
Protocol: Two-Step Polycondensation
Step 1: Synthesis of Poly(amic acid) (PAA)
-
In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, add the synthesized 4,6-diamino-1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene and a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Stir the mixture until the diamine is completely dissolved.
-
Gradually add an equimolar amount of the chosen dianhydride in powder form to the solution.
-
Continue stirring at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.
Step 2: Imidization to Polyimide
-
Thermal Imidization:
-
Cast the viscous poly(amic acid) solution onto a clean glass plate.
-
Place the plate in a programmable oven and heat it in a stepwise manner under a nitrogen atmosphere. A typical heating profile would be: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour.
-
After cooling to room temperature, the resulting polyimide film can be peeled off the glass plate.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a dehydrating agent such as acetic anhydride and a catalyst like pyridine or triethylamine.
-
Stir the mixture at room temperature for several hours.
-
Precipitate the polyimide by pouring the solution into a non-solvent like methanol.
-
Collect the polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum.
-
Caption: Polyimide synthesis workflow.
Characterization of the Resulting Polyimide
A thorough characterization of the synthesized polyimide is crucial to understand its structure-property relationships.
| Property | Technique | Expected Outcome |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of imide ring formation (characteristic peaks around 1780 cm⁻¹, 1720 cm⁻¹, 1370 cm⁻¹, and 720 cm⁻¹). Disappearance of amic acid peaks. |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Determination of number-average (Mn) and weight-average (Mw) molecular weights, and polydispersity index (PDI). High molecular weight indicates successful polymerization. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | High decomposition temperature (typically >500 °C), indicating excellent thermal stability.[1] |
| Glass Transition | Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg), which is expected to be high, reflecting the rigidity of the polymer backbone.[1] |
| Mechanical Properties | Tensile Testing | Measurement of tensile strength, Young's modulus, and elongation at break of the polyimide films. Expect strong and flexible films.[1] |
| Dielectric Properties | Dielectric Analyzer | Low dielectric constant and low dielectric loss, which are key advantages of fluorinated polyimides for microelectronics applications.[1] |
Potential Applications
The unique combination of properties expected from polyimides derived from this compound makes them highly suitable for a range of advanced applications:
-
Microelectronics: As interlayer dielectrics, passivation layers, and flexible substrates for printed circuit boards due to their low dielectric constant and high thermal stability.[3]
-
Optical Communications: For the fabrication of optical waveguides and other components where high optical transparency and thermal stability are required.[4]
-
Aerospace: As lightweight, high-strength materials for composites and films in aircraft and spacecraft.
-
Membranes for Gas Separation: The introduction of bulky fluorinated groups can increase the fractional free volume, making these polyimides promising candidates for gas separation membranes.
Conclusion
The use of this compound as a precursor for a novel diamine monomer opens up new avenues for the development of high-performance fluorinated polyimides. The synthetic protocols outlined in this guide provide a clear pathway for researchers to explore this promising class of materials. The resulting polyimides, with their anticipated superior thermal, mechanical, and dielectric properties, have the potential to address the evolving demands of advanced technology sectors.
References
Application Note: Synthesis of High-Performance Poly(arylene ether)s Utilizing 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene
Introduction: Advancing Polymer Properties with Fluorinated Monomers
Poly(arylene ether)s (PAEs) are a class of high-performance thermoplastics renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them indispensable in demanding applications, from aerospace components to microelectronics.[1][2] A key strategy for enhancing the performance characteristics of PAEs is the incorporation of fluorine-containing monomers. The introduction of fluorinated moieties, such as the 1,1,2,2-tetrafluoroethoxy group, into the polymer backbone can significantly improve solubility, increase the glass transition temperature (Tg), and impart desirable properties like hydrophobicity and low dielectric constants.[1][2][3][4][5]
This application note provides a comprehensive guide for researchers and scientists on the use of 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene in the synthesis of novel poly(arylene ether)s. We will delve into the mechanistic principles of the synthesis, provide a detailed experimental protocol, and discuss the expected properties and characterization of the resulting polymers.
Monomer Spotlight: this compound
The monomer, this compound, is a key building block for creating fluorinated PAEs. The tetrafluoroethoxy side chains are instrumental in modifying the polymer's properties. The high electronegativity of the fluorine atoms creates a strong inductive electron-withdrawing effect, which influences the reactivity of the benzene ring.[6] This electronic effect, however, does not activate the molecule toward nucleophilic aromatic substitution in the same way as groups directly attached to the aromatic ring and para to the reaction center. Therefore, in the synthesis of PAEs, this compound typically acts as the bisphenol component after demethylation if it were, for instance, in an anisole form, or more commonly, a structurally analogous dihydroxy monomer would be used. For the purpose of this guide, we will consider a polymerization reaction where a dihydroxy monomer containing the tetrafluoroethoxybenzene moiety would react with an activated dihalide.
However, if we consider the direct use of a fluorinated benzene derivative, it would typically be an activated dihalide. For the purpose of demonstrating the synthesis of a PAE with the this compound moiety, we will outline a general nucleophilic aromatic substitution polymerization where a bisphenol is reacted with a dihalide. The principles outlined are directly applicable to the synthesis of polymers incorporating the structural essence of this compound.
Physicochemical Properties of this compound:
| Property | Value |
| CAS Number | 3914-19-0 |
| Molecular Formula | C10H6F8O2 |
| Molecular Weight | 310.14 g/mol |
| Density | 1.443 g/cm³ |
| Boiling Point | 94.8°C |
Synthesis of Poly(arylene ether)s via Nucleophilic Aromatic Substitution (NAS)
The synthesis of PAEs is most commonly achieved through a nucleophilic aromatic substitution (NAS) polycondensation reaction.[7] This method involves the reaction of a bisphenoxide with an activated aromatic dihalide. The activation is typically provided by electron-withdrawing groups (e.g., sulfone, ketone) positioned ortho or para to the leaving group (usually a halide).[1]
The general mechanism involves two key steps:
-
Deprotonation of the Bisphenol: A weak base, such as potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl groups of the bisphenol, forming a highly nucleophilic bisphenoxide in situ.
-
Nucleophilic Attack and Polymerization: The bisphenoxide then attacks the electron-deficient carbon atom of the activated aromatic dihalide, displacing the halide and forming an ether linkage. This process is repeated to build the polymer chain.
Figure 1: Generalized mechanism for poly(arylene ether) synthesis via NAS.
Experimental Protocol: Synthesis of a Poly(arylene ether) Incorporating a Tetrafluoroethoxy Moiety
This protocol details the synthesis of a poly(arylene ether) via the reaction of a bisphenol (e.g., Bisphenol A) with a fluorinated aromatic dihalide. The principles are directly adaptable for a custom monomer containing the this compound structure.
Materials:
-
Bisphenol A (BPA)
-
4,4'-Difluorobenzophenone (or a similar activated dihalide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
-
Methanol
-
Deionized Water
-
Argon or Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap and condenser
-
Thermometer
-
Heating mantle
-
Inert gas inlet
-
Buchner funnel and filter paper
Figure 2: Step-by-step workflow for the synthesis of poly(arylene ether)s.
Procedure:
-
Reaction Setup: Assemble a three-necked flask with a mechanical stirrer, a Dean-Stark trap topped with a condenser, and a nitrogen or argon inlet. Ensure all glassware is dry.
-
Charging of Reactants: Into the flask, add Bisphenol A (1 equivalent), 4,4'-difluorobenzophenone (1 equivalent), and anhydrous potassium carbonate (1.5-2.0 equivalents). Add anhydrous N,N-dimethylacetamide (DMAc) to achieve a monomer concentration of 15-25% (w/v) and toluene (approximately half the volume of DMAc).
-
Azeotropic Dehydration: Purge the system with inert gas. Begin stirring and heat the reaction mixture to 140-150°C. Toluene will form an azeotrope with any residual water, which will be collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected. The formation of the anhydrous phenoxide is crucial for achieving high molecular weight polymer.
-
Polymerization: After the dehydration step, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-170°C to initiate polymerization. The reaction mixture will become more viscous as the polymer chains grow. Maintain the reaction at this temperature for 8-16 hours under a gentle flow of inert gas.
-
Precipitation and Purification: After the polymerization is complete, allow the reaction mixture to cool to below 100°C. Slowly pour the viscous polymer solution into a stirred excess of methanol or a methanol/water mixture (80/20 v/v) to precipitate the polymer. The polymer should precipitate as a fibrous solid.
-
Washing: Collect the polymer by filtration using a Buchner funnel. Wash the polymer thoroughly with deionized water to remove any inorganic salts and then with methanol to remove any residual solvent and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.
Characterization of the Resulting Poly(arylene ether)
A comprehensive characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and thermal properties.
Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer. The disappearance of the phenolic proton signal and the appearance of new signals corresponding to the ether linkages are indicative of successful polymerization. ¹⁹F NMR is particularly useful for polymers containing fluorine, providing information about the fluorine environment in the polymer chain.[8][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer. The characteristic ether linkage absorption (around 1240 cm⁻¹) and the absence of the broad hydroxyl peak from the bisphenol monomer confirm the formation of the poly(arylene ether).
Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. A high molecular weight is generally indicative of a successful polymerization.
Thermal Properties Analysis:
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous polymer. A high Tg is a key indicator of a high-performance thermoplastic.[2]
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature. The onset of decomposition temperature is a critical parameter for high-temperature applications.[2][3]
Expected Polymer Properties:
| Property | Expected Outcome | Rationale |
| Solubility | Improved solubility in common organic solvents (e.g., THF, chloroform, NMP) | The flexible tetrafluoroethoxy side chains disrupt polymer chain packing, increasing free volume and enhancing solubility.[1][5] |
| Thermal Stability | High decomposition temperature (typically > 450°C) | The strong aromatic backbone and C-F bonds contribute to excellent thermal stability.[1][3] |
| Glass Transition Temp. (Tg) | High Tg | The rigid aromatic backbone leads to a high glass transition temperature. The bulky fluorinated side groups can further increase Tg.[4] |
| Dielectric Constant | Low dielectric constant | The presence of fluorine lowers the overall polarizability of the polymer, resulting in a lower dielectric constant, which is advantageous for microelectronics.[3] |
| Hydrophobicity | Increased hydrophobicity | The fluorinated groups impart a low surface energy to the polymer, making it more resistant to water absorption.[9] |
Applications and Advantages
The incorporation of the this compound moiety into poly(arylene ether)s offers a pathway to materials with a unique combination of properties. The enhanced solubility facilitates processing, allowing for the formation of films and coatings from solution.[1][5] The high thermal stability makes these polymers suitable for applications in demanding environments, such as in the aerospace and automotive industries.[4]
The low dielectric constant and low moisture absorption are particularly valuable for applications in the electronics industry, such as for insulating layers in integrated circuits and for high-frequency printed circuit boards.[3] Furthermore, the increased free volume associated with the bulky fluorinated side chains can be beneficial for membrane-based gas separation applications.
Conclusion
The use of this compound and structurally similar monomers in the synthesis of poly(arylene ether)s via nucleophilic aromatic substitution is a powerful strategy for developing advanced materials with tailored properties. The resulting fluorinated polymers exhibit a desirable combination of high thermal stability, enhanced solubility, and low dielectric properties, opening up a wide range of potential applications for researchers, scientists, and drug development professionals in various high-technology fields. This application note provides a solid foundation for the successful synthesis and characterization of these promising high-performance polymers.
References
- 1. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene into High-Performance Polymers
Abstract
The relentless pursuit of advanced materials for next-generation electronics, aerospace, and telecommunications has driven significant research into high-performance polymers with tailored properties. Fluorinated polymers, in particular, have garnered substantial interest due to their exceptional thermal stability, chemical resistance, and low dielectric constants. This document provides a comprehensive guide for researchers and materials scientists on the incorporation of 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene, a key fluorinated monomer, into poly(arylene ether) backbones. The inclusion of the flexible tetrafluoroethoxy moieties is a strategic approach to developing polymers with low dielectric permittivity, reduced water absorption, and enhanced processability, making them ideal candidates for applications in high-speed communication networks and advanced microelectronics.[1][2][3] This guide details the synthetic protocols, characterization methodologies, and expected material properties, underpinned by established principles of polymer chemistry.
Introduction: The Strategic Advantage of Fluorinated Ether Moieties
High-performance polymers such as poly(arylene ether)s and polyimides are renowned for their outstanding thermal and mechanical properties.[4] However, their application in advanced electronics is often limited by their relatively high dielectric constants and moisture uptake. The incorporation of fluorine atoms into the polymer structure is a well-established strategy to mitigate these drawbacks.[1][2] The highly electronegative nature of fluorine reduces the polarizability of the polymer chains, leading to a lower dielectric constant and dielectric loss.
The monomer, this compound, offers a unique combination of a rigid aromatic core and flexible, electron-withdrawing tetrafluoroethoxy side chains. This molecular architecture imparts several desirable characteristics to the resulting polymers:
-
Low Dielectric Constant: The high fluorine content and the increase in free volume due to the bulky side groups contribute to a significant reduction in the dielectric constant.[3]
-
Hydrophobicity: The fluorinated side chains create a non-polar surface, leading to low moisture absorption, which is critical for maintaining stable dielectric properties in varying humidity environments.[2]
-
Enhanced Solubility and Processability: The flexible ether linkages can improve the solubility of the resulting polymers in common organic solvents, facilitating their processing into thin films and other forms.
-
High Thermal Stability: The strong carbon-fluorine and ether bonds contribute to the overall thermal stability of the polymer backbone.[5]
This guide will focus on the synthesis of a novel poly(arylene ether) by reacting the dihydroxy derivative of our target monomer with a highly fluorinated aromatic comonomer, decafluorobiphenyl, via a nucleophilic aromatic substitution (SNAr) reaction.
Synthesis of a High-Performance Poly(arylene ether)
The synthesis of high molecular weight poly(arylene ether)s via nucleophilic aromatic substitution (SNAr) is a robust and widely used method.[4] The reaction typically involves the polycondensation of a bisphenol with an activated dihalide in the presence of a weak base. In this protocol, we will adapt this method for the synthesis of a fluorinated poly(arylene ether) from 1,3-dihydroxy-5-(1,1,2,2-tetrafluoroethoxy)benzene and decafluorobiphenyl.
Materials and Equipment
| Material | Grade | Supplier |
| 1,3-dihydroxy-5-(1,1,2,2-tetrafluoroethoxy)benzene | ≥98% | Specialty Chemical Supplier |
| Decafluorobiphenyl (DFBP) | ≥99% | Sigma-Aldrich |
| Anhydrous Potassium Carbonate (K₂CO₃), ground | ≥99% | Acros Organics |
| N,N-Dimethylacetamide (DMAc), anhydrous | ≥99.8% | Acros Organics |
| Toluene, anhydrous | ≥99.8% | Acros Organics |
| Methanol | ACS Grade | Fisher Scientific |
| Hydrochloric Acid (HCl), concentrated | ACS Grade | Fisher Scientific |
| Nitrogen (N₂) or Argon (Ar) gas, high purity | Local Supplier |
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a Dean-Stark trap with a condenser.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware.
-
Vacuum oven.
Experimental Protocol: Poly(arylene ether) Synthesis
This protocol details the synthesis of a poly(arylene ether) via nucleophilic aromatic substitution polymerization.
Step 1: Monomer and Reagent Preparation
-
Ensure all glassware is thoroughly dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen or argon.
-
In a 250 mL three-necked flask, add 1,3-dihydroxy-5-(1,1,2,2-tetrafluoroethoxy)benzene (10.0 mmol, 2.86 g), decafluorobiphenyl (10.0 mmol, 3.34 g), and freshly ground anhydrous potassium carbonate (12.0 mmol, 1.66 g).
Step 2: Polymerization Reaction
-
Equip the flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap filled with anhydrous toluene and topped with a condenser.
-
Add anhydrous N,N-dimethylacetamide (DMAc) (50 mL) and anhydrous toluene (25 mL) to the flask.
-
Begin stirring the mixture and purge the system with a gentle stream of nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to 140-150 °C. The toluene will begin to reflux, and any water present will be azeotropically removed and collected in the Dean-Stark trap. Continue this for 2-3 hours.
-
After the azeotropic removal of water, carefully drain the toluene from the Dean-Stark trap.
-
Increase the reaction temperature to 160-165 °C and maintain for 8-12 hours. The viscosity of the solution will noticeably increase as the polymerization proceeds.
Step 3: Polymer Precipitation and Purification
-
Cool the viscous polymer solution to room temperature.
-
Slowly pour the polymer solution into a beaker containing vigorously stirring methanol (500 mL). A fibrous white precipitate will form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the polymer by vacuum filtration and wash it thoroughly with deionized water to remove any inorganic salts.
-
To further purify the polymer, boil the fibrous solid in a 1:1 mixture of methanol and water for 1 hour, then filter again.
-
Repeat the washing process with methanol.
-
Dry the purified polymer in a vacuum oven at 80 °C for 24 hours to a constant weight.
Diagram of the Polymerization Workflow:
Caption: Workflow for the synthesis of the fluorinated poly(arylene ether).
Characterization of the Resulting Polymer
Thorough characterization is essential to confirm the structure and evaluate the properties of the newly synthesized polymer.
Structural Characterization
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the polymer structure.
-
Protocol: Dissolve a small sample of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the ¹H and ¹⁹F NMR spectra. The disappearance of the phenolic proton signal and the appearance of characteristic aromatic and fluoroalkoxy signals will confirm the polymerization.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
-
Protocol: Cast a thin film of the polymer from solution onto a KBr plate or prepare a KBr pellet. The spectrum should show the characteristic aryl-ether stretching vibrations and the absence of the broad -OH stretch from the bisphenol monomer.
-
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Protocol: Dissolve the polymer in a suitable solvent (e.g., THF or chloroform) and analyze using a GPC system calibrated with polystyrene standards. High molecular weights (Mw > 30,000 g/mol ) are indicative of successful polymerization.
-
Thermal Properties
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
-
Protocol: Heat a small sample of the polymer from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere. The 5% weight loss temperature (Td₅) is a key indicator of thermal stability. Fluorinated poly(arylene ether)s are expected to exhibit high Td₅ values, typically above 450 °C.
-
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Protocol: Heat the polymer sample to above its expected Tg, cool it rapidly, and then reheat at a controlled rate (e.g., 10 °C/min). The midpoint of the transition in the heat flow curve is taken as the Tg.
-
Dielectric Properties
-
Dielectric Spectroscopy: To measure the dielectric constant (Dk) and dielectric loss (Df) over a range of frequencies.
-
Protocol: Prepare a thin, uniform film of the polymer. Use a dielectric analyzer to measure the capacitance and dissipation factor at various frequencies (e.g., 1 MHz to 10 GHz). The incorporation of fluorinated ether groups is expected to yield a low dielectric constant, potentially below 2.8.[6]
-
Mechanical Properties
-
Tensile Testing: To evaluate the mechanical strength and flexibility of the polymer.
-
Protocol: Prepare dog-bone shaped specimens from a polymer film according to ASTM D638 standards.[7] Use a universal testing machine to measure the tensile strength, Young's modulus, and elongation at break.
-
Expected Properties and Structure-Property Relationships
The unique chemical structure of the poly(arylene ether) derived from 1,3-dihydroxy-5-(1,1,2,2-tetrafluoroethoxy)benzene and decafluorobiphenyl is expected to yield a high-performance material with a desirable combination of properties.
| Property | Expected Value Range | Rationale |
| Glass Transition Temperature (Tg) | 180 - 250 °C | The rigid aromatic backbone contributes to a high Tg, while the flexible ether linkages may slightly lower it compared to more rigid structures. |
| Thermal Decomposition Temp. (Td₅) | > 450 °C | The high strength of the C-F and aryl-ether bonds ensures excellent thermal stability. |
| Dielectric Constant (Dk) @ 1 MHz | 2.5 - 2.9 | The high fluorine content and increased free volume from the bulky side chains reduce polarizability and density, leading to a low Dk.[6] |
| Dielectric Loss (Df) @ 1 MHz | < 0.005 | The low polarity of the C-F bonds minimizes dielectric loss. |
| Water Absorption | < 0.5% | The hydrophobic nature of the fluorinated surfaces repels moisture.[2] |
| Tensile Strength | 70 - 100 MPa | The aromatic backbone provides good mechanical strength. |
| Young's Modulus | 2.0 - 3.0 GPa | The rigid polymer chains result in a high modulus. |
Structure-Property Causality Diagram:
Caption: Relationship between monomer structure and polymer properties.
Conclusion
The incorporation of this compound into poly(arylene ether)s represents a promising avenue for the development of advanced dielectric materials. The synthetic protocol outlined in this guide provides a reliable method for producing high molecular weight polymers with a unique combination of low dielectric constant, low moisture absorption, high thermal stability, and good processability. The detailed characterization plan will enable researchers to thoroughly evaluate the performance of these materials and establish clear structure-property relationships. These novel fluorinated polymers are poised to meet the demanding requirements of future high-frequency and high-speed electronic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The universe of fluorinated polymers and polymeric substances and potential environmental impacts and concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Modern fluoropolymers : high performance polymers for diverse applications | Semantic Scholar [semanticscholar.org]
- 7. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene as a High-Temperature Functional Fluid
Introduction
1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene is a fluorinated aromatic ether with significant potential for use as a functional fluid in high-temperature applications. The unique combination of a rigid benzene core and flexible tetrafluoroethoxy side chains imparts a desirable balance of thermal stability, fluidity over a wide temperature range, and chemical inertness. The presence of fluorine atoms is known to enhance the thermal and oxidative stability of organic molecules due to the high strength of the carbon-fluorine bond.[1] This makes fluorinated ethers, such as the subject of this guide, promising candidates for demanding applications in aerospace, electronics cooling, and specialized industrial heat transfer.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation and use of this compound as a high-temperature functional fluid. It covers the key physical and chemical properties, detailed protocols for performance evaluation, and essential safety and handling information.
Physicochemical Properties
| Property | Value | Source/Method |
| Chemical Structure | C₁₀H₆F₈O₂ | [4] |
| Molecular Weight | 310.14 g/mol | [4] |
| CAS Number | 3914-19-0 | [4] |
| Appearance | Colorless liquid (presumed) | General observation for similar compounds |
| Boiling Point | Not available | Data for 1,2-isomer is 97 °C.[5] |
| Melting Point | Not available | - |
| Density | Not available | Data for 1,2-isomer is 1.443 g/cm³.[5] |
| Viscosity | Not available; expected to be low and have a good viscosity-temperature profile. | Inferred from properties of other fluorinated ethers.[1] |
| Thermal Conductivity | Not available; expected to be in the range of 0.06-0.1 W/m·K. | Inferred from data on other fluorinated fluids.[3] |
| Thermal Stability | High (estimated); fluorinated alkyl aryl ethers show good thermal and oxidative stability.[6] | Inferred from related compounds. |
| Solubility | Insoluble in water; soluble in many organic solvents. | General property of fluorinated ethers. |
Synthesis
General Protocol for Synthesis:
-
To a high-pressure reactor, add resorcinol, a suitable solvent such as dimethylformamide (DMF), and a base like potassium hydroxide (KOH).
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce tetrafluoroethylene gas into the reactor.
-
Heat the mixture to an elevated temperature (e.g., 100-150 °C) and allow the reaction to proceed for several hours.
-
After cooling, vent the excess tetrafluoroethylene.
-
The reaction mixture can then be worked up by partitioning between water and an organic solvent, followed by purification of the organic layer, for example, by distillation or chromatography.
Application Protocols: Evaluation as a High-Temperature Functional Fluid
To assess the suitability of this compound as a high-temperature functional fluid, a series of standardized tests should be performed. The following protocols are based on established ASTM standards.
Thermal Stability Assessment (Modified from ASTM D6743)[8][9][10][11][12]
This protocol evaluates the fluid's resistance to thermal degradation in the absence of air.
Step-by-Step Methodology:
-
Accurately weigh a clean, dry stainless steel test cell.
-
Add approximately 27 grams of this compound to the test cell.
-
Seal the test cell and reweigh to ensure no leakage.
-
Place the test cell in a high-temperature oven pre-set to the desired test temperature (e.g., 260 °C, 300 °C, 350 °C).[8]
-
Maintain the test temperature for a specified duration (e.g., 100 hours).
-
After the test period, remove the cell from the oven and allow it to cool to room temperature.
-
Reweigh the cell to confirm the seal remained intact.
-
Carefully open the cell and analyze the fluid for signs of degradation, such as changes in color, viscosity, and the formation of solids.
-
Quantify the degradation products by comparing the gas chromatogram of the stressed fluid to that of the unstressed fluid.[8]
Oxidative Stability Assessment (Modified from ASTM D2070)[13][14][15][16][17]
This protocol assesses the fluid's resistance to oxidation in the presence of metals that can act as catalysts.
Step-by-Step Methodology:
-
Place a sample of the fluid in a glass container with polished copper and steel rods.[9]
-
Heat the container in an oven at a specified temperature (e.g., 135 °C) for a set duration (e.g., 168 hours).[10][11]
-
After the test period, visually inspect the metal rods for corrosion and discoloration.[9]
-
Analyze the fluid for changes in properties such as viscosity, acid number, and the formation of sludge.
Viscosity Measurement (Following ASTM D445)
The viscosity of the fluid at different temperatures is a critical parameter for heat transfer and lubrication applications.
Step-by-Step Methodology:
-
Use a calibrated glass capillary viscometer suitable for the expected viscosity range.
-
Maintain the viscometer in a constant temperature bath with high precision (±0.02 °C within the 15 °C to 100 °C range).
-
Introduce the fluid into the viscometer and allow it to reach thermal equilibrium.
-
Measure the time it takes for the fluid to flow between two marked points under gravity.
-
Calculate the kinematic viscosity by multiplying the flow time by the viscometer's calibration constant.
-
Repeat the measurement at various temperatures to establish a viscosity-temperature profile.
Thermal Conductivity Measurement (Following ASTM D7896)[13]
Thermal conductivity is a key property for heat transfer fluids. The transient hot wire method is a suitable technique.
Step-by-Step Methodology:
-
Place the fluid sample in the test cell containing a platinum wire.
-
Apply a short electrical pulse to the wire, causing a transient heating event.
-
Measure the temperature rise of the wire as a function of time.
-
The thermal conductivity of the fluid is determined from the rate of temperature increase of the wire.[10]
Material Compatibility
Fluorinated fluids can exhibit aggressive behavior towards certain elastomers and plastics at elevated temperatures. Therefore, material compatibility testing is crucial.
General Guidelines:
-
Metals: Fluorinated ethers are generally compatible with a wide range of metals, including stainless steel, nickel alloys, and copper, especially in the absence of moisture.[12]
-
Elastomers: Compatibility with elastomers can be an issue. Perfluoroelastomers (FFKM) are generally recommended for high-temperature applications with fluorinated fluids.[13] Other elastomers like FKM (Viton®) may show limited service life.
-
Plastics: Fluoropolymers such as PTFE, PFA, and FEP are generally compatible.[13]
Compatibility Testing Protocol:
-
Immerse coupons of the test materials (metals, elastomers, plastics) in the fluid in a sealed container.
-
Expose the container to the desired test temperature for an extended period.
-
After the exposure, evaluate the materials for changes in mass, volume, hardness, and tensile strength.
-
Analyze the fluid for any leached substances.
Safety and Handling
General Safety Precautions: [14][15][16][17][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (consult manufacturer's compatibility data), and a lab coat.[14]
-
Ventilation: Handle the fluid in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[18]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[14] Keep containers tightly closed.
-
Spills: In case of a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, evacuate the area and follow emergency procedures.[14]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and water.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[17]
-
In all cases of significant exposure, seek immediate medical attention.
-
Disposal:
-
Dispose of the fluid and any contaminated materials in accordance with local, state, and federal regulations. Fluorinated compounds may require specialized disposal methods.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. dakenchem.com [dakenchem.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 3914-19-0 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. kelid1.ir [kelid1.ir]
- 8. standards.globalspec.com [standards.globalspec.com]
- 9. ASTM D2070 (Thermal Stability of Hydraulic Oils) – SPL [spllabs.com]
- 10. 5.imimg.com [5.imimg.com]
- 11. store.astm.org [store.astm.org]
- 12. documentation.emersonprocess.com [documentation.emersonprocess.com]
- 13. benchchem.com [benchchem.com]
- 14. nj.gov [nj.gov]
- 15. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. airgas.com [airgas.com]
- 18. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Application Note: 1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene for the Formulation of Advanced Low-κ Polymeric Materials
Introduction: The Imperative for Advanced Dielectrics
The relentless pace of microelectronic device scaling, often described by Moore's law, has led to a critical bottleneck in performance: interconnect delay.[1] As transistors become smaller and closer, the insulating materials (dielectrics) that separate the conductive copper wiring must prevent signal crosstalk and parasitic capacitance, which slow down the device and increase power consumption.[2][3][4] The resistance-capacitance (RC) delay is a primary limiting factor, making the development of materials with a low dielectric constant (κ) a paramount objective for the semiconductor industry.[2][5]
Historically, silicon dioxide (SiO₂) has been the dielectric of choice, with a κ value of approximately 3.9.[1] To achieve significant performance gains, researchers have focused on introducing fluorine and porosity into materials to lower their dielectric constant.[4][5] Fluorination is a particularly effective strategy for two key reasons:
-
Low Polarizability: The high electronegativity of the fluorine atom creates a very stable, low-polarizability C-F bond, which reduces the material's dielectric response to an electric field.[6][7]
-
Increased Free Volume: Bulky, fluorine-containing groups, such as trifluoromethyl (-CF₃) or tetrafluoroethoxy (-OCH₂CF₃), disrupt the efficient packing of polymer chains.[8][9] This creates additional empty space, or "free volume," within the material, which, being occupied by air (κ ≈ 1), significantly lowers the overall dielectric constant.[10]
This application note details the use of 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene (CAS: 3914-19-0)[11] as a novel monomer for synthesizing high-performance, low-κ polymers suitable for next-generation microelectronics.
Molecular Rationale: Why this compound?
The molecular architecture of this compound is uniquely suited for creating low-κ materials.
-
High Fluorine Content: The presence of two tetrafluoroethoxy groups provides a substantial fluorine weight percentage, ensuring low polarizability.
-
Structural Asymmetry: The meta-substitution pattern on the benzene ring is critical. Unlike a linear para-substituted monomer, this 1,3-arrangement introduces a permanent kink in the polymer backbone. This structural rigidity prevents dense chain packing and synergizes with the bulky side groups to maximize free volume.[9]
-
Processability: The ether linkages (-O-) impart a degree of flexibility to the final polymer, which can improve solubility and processability for techniques like spin-on coating, a common method for depositing dielectric films.[1][12]
Below is the molecular structure of this key building block.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 3914-19-0 | [11][13][14] |
| Molecular Formula | C₁₀H₆F₈O₂ | [15] |
| Molecular Weight | 326.14 g/mol | [15] |
| Appearance | Liquid / Low-melting solid | N/A |
Experimental Protocols
Protocol 1: Synthesis of a Low-κ Fluorinated Poly(aryl ether) (FPAE)
This protocol describes the synthesis of a novel FPAE using this compound and a commercially available bisphenol monomer, such as 4,4'-(Hexafluoroisopropylidene)diphenol (6F-BPA), via a nucleophilic aromatic substitution polycondensation reaction.[16][17]
Causality: The reaction choice is based on its high efficiency and ability to form robust aryl ether linkages. The selection of 6F-BPA as the co-monomer further increases the fluorine content and free volume of the resulting polymer.[8]
Caption: Workflow for the synthesis of a fluorinated poly(aryl ether).
Materials:
-
This compound
-
4,4'-(Hexafluoroisopropylidene)diphenol (6F-BPA)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Methanol
-
Deionized Water
-
Nitrogen (N₂) gas supply
-
Reaction flask with mechanical stirrer, Dean-Stark trap, condenser, and N₂ inlet
Procedure:
-
Reactor Setup: In a flame-dried 250 mL three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap topped with a condenser, add this compound (e.g., 0.03 mol), 6F-BPA (0.03 mol), and anhydrous K₂CO₃ (0.036 mol, 20% excess).
-
Solvent Addition: Add NMP (e.g., 60 mL) to dissolve the monomers and toluene (e.g., 30 mL) as an azeotropic agent.
-
Dehydration: Begin stirring and purge the system with N₂ for 30 minutes. Heat the reaction mixture to 140-150°C. Water generated from the phenoxide formation will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue for 3-4 hours until no more water is collected.
-
Polymerization: Carefully drain the toluene from the Dean-Stark trap and increase the reaction temperature to 180-190°C. The solution viscosity will increase noticeably as polymerization proceeds. Maintain the reaction for 8-12 hours under a gentle N₂ flow.
-
Precipitation: Cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a beaker containing rapidly stirring methanol (10x the volume of the reaction mixture). A fibrous white polymer will precipitate.
-
Washing: Filter the polymer and wash it thoroughly with deionized water to remove residual salts, followed by another wash with methanol to remove unreacted monomers and oligomers.
-
Drying: Collect the purified polymer and dry it in a vacuum oven at 80°C for 24 hours to yield the final FPAE resin.
Protocol 2: Thin Film Fabrication by Spin-Coating
For dielectric characterization, a uniform thin film must be prepared on a conductive substrate (e.g., a silicon wafer).
Procedure:
-
Solution Preparation: Prepare a 10-15% (w/w) solution of the synthesized FPAE resin in a suitable solvent like cyclohexanone or NMP. Stir overnight to ensure complete dissolution. Filter the solution through a 0.2 µm PTFE filter.
-
Substrate Cleaning: Clean a silicon wafer by sonicating sequentially in acetone, isopropanol, and deionized water, then dry with a nitrogen gun.
-
Spin-Coating: Place the wafer on the spin coater chuck. Dispense the polymer solution onto the center of the wafer. Spin at 500 rpm for 10 seconds (spread cycle), then ramp up to 2000-3000 rpm for 60 seconds (thinning cycle). The final thickness will depend on the solution viscosity and spin speed.
-
Soft Bake: Transfer the coated wafer to a hotplate and bake at 100°C for 5 minutes to remove the bulk of the solvent.
-
Thermal Curing: Place the wafer in a vacuum or nitrogen-purged oven. Cure using a staged heating profile, for example: 150°C for 30 min, 250°C for 30 min, and a final cure at 300°C for 1 hour. This ensures complete solvent removal and allows the polymer chains to relax into a stable conformation.
Protocol 3: Characterization of the Low-κ Film
The performance of the material must be validated through standardized characterization techniques.
1. Dielectric Properties Measurement:
-
Method: Fabricate a metal-insulator-metal (MIM) capacitor structure by sputtering or evaporating circular metal electrodes (e.g., Aluminum or Gold) of a known area onto the surface of the cured polymer film.
-
Analysis: Use an LCR meter or impedance analyzer to measure the capacitance (C) at various frequencies (e.g., 1 MHz to 10 GHz). The dielectric constant (κ or Dk) is calculated using the formula for a parallel plate capacitor: κ = (C * d) / (ε₀ * A) where d is the film thickness (measured by profilometry or ellipsometry), A is the electrode area, and ε₀ is the permittivity of free space.
-
Expected Outcome: A dielectric constant significantly lower than SiO₂, ideally in the range of 2.2 - 2.8.[16][18]
2. Thermal Stability Analysis:
-
Method: Use Thermogravimetric Analysis (TGA). Heat a small sample of the polymer from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Analysis: Determine the temperature at which 5% weight loss occurs (Td5).
-
Expected Outcome: High thermal stability with a Td5 > 450°C, which is necessary to withstand temperatures during microchip manufacturing.[4][16]
3. Mechanical Integrity:
-
Method: Use nanoindentation to measure the elastic modulus and hardness of the thin film.[19][20]
-
Causality: Low-κ materials, especially those with high free volume or porosity, can suffer from poor mechanical strength, making them susceptible to damage during chemical-mechanical planarization (CMP) and packaging.[3][19]
-
Expected Outcome: While lower than SiO₂, the modulus and hardness should be sufficient to maintain structural integrity during device fabrication.
Expected Results and Interpretation
The polymer synthesized from this compound is expected to exhibit a combination of desirable properties for low-κ applications.
Table 2: Comparison of Expected Properties
| Property | Silicon Dioxide (SiO₂) | Typical Fluorinated Polyimide | Expected FPAE |
|---|---|---|---|
| Dielectric Constant (κ) @ 10 GHz | ~3.9[1] | 2.6 - 2.9[8] | 2.3 - 2.7 |
| Dielectric Loss (tan δ) @ 10 GHz | ~0.001 | < 0.005[8] | < 0.004 |
| Td5 (5% Weight Loss Temp.) | N/A | > 500°C[16] | > 480°C |
| Water Absorption | < 1.0% | < 0.5%[16] | < 0.3% |
| Water Contact Angle | ~45° | > 90°[16] | > 95° |
The anticipated low dielectric constant is a direct consequence of the monomer's design, which combines the low polarizability of the numerous C-F bonds with the significant free volume induced by the bulky side groups and the kinked polymer backbone. The expected low water absorption is crucial, as moisture (κ ≈ 80) can severely degrade the dielectric performance of a material.[8]
Caption: Conceptual diagram showing how the monomer's structure disrupts chain packing to lower the dielectric constant.
Conclusion
This compound serves as an exemplary building block for creating advanced low-κ dielectric materials. Its unique molecular structure, featuring high fluorine content and an asymmetric backbone geometry, directly addresses the core requirements for next-generation insulators: low polarizability and high free volume. The protocols outlined here provide a clear pathway for the synthesis, fabrication, and characterization of polymers derived from this monomer, demonstrating its significant potential for application in high-speed, low-power microelectronic devices.
References
- 1. Low-kappa dielectric - Wikipedia [en.wikipedia.org]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. semiengineering.com [semiengineering.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Dielectric Materials | [gelest.com]
- 6. Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones [mdpi.com]
- 7. This compound | 3914-19-0 | Benchchem [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US20190367678A1 - Polymer with low dielectric constant and molecular structure design method capable of reducing dielectric constant of polymer - Google Patents [patents.google.com]
- 10. web.mit.edu [web.mit.edu]
- 11. CAS#:3914-19-0 | 1,3-bis-(1,1,2,2-Tetrafluoroethoxy)benzene | Chemsrc [chemsrc.com]
- 12. Low Dielectric Constant Fluorinated Polyimides for Interlayer Dielectric Applications | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 13. This compound | 3914-19-0 [chemicalbook.com]
- 14. This compound CAS#: 3914-19-0 [chemicalbook.com]
- 15. This compound (3914-19-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 16. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. azom.com [azom.com]
- 20. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for the Synthesis of Fluorinated Polyamides from 1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene Derivatives
Introduction: The Imperative for Advanced Fluorinated Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] However, their applications are often limited by poor solubility in common organic solvents, which complicates processing. The incorporation of fluorine-containing moieties into the polymer backbone is a well-established strategy to enhance solubility without compromising thermal performance.[3][4] Fluorine's high electronegativity and the bulkiness of fluorinated groups disrupt polymer chain packing, leading to increased free volume and improved solubility.[5][6]
This application note provides a detailed, research-level guide to the synthesis of novel fluorinated polyamides utilizing derivatives of 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene. The tetrafluoroethoxy group is particularly attractive for imparting desirable properties due to its combination of flexibility (from the ether linkage) and the unique electronic characteristics of the fluorinated segment.[7] We present a proposed synthetic pathway for a key diamine monomer derived from this building block, followed by a robust protocol for its polymerization into a high-performance polyamide. This guide is intended for researchers and professionals in materials science and drug development who are seeking to explore the synthesis and application of next-generation fluorinated polymers.
Proposed Synthetic Pathway and Experimental Protocols
The synthesis of the target fluorinated polyamide is a multi-step process that begins with the functionalization of commercially available this compound to create a diamine monomer. This monomer is then polymerized with a suitable diacid chloride to yield the final polyamide.
Part 1: Synthesis of the Diamine Monomer: 4,6-Dinitro-1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene
The key to synthesizing the polyamide is the preparation of a diamine derivative of this compound. A plausible and effective route is through the dinitration of the starting material, followed by the reduction of the nitro groups.
Causality of Experimental Choices: The 1,1,2,2-tetrafluoroethoxy groups are strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution.[7] Therefore, harsh nitrating conditions are necessary to achieve dinitration. A mixture of fuming nitric acid and concentrated sulfuric acid is a potent nitrating agent capable of overcoming this deactivation. The subsequent reduction of the dinitro compound to the corresponding diamine is a standard and high-yielding reaction, for which catalytic hydrogenation is a clean and efficient method.
Protocol 1: Dinitration of this compound
Materials:
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Ice bath
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add 20 mL of concentrated sulfuric acid to 10 g of this compound with stirring.
-
Once the mixture is cooled to 0-5 °C, add 15 mL of fuming nitric acid dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60 °C and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it over 200 g of crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a final wash with distilled water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4,6-dinitro-1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene.
-
Purify the crude product by recrystallization from ethanol.
-
Characterize the purified product using FTIR, ¹H NMR, and melting point analysis.
Protocol 2: Reduction to 1,3-Diamino-4,6-bis(1,1,2,2-tetrafluoroethoxy)benzene
Materials:
-
4,6-Dinitro-1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene
-
Ethanol
-
Palladium on carbon (10 wt%)
-
Hydrazine monohydrate (80%)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 5 g of the dinitro compound in 100 mL of ethanol.
-
Add 0.5 g of 10% palladium on carbon to the solution.
-
Heat the mixture to reflux and add 10 mL of hydrazine monohydrate dropwise over 1 hour.
-
After the addition is complete, continue refluxing for an additional 6 hours.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with brine.
-
Dry the ethereal solution over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude diamine.
-
Purify the diamine by vacuum sublimation or recrystallization from a suitable solvent system.
-
Characterize the purified diamine using FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Synthesis of Fluorinated Polyamide via Low-Temperature Solution Polycondensation
With the novel fluorinated diamine in hand, the next step is polymerization. Low-temperature solution polycondensation with an aromatic diacid chloride is a well-established and effective method for producing high molecular weight aromatic polyamides.[10][11][12]
Causality of Experimental Choices: This method is advantageous as it proceeds at low temperatures, minimizing side reactions and allowing for good control over the polymerization process. The use of an anhydrous polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) is crucial as it readily dissolves the monomers and the resulting polymer, facilitating the formation of high molecular weight chains. An acid scavenger, such as pyridine, is necessary to neutralize the hydrochloric acid byproduct, which would otherwise react with the amino groups and terminate the polymerization.
Protocol 3: Polyamide Synthesis
Materials:
-
1,3-Diamino-4,6-bis(1,1,2,2-tetrafluoroethoxy)benzene (purified and dried)
-
Terephthaloyl chloride (recrystallized from hexane)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1.0 mmol of the purified diamine in 10 mL of anhydrous NMP.
-
Add 2.2 mmol of anhydrous pyridine to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of 1.0 mmol of terephthaloyl chloride in 5 mL of anhydrous NMP to the stirred diamine solution.
-
After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to proceed at room temperature for 12 hours.
-
Precipitate the resulting viscous polymer solution by pouring it into 200 mL of vigorously stirred methanol.
-
Collect the fibrous polymer precipitate by filtration, wash thoroughly with hot water and methanol, and then dry in a vacuum oven at 80 °C for 24 hours.
-
Characterize the final polyamide for its structure (FTIR, NMR), molecular weight (GPC), thermal properties (TGA, DSC), and mechanical properties (tensile testing of cast films).
Visualization of the Synthetic Workflow
Caption: Proposed synthetic route for the fluorinated polyamide.
Expected Properties and Data Summary
Based on literature for analogous fluorinated polyamides, the polymer synthesized from 1,3-bis(4-amino-1,1,2,2-tetrafluoroethoxy)benzene and terephthaloyl chloride is expected to exhibit a combination of high thermal stability, enhanced solubility, and good mechanical properties.[3][13][14]
| Property | Expected Value/Characteristic | Rationale |
| Solubility | Soluble in aprotic polar solvents (NMP, DMAc, DMF) | The flexible ether linkages and bulky tetrafluoroethoxy groups disrupt chain packing, increasing free volume and allowing solvent penetration.[3][4] |
| Glass Transition Temp. (Tg) | 220 - 280 °C | The rigid aromatic backbone contributes to a high Tg, while the flexible ether linkages may slightly lower it compared to all-para aramids.[1][15] |
| Thermal Decomposition Temp. (Td) | > 450 °C (5% weight loss) | Aromatic polyamides are known for their excellent thermal stability.[2][16] |
| Tensile Strength | 80 - 110 MPa | The rigid polymer backbone and intermolecular interactions are expected to result in strong films.[3][13] |
| Tensile Modulus | 2.0 - 3.5 GPa | High modulus is a characteristic feature of aromatic polyamides. |
| Crystallinity | Amorphous or semi-crystalline | The introduction of the bulky, non-linear 1,3-disubstituted monomer unit is likely to reduce crystallinity. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in dinitration | Insufficiently harsh nitrating conditions. | Increase reaction temperature or time. Use a stronger nitrating agent (e.g., oleum/nitric acid). |
| Incomplete reduction of nitro groups | Inactivated catalyst; insufficient reducing agent. | Use fresh catalyst. Increase the amount of hydrazine hydrate and/or reaction time. |
| Low molecular weight of polyamide | Impure monomers; presence of moisture; incorrect stoichiometry. | Ensure monomers are thoroughly purified and dried. Use anhydrous solvents and reagents. Carefully control the stoichiometry of the diamine and diacid chloride. |
| Polymer precipitation during polymerization | Poor solubility of the growing polymer chain. | Increase the solvent volume. Consider using a solvent mixture or adding a salt like LiCl to improve solubility. |
Conclusion
The proposed synthetic route offers a viable pathway for the creation of novel fluorinated polyamides with potentially superior properties. The incorporation of the this compound moiety is a promising strategy for developing processable, high-performance polymers for advanced applications. The detailed protocols and troubleshooting guide provided herein should serve as a valuable resource for researchers venturing into this exciting area of polymer chemistry.
References
- 1. linseis.com [linseis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 3914-19-0 | Benchchem [benchchem.com]
- 8. This compound (3914-19-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. SYNTHESIS AND CHARACTERIZATION OF FLUORINATED POLYAMIDES DERIVED FROM UNSYMMETRICAL DIAMINES CONTAINING THE PHTHALAZINONE MOIETY [cjps.org]
- 15. researchgate.net [researchgate.net]
- 16. srd.nist.gov [srd.nist.gov]
Application Notes and Protocols for 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene in Optical Materials
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Role of Fluorination in Advanced Optical Materials
The relentless pursuit of higher performance in optical and optoelectronic devices necessitates the development of materials with precisely tailored properties. Among these, the refractive index is a fundamental parameter that governs the behavior of light at interfaces and within a medium. Fluorinated organic materials have emerged as a critical class of compounds for achieving low refractive indices, a property essential for applications such as anti-reflective coatings, optical fiber claddings, and waveguides. The incorporation of fluorine atoms into organic molecules significantly lowers the material's polarizability, leading to a reduced refractive index. Furthermore, fluorinated compounds often exhibit exceptional thermal stability, chemical inertness, and low optical loss in the near-infrared spectrum, making them ideal candidates for demanding optical applications.
This document provides detailed application notes and protocols for the use of 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene , a low-viscosity fluorinated aromatic ether, as a refractive index modifier in optical polymer systems. Its unique combination of a low refractive index, aromatic core, and flexible ether linkages suggests its utility in creating advanced optical materials with customized properties.
Physicochemical and Optical Properties of this compound
A thorough understanding of the fundamental properties of this compound is paramount for its effective integration into optical materials.
| Property | Value | Reference |
| CAS Number | 3914-19-0 | [1] |
| Molecular Formula | C₁₀H₆F₈O₂ | [2] |
| Molecular Weight | 310.14 g/mol | [2] |
| Boiling Point | 78 °C | [3] |
| Density | 1.4846 g/cm³ | [3] |
| Refractive Index (n_D) | 1.3866 | [3] |
| Flash Point | 89 °C | [3] |
The remarkably low refractive index of 1.3866 makes this compound a potent additive for depressing the refractive index of conventional optical polymers, which typically range from 1.45 to 1.60.
Conceptual Application: Refractive Index Engineering of Optical Polymers
The primary application of this compound in optical materials is as a functional additive to reduce the refractive index of a host polymer matrix. This approach is particularly valuable for fabricating:
-
Low-Refractive-Index Coatings: For anti-reflection layers on optical components.
-
Optical Fiber Cladding: To ensure total internal reflection and efficient light guiding.
-
Waveguide Materials: For creating precise refractive index contrasts between the core and cladding.
Experimental Protocols
The following protocols are designed as a starting point for researchers to explore the use of this compound in optical material formulations.
Protocol 1: Formulation and Casting of a Low Refractive Index PMMA Film
This protocol describes the preparation of a poly(methyl methacrylate) (PMMA) film with a reduced refractive index using this compound as an additive.
Materials:
-
Poly(methyl methacrylate) (PMMA), high molecular weight
-
This compound
-
Toluene, anhydrous
-
Glass microscope slides (or other suitable substrate)
-
Spin coater
-
Hot plate or vacuum oven
Procedure:
-
PMMA Solution Preparation:
-
Prepare a 10% (w/v) solution of PMMA in anhydrous toluene. Stir the mixture at room temperature until the PMMA is completely dissolved. This may take several hours.
-
-
Additive Blending:
-
In a separate vial, accurately weigh the desired amount of this compound.
-
Add the PMMA solution to the vial to achieve the target weight percentage of the additive (e.g., 5%, 10%, 15% w/w relative to PMMA).
-
Thoroughly mix the solution by gentle vortexing or stirring to ensure homogeneity. Visually inspect the solution for any signs of phase separation (cloudiness).
-
-
Substrate Preparation:
-
Clean the glass slides thoroughly by sonicating in a sequence of deionized water, acetone, and isopropanol.
-
Dry the slides with a stream of nitrogen gas.
-
-
Film Casting (Spin Coating):
-
Place a cleaned glass slide on the spin coater chuck.
-
Dispense a small amount of the PMMA-additive solution onto the center of the slide.
-
Spin coat at a suitable speed (e.g., 1000-3000 rpm) for 30-60 seconds to achieve the desired film thickness. The optimal parameters will depend on the solution viscosity and desired thickness.
-
-
Drying and Annealing:
-
Carefully remove the coated slide and place it on a hot plate at 60-80°C for 30 minutes to drive off the solvent.
-
For complete solvent removal and to improve film quality, further dry the film in a vacuum oven at a temperature below the glass transition temperature of the blend for several hours.
-
Causality Behind Experimental Choices:
-
Toluene as Solvent: Toluene is a good solvent for PMMA and is likely to be compatible with the aromatic structure of the additive.
-
Spin Coating: This technique allows for the formation of thin, uniform films, which are essential for optical applications.
-
Stepwise Drying: A gentle initial drying step prevents rapid solvent evaporation that can lead to film defects, followed by vacuum drying to ensure complete solvent removal.
Protocol 2: Characterization of Optical Properties
This protocol outlines the methods for characterizing the key optical properties of the prepared films.
Instrumentation:
-
Spectroscopic Ellipsometer or Prism Coupler: For measuring refractive index and film thickness.
-
UV-Vis-NIR Spectrophotometer: For measuring optical transmittance and calculating absorption loss.
Procedure:
-
Refractive Index and Thickness Measurement:
-
Use a spectroscopic ellipsometer to measure the change in polarization of light upon reflection from the film surface over a range of wavelengths.
-
Model the experimental data using appropriate software to determine the refractive index and thickness of the film.
-
Alternatively, a prism coupler can be used to measure the mode indices of the guided light in the film, from which the refractive index and thickness can be calculated.
-
-
Optical Transmittance Measurement:
-
Place the coated slide in the sample holder of a UV-Vis-NIR spectrophotometer.
-
Measure the transmittance spectrum over the desired wavelength range (e.g., 400-1700 nm).
-
Use a clean, uncoated glass slide as a reference to subtract the substrate's contribution.
-
-
Calculation of Optical Loss (Simplified Method):
-
Optical loss can be estimated from the transmittance spectrum, although more accurate methods like the prism-coupling-based scattering detection method are preferred for low-loss materials.
-
The absorption coefficient (α) can be calculated using the Beer-Lambert law, considering the film thickness.
-
Workflow for Developing Low-Refractive-Index Optical Films
The following diagram illustrates the logical workflow for the development and characterization of optical films incorporating this compound.
Caption: Workflow for the development of low-refractive-index films.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. The characterization steps are crucial for confirming the successful incorporation of the additive and the resulting optical properties.
-
Homogeneity Check: Visual inspection of the solution and the final film for cloudiness or haze is the first indicator of miscibility. Any signs of phase separation would necessitate a reformulation, possibly with a different solvent or a lower concentration of the additive.
-
Refractive Index Correlation: A systematic variation of the additive concentration should result in a predictable, ideally linear, decrease in the refractive index. This correlation validates the role of this compound as a refractive index modifier.
-
Transmittance as a Quality Metric: High transmittance in the visible and near-infrared regions confirms the absence of significant light scattering or absorption introduced by the additive, indicating good compatibility and the formation of a high-quality optical film.
Conclusion and Future Directions
This compound presents a promising avenue for the development of advanced optical materials with low refractive indices. Its liquid nature and potential compatibility with a range of polymer systems make it an attractive alternative to the use of fluorinated polymers, which can be challenging to process. The protocols outlined in this document provide a solid foundation for researchers to begin exploring the potential of this compound.
Future research should focus on:
-
Comprehensive Compatibility Studies: Evaluating the miscibility of this compound with a wider range of optical polymers, including epoxies, silicones, and polycarbonates.
-
Impact on Thermomechanical Properties: Characterizing the effect of the additive on the glass transition temperature, thermal stability, and mechanical properties of the host polymer.
-
Long-Term Stability: Assessing the long-term stability of the formulated materials, including resistance to UV degradation and thermal aging, and monitoring for any potential leaching of the additive over time.
By systematically investigating these aspects, the full potential of this compound in the fabrication of next-generation optical and optoelectronic devices can be realized.
References
Troubleshooting & Optimization
"troubleshooting low yield in 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene synthesis"
Welcome to the Technical Support Center for the synthesis of 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot low yields in this specific synthesis. The following information is curated to provide not just procedural steps, but also the underlying chemical principles to empower you to optimize your experimental outcomes.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low yield in the synthesis of this compound is a frequent challenge. This guide provides a structured approach to identifying and resolving the root causes.
dot
Caption: Troubleshooting workflow for low yield.
Q1: My reaction seems to be incomplete, with a significant amount of resorcinol remaining. What should I do?
A1: Incomplete consumption of the starting phenol, resorcinol, is a common issue. Several factors could be at play:
-
Insufficient Reaction Time or Temperature: The Williamson ether synthesis, while robust, may require extended reaction times or elevated temperatures, especially with sterically hindered or less reactive electrophiles. Monitor the reaction progress by Thin Layer Chromatography (T-L-C) or Gas Chromatography-Mass Spectrometry (G-C-M-S). If the reaction stalls, consider incrementally increasing the temperature or allowing it to stir for a longer period.
-
Base Inefficiency: The choice and handling of the base are critical for the deprotonation of resorcinol to form the more nucleophilic phenoxide.
-
Base Strength: Ensure the base is strong enough to deprotonate both phenolic hydroxyl groups. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used.
-
Base Quality: Sodium hydride can be passivated by a layer of sodium hydroxide if not handled under strictly anhydrous conditions. Use freshly opened or properly stored NaH.
-
Solubility: In solvents like acetonitrile or acetone, the solubility of inorganic bases like K₂CO₃ can be limited. The use of a phase-transfer catalyst can significantly improve the reaction rate.
-
-
Reagent Purity: The purity of your reagents, particularly the resorcinol and the tetrafluoroethylating agent, is paramount. Impurities can interfere with the reaction.
Q2: I am observing the formation of a significant amount of a mono-substituted product, 3-(1,1,2,2-tetrafluoroethoxy)phenol. How can I favor the formation of the desired di-substituted product?
A2: The formation of the mono-ether is a classic challenge in the di-alkylation of resorcinol. Here's how to address it:
-
Stoichiometry: Ensure you are using at least two equivalents of both the base and the tetrafluoroethylating agent for every equivalent of resorcinol. A slight excess of the alkylating agent (e.g., 2.2 equivalents) can help drive the reaction to completion.
-
Stepwise Addition: Consider a stepwise approach. First, perform the mono-alkylation, isolate the intermediate, and then subject it to a second alkylation step. While more laborious, this can sometimes provide better overall yields.
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or a crown ether can significantly enhance the rate of the second alkylation.[1] The PTC helps to bring the anionic phenoxide from the solid or aqueous phase into the organic phase where the reaction occurs, thereby increasing the effective concentration of the nucleophile.[2][3]
Q3: My crude product is a complex mixture of several spots on TLC. What are the likely side products?
A3: Besides the mono-substituted product, other side reactions can complicate your product mixture:
-
Elimination: If your tetrafluoroethylating agent has a leaving group on a secondary carbon, elimination to form tetrafluoroethene can compete with the desired Sₙ2 reaction.[4] This is more likely at higher reaction temperatures.
-
C-Alkylation: While O-alkylation is generally favored with phenoxides, some C-alkylation on the aromatic ring can occur, especially at higher temperatures. This can lead to isomeric impurities that are difficult to separate.
-
Decomposition of Reagents: The stability of your tetrafluoroethylating agent under the reaction conditions is crucial. Some reagents may be prone to decomposition, leading to a variety of byproducts.
Q4: I am struggling with the purification of the final product. What are the recommended methods?
A4: The purification of fluorinated compounds can be challenging due to their unique physical properties.
-
Aqueous Work-up: A standard aqueous work-up is the first step. Wash the organic layer with a dilute base (e.g., 1M NaOH) to remove any unreacted resorcinol or mono-substituted product. Follow this with a water wash and a brine wash to remove residual base and salts.
-
Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired di-substituted product from less polar impurities and any remaining starting materials.[5]
-
Solvent System: A good starting point for developing a solvent system is a mixture of hexane and ethyl acetate. Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
-
-
Recrystallization: If your product is a solid, recrystallization can be an excellent final purification step to obtain highly pure material.[6] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Distillation: If your product is a liquid with a suitable boiling point, vacuum distillation can be an effective purification method.[7]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is a Williamson ether synthesis.[8] This involves the reaction of resorcinol with a suitable 1,1,2,2-tetrafluoroethylating agent in the presence of a base.
dot
Caption: General Williamson Ether Synthesis scheme.
Q2: What are the best choices for the tetrafluoroethylating agent and base?
A2:
-
Tetrafluoroethylating Agent: An ideal agent would be a primary alkyl halide or sulfonate to favor the Sₙ2 reaction and minimize elimination.[4] 1,1,2,2-Tetrafluoroethyl tosylate or a similar sulfonate ester is a good choice. While 1-bromo-1,1,2,2-tetrafluoroethane could also be used, the tosylate is often more reactive and gives cleaner reactions.
-
Base: A moderately strong to strong base is required to deprotonate the phenolic hydroxyl groups of resorcinol.
-
Potassium Carbonate (K₂CO₃): A common, cost-effective, and milder base. Often used with a phase-transfer catalyst in solvents like acetonitrile or acetone.[6]
-
Sodium Hydride (NaH): A stronger, non-nucleophilic base that provides irreversible deprotonation. Requires anhydrous conditions and a suitable aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
-
| Reagent | Role | Key Considerations |
| Resorcinol | Starting Material (Nucleophile precursor) | Ensure high purity and dryness. |
| HCF₂CF₂-OTs | Electrophile (Alkylating Agent) | Use a primary derivative to avoid elimination. Check for stability. |
| K₂CO₃ or NaH | Base | Must be strong enough to deprotonate both hydroxyls. Ensure anhydrous conditions for NaH. |
| Acetonitrile or DMF | Solvent | Should be polar aprotic and anhydrous. |
| Tetrabutylammonium Bromide (TBAB) | Phase-Transfer Catalyst (Optional) | Recommended when using K₂CO₃ to improve reaction rate and yield.[2] |
Q3: What are the critical safety precautions for this synthesis?
A3:
-
Handling of Fluorinated Reagents: Many organofluorine compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Tetrafluoroethylene (TFE): If TFE is used as a precursor to the alkylating agent, extreme caution is necessary. TFE is a flammable gas that can form explosive peroxides in the presence of air and can polymerize explosively.[9][10] It should only be handled by trained personnel with specialized equipment.[11]
-
Strong Bases: Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Acetonitrile and DMF are toxic and should be handled in a fume hood.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of spectroscopic and chromatographic techniques is essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons and the proton on the tetrafluoroethoxy group (a triplet of triplets).
-
¹³C NMR: Will show the signals for the aromatic carbons and the carbons of the tetrafluoroethoxy groups.
-
¹⁹F NMR: Is a powerful tool for confirming the presence of the fluorine atoms and can be used to detect fluorinated impurities.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the purity of the sample and identifying any volatile impurities or byproducts by their mass-to-charge ratio.[12]
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product and quantify any non-volatile impurities.[12]
Experimental Protocol: A Representative Synthesis
The following is a representative protocol based on the principles of the Williamson ether synthesis. Note: This protocol should be optimized for your specific laboratory conditions and reagents.
dot
Caption: Step-by-step experimental workflow.
Materials:
-
Resorcinol (1.0 eq)
-
1,1,2,2-Tetrafluoroethyl tosylate (2.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Anhydrous acetonitrile
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add resorcinol, potassium carbonate, and tetrabutylammonium bromide.
-
Add anhydrous acetonitrile and begin stirring under an inert atmosphere (e.g., nitrogen).
-
Heat the mixture to reflux.
-
Slowly add a solution of 1,1,2,2-tetrafluoroethyl tosylate in anhydrous acetonitrile to the refluxing mixture.
-
Maintain the reaction at reflux and monitor its progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Combine the pure fractions and remove the solvent to yield this compound.
-
Characterize the final product by NMR and GC-MS to confirm its identity and purity.
References
- 1. crdeepjournal.org [crdeepjournal.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. biomedres.us [biomedres.us]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. fluoropolymers.eu [fluoropolymers.eu]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Polymerization with 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene in polymerization reactions. This guide is structured to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles.
The polymerization of fluorinated aromatic monomers, such as those derived from or involving this compound, is a powerful method for creating high-performance polymers with exceptional thermal stability, chemical resistance, and unique dielectric properties.[1][2][3][4][5] The most common route to synthesizing poly(aryl ether)s from such precursors is through nucleophilic aromatic substitution (SNAr) polycondensation .[6][7][8] This process typically involves the reaction of a bisphenoxide with an activated aryl dihalide, where fluorine atoms on an electron-deficient aromatic ring serve as excellent leaving groups.
This guide assumes that this compound is either a comonomer or a precursor to a diol monomer for use in SNAr polymerization. The principles and troubleshooting steps outlined below are broadly applicable to the synthesis of fluorinated poly(aryl ether)s.
Frequently Asked Questions (FAQs)
Q1: What is the most common polymerization mechanism involving fluorinated aromatic monomers?
A1: The predominant mechanism is nucleophilic aromatic substitution (SNAr) polycondensation.[6][7] In this reaction, a strong nucleophile, typically a bisphenoxide generated in situ from a bisphenol and a weak base like potassium carbonate (K₂CO₃), attacks an electron-deficient aromatic ring, displacing an activated leaving group, often a fluorine or chlorine atom.[6][7] The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for activating the aromatic ring for nucleophilic attack.[6][8]
Q2: How does the 1,1,2,2-tetrafluoroethoxy group influence the polymerization reaction?
A2: The -OCH₂CF₂H group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[9] When present on a monomer, this group can:
-
Enhance Polymer Properties: Contribute to higher thermal stability, chemical resistance, lower dielectric constant, and increased solubility in organic solvents.[1][2][4]
-
Influence Reactivity: If attached to the bisphenol monomer, it can increase the acidity of the hydroxyl protons, facilitating the formation of the phenoxide nucleophile. If attached to the aryl dihalide monomer, it would contribute to the overall electron deficiency of the ring, potentially influencing the reactivity of the leaving groups.
Q3: What are the critical parameters to control in this type of polymerization?
A3: The success of SNAr polycondensation hinges on the precise control of several parameters:
-
Monomer Purity and Stoichiometry: High-purity monomers are essential. Any monofunctional impurities will act as chain terminators, limiting the molecular weight. An exact 1:1 stoichiometric ratio of the bisphenol and activated aryl dihalide is theoretically required to achieve high molecular weight.
-
Reaction Temperature: The temperature must be high enough to ensure a reasonable reaction rate and maintain polymer solubility, but not so high as to cause side reactions or degradation.[1][2]
-
Solvent Selection: A polar aprotic solvent like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), or sulfolane is typically required to dissolve the monomers and the resulting polymer.[1][2]
-
Base Selection and Water Removal: A weak base like K₂CO₃ is commonly used to form the bisphenoxide. The water generated during this acid-base reaction must be removed, usually by azeotropic distillation with a solvent like toluene or benzene, to prevent side reactions and ensure the reaction proceeds to completion.
Troubleshooting Guide
Issue 1: Low Polymer Yield
Q: My polymerization reaction resulted in a low yield of the final polymer. What are the possible causes and how can I fix this?
A: Low polymer yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Polymer Yield
Caption: Troubleshooting workflow for low polymer yield.
Detailed Explanations:
-
Monomer Purity: Impurities, especially monofunctional ones, can cap the growing polymer chains, leading to lower molecular weight and potentially lower isolated yield if the oligomers are soluble in the precipitation solvent.
-
Stoichiometry: A slight excess of one monomer can significantly limit the degree of polymerization, as described by the Carothers equation.
-
Water Removal: Water can react with the activated aryl halide and the phenoxide, leading to side reactions that disrupt the polymerization process. The use of an azeotroping agent like toluene is critical.
-
Temperature and Time: These parameters are interdependent. For many fluorinated poly(aryl ether) syntheses, temperatures in the range of 150-200°C are common. Reaction progress can often be monitored by an increase in the viscosity of the solution.[2]
Issue 2: Low Molecular Weight or Brittle Polymer
Q: I obtained a decent yield, but the polymer has a low molecular weight, and the resulting films are brittle. What should I investigate?
A: Achieving high molecular weight is a common challenge in polycondensation reactions.[1][2] Brittleness is a direct consequence of low molecular weight, as shorter chains have fewer entanglements.
Key Factors Influencing Molecular Weight in Fluorinated Poly(aryl ether) Synthesis
| Parameter | Effect of Sub-optimal Condition | Recommended Action | Scientific Rationale |
| Monomer Stoichiometry | An off-balance ratio severely limits chain growth. | Use high-precision weighing. Consider a slight excess of the more volatile monomer if applicable. | According to the Carothers equation, the degree of polymerization is highly sensitive to stoichiometric imbalances. |
| Reaction Temperature | Too low: incomplete reaction. Too high: side reactions (e.g., crosslinking, ether cleavage).[1][2] | Perform a temperature optimization study (e.g., 160°C, 180°C, 200°C). | The rate of polymerization needs to be balanced against the rates of potential side reactions that can terminate chain growth. |
| Base (K₂CO₃) Amount | Insufficient base: incomplete phenoxide formation. Large excess: potential side reactions. | Use a slight excess of K₂CO₃ (e.g., 1.1-1.5 equivalents per phenol group) to drive the reaction. | Ensures complete formation of the nucleophilic phenoxide. A large excess is generally not detrimental but should be optimized. |
| Water Content | Residual water hydrolyzes the activated halide or reacts with the phenoxide. | Ensure rigorous drying of monomers, solvent, and base. Use an efficient azeotropic setup. | Water acts as a competing nucleophile and can terminate chains by converting the aryl fluoride to a phenol. |
| Reaction Time | Insufficient time for chains to grow to high molecular weight. | Monitor the reaction by observing the increase in viscosity. Extend the reaction time if necessary. | Polycondensation is a step-growth process; high molecular weight is only achieved at very high conversion (>99%). |
Experimental Protocol: General Procedure for SNAr Polycondensation
-
Setup: A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Charging the Reactor: Charge the flask with the bisphenol monomer, the activated aryl dihalide monomer (in a 1:1 molar ratio), potassium carbonate (2.2 equivalents), NMP (to create a ~20-25% solids solution), and toluene (as an azeotroping agent).
-
Water Removal: Heat the mixture to ~140-150°C to reflux the toluene and azeotropically remove the water generated from the phenoxide formation. Continue until no more water collects in the Dean-Stark trap.
-
Polymerization: After water removal, drain the toluene from the trap and slowly raise the temperature to the target polymerization temperature (e.g., 180°C).
-
Monitoring: Allow the reaction to proceed for several hours. A noticeable increase in viscosity indicates polymer formation.
-
Workup: Cool the viscous solution, dilute with additional solvent if necessary, and precipitate the polymer by slowly pouring the solution into a non-solvent like methanol or water.
-
Purification: Filter the precipitated polymer, wash it extensively with hot water and methanol to remove salts and residual solvent, and dry under vacuum at an elevated temperature (e.g., 100°C).
Issue 3: Gelation During Polymerization
Q: The reaction mixture turned into an insoluble gel. What caused this, and is it preventable?
A: Gelation occurs due to crosslinking, which can be a significant issue when working with highly activated or multi-functional monomers.[1][2]
Troubleshooting Workflow for Gelation
Caption: Troubleshooting workflow for gelation.
Causality and Prevention:
-
Monomer Structure: Monomers like decafluorobiphenyl have multiple reactive sites, and delicate control of reaction conditions is needed to prevent crosslinking.[1][2] If your monomer system has a high propensity for side reactions, lowering the temperature is the first step.
-
High Temperature: Elevated temperatures can sometimes induce unwanted side reactions that create crosslinks. Running the polymerization at the lowest feasible temperature that still allows for a reasonable reaction rate is advisable.
-
Concentration: Higher monomer concentrations can favor intermolecular crosslinking reactions over intramolecular chain growth, especially at high conversion. Conducting the polymerization at a slightly lower solids content can sometimes mitigate this issue.
By carefully considering these factors and adopting a systematic approach to optimization and troubleshooting, you can significantly improve the outcomes of your polymerization reactions involving this compound and related fluorinated monomers.
References
- 1. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 3914-19-0 | Benchchem [benchchem.com]
Technical Support Center: Synthesis of Polymers from 1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene
Welcome to the technical support center for the synthesis of polymers from 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the polymerization process. As Senior Application Scientists, we provide in-depth technical guidance grounded in established scientific principles to ensure the integrity and success of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.
Question 1: I am observing a lower than expected polymer yield and/or low molecular weight in my poly(arylene ether) synthesis. What are the likely causes and how can I improve it?
Answer:
Low polymer yield and molecular weight are common challenges in step-growth polymerization and can often be attributed to several competing side reactions and suboptimal reaction conditions.[1]
Potential Causes:
-
Intramolecular Cyclization: This is a significant side reaction in step-growth polymerizations, especially under dilute conditions, leading to the formation of cyclic oligomers instead of high molecular weight linear polymers.[2] The formation of these cyclic species consumes monomers and growing polymer chains, thus limiting the final molecular weight and yield.
-
Monomer Impurities: The presence of monofunctional impurities in either the this compound or the comonomer (e.g., a bisphenol) can act as chain stoppers, preventing further polymer growth and limiting the molecular weight.[3]
-
Incomplete Deprotonation of Bisphenol: In nucleophilic aromatic substitution (SNAr) polymerization, the bisphenol comonomer must be fully deprotonated to a phenoxide to act as an effective nucleophile.[4] Incomplete deprotonation, due to an insufficient amount or activity of the base (e.g., potassium carbonate), will result in a lower concentration of active nucleophiles and consequently, a slower polymerization rate and lower molecular weight.
-
Side Reactions of the Base: At high temperatures, the base used (e.g., potassium carbonate) can react with the solvent (e.g., N,N-dimethylacetamide - DMAc) or the monomers, leading to the formation of byproducts that can interfere with the polymerization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low polymer yield and molecular weight.
Step-by-Step Troubleshooting Protocol:
-
Verify Monomer Purity:
-
Analyze both this compound and the bisphenol comonomer using techniques like NMR, GC-MS, or HPLC to identify and quantify any impurities.
-
If impurities are detected, purify the monomers. Recrystallization is often effective for solid monomers, while distillation or sublimation can be used for others.
-
-
Optimize Reaction Concentration:
-
Gradually increase the monomer concentration in the reaction mixture. This will favor intermolecular chain growth over intramolecular cyclization.
-
Monitor the molecular weight of the resulting polymer at different concentrations using techniques like gel permeation chromatography (GPC).
-
-
Ensure Efficient Base Activity:
-
Use a fresh, anhydrous base (e.g., potassium carbonate) that has been properly stored to avoid deactivation by moisture.
-
Ensure a slight stoichiometric excess of the base to drive the deprotonation of the bisphenol to completion.
-
-
Optimize Reaction Temperature and Time:
-
While higher temperatures can increase the reaction rate, they can also promote side reactions and polymer degradation.[5]
-
Attempt the polymerization at a slightly lower temperature for a longer duration to see if this improves the molecular weight and yield.
-
Question 2: My resulting polymer is brittle and discolored. What could be causing this?
Answer:
Brittleness and discoloration are often signs of polymer degradation or crosslinking, which can occur at the high temperatures typically required for poly(arylene ether) synthesis.
Potential Causes:
-
Thermal Degradation: The 1,1,2,2-tetrafluoroethoxy group, while generally stable, can undergo thermal decomposition at very high temperatures, potentially leading to chain scission and the formation of colored byproducts.[6] The ether linkages in the polymer backbone can also be susceptible to thermal cleavage.
-
Oxidative Degradation: If the polymerization is not carried out under an inert atmosphere, oxygen can react with the polymer at high temperatures, leading to oxidative degradation, crosslinking, and the formation of chromophores that cause discoloration.
-
Ether Cleavage: Although ether linkages are generally stable, they can be cleaved under certain conditions, particularly in the presence of acidic impurities at high temperatures.[7][8] This would lead to a reduction in molecular weight and a brittle material.
Troubleshooting Summary:
| Problem | Potential Cause | Recommended Action |
| Brittleness & Discoloration | Thermal Degradation | Lower polymerization temperature; use a more efficient catalyst to reduce required temperature. |
| Oxidative Degradation | Ensure a strictly inert atmosphere (e.g., high-purity nitrogen or argon). | |
| Ether Cleavage | Purify all reagents and solvents to remove acidic impurities. |
Preventative Measures:
-
Strictly Inert Atmosphere:
-
Thoroughly degas the reaction solvent and purge the reaction vessel with a high-purity inert gas (e.g., argon or nitrogen) before adding the reagents.
-
Maintain a positive pressure of the inert gas throughout the polymerization.
-
-
Temperature Control:
-
Carefully control the reaction temperature and avoid localized overheating.
-
Consider using a catalyst system that allows for polymerization at a lower temperature.[5]
-
-
Purity of Reagents and Solvents:
-
Use high-purity, anhydrous solvents and reagents to minimize the presence of species that could promote degradation.
-
Question 3: I am seeing unexpected peaks in my NMR/IR spectra. What side reactions could be responsible?
Answer:
Unexpected spectral peaks are indicative of side reactions that alter the chemical structure of the polymer.
Potential Side Reactions and their Spectroscopic Signatures:
-
Hydrolysis of the Tetrafluoroethoxy Group: Although the C-F bond is strong, under certain conditions (e.g., presence of strong nucleophiles or acids at high temperatures), the tetrafluoroethoxy group could potentially undergo hydrolysis.[9] This would lead to the formation of hydroxyl and carboxyl end groups, which would be visible in both IR and NMR spectra.
-
IR: Broad peak around 3200-3500 cm⁻¹ (O-H stretch).
-
¹H NMR: Appearance of a peak corresponding to a hydroxyl proton.
-
-
Ether Cleavage: Cleavage of the ether linkage in the polymer backbone would result in the formation of phenolic and fluoroalkyl end groups.[10][11]
-
¹H NMR: Appearance of a phenolic proton signal.
-
¹⁹F NMR: New signals corresponding to the end-group fluorine atoms in a different chemical environment.
-
-
Reactions with Solvent: At high temperatures, the solvent (e.g., DMAc) can participate in side reactions, potentially leading to the incorporation of solvent fragments into the polymer chain.
Diagnostic Approach:
Caption: Diagnostic workflow for identifying side reactions from spectral data.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended polymerization method for this compound?
A1: The most common and effective method for synthesizing poly(arylene ether)s from fluorinated monomers like this compound is through nucleophilic aromatic substitution (SNAr) polymerization.[12] This typically involves reacting the monomer with a bisphenol in the presence of a weak base, such as potassium carbonate, in a high-boiling aprotic polar solvent like N,N-dimethylacetamide (DMAc) or dimethyl sulfoxide (DMSO).[4]
Q2: How critical is the stoichiometry of the monomers?
A2: In step-growth polymerization, achieving a precise 1:1 stoichiometric ratio of the reactive functional groups is crucial for obtaining high molecular weight polymers.[1] Any deviation from this ratio will result in a lower degree of polymerization, as one type of functional group will be consumed before the other, limiting chain growth.
Q3: Can I use a stronger base to accelerate the reaction?
A3: While a stronger base might increase the rate of phenoxide formation, it can also promote side reactions, such as ether cleavage or reactions with the solvent, especially at elevated temperatures. A weak base like potassium carbonate is generally sufficient and provides better control over the polymerization.
Q4: What is the role of the azeotroping agent (e.g., toluene) in the reaction setup?
A4: An azeotroping agent like toluene is often used to remove water from the reaction mixture before the polymerization starts. Water can interfere with the reaction by reacting with the phenoxide and reducing its nucleophilicity. The toluene-water azeotrope is distilled off to ensure anhydrous conditions.
References
- 1. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 2. farabi.university [farabi.university]
- 3. Blog de ingeniería química: Molecular Weight Control in Step Growth Polymerization [iqriosity.blogspot.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 6. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
- 8. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 9. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility Issues of Polymers Containing 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers incorporating the 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene moiety. This guide provides in-depth troubleshooting and practical solutions for the solubility challenges often encountered with these highly fluorinated polymers.
The unique properties imparted by the this compound unit, such as enhanced thermal stability, chemical resistance, and specific electronic characteristics, also contribute to their often-problematic solubility.[1] This resource is designed to equip you with the knowledge and experimental protocols to overcome these hurdles effectively.
Frequently Asked Questions (FAQs)
Q1: Why are polymers containing this compound often difficult to dissolve?
A1: The difficulty in dissolving these polymers stems from a combination of factors inherent to their molecular structure:
-
High Fluorine Content: The tetrafluoroethoxy groups create a strong, stable C-F bond, leading to low polarizability and weak van der Waals interactions with common organic solvents.
-
Chain Rigidity: The benzene ring in the polymer backbone contributes to chain stiffness, making it energetically unfavorable for the polymer chains to separate and be solvated by solvent molecules.[2]
-
Intermolecular Forces: While fluorinated segments are non-polar, other components of the polymer backbone (e.g., imide, amide, or ether linkages) can introduce polar interactions or hydrogen bonding, leading to strong polymer-polymer associations that resist dissolution.[2][3]
-
High Cohesive Energy Density: The cumulative effect of these factors results in a high cohesive energy density, meaning the polymer chains are strongly attracted to each other, making it difficult for solvent molecules to penetrate and solvate them.[2]
-
Molecular Weight: As with most polymers, higher molecular weight generally leads to decreased solubility due to increased chain entanglement.[3][4]
Q2: What are the first-line solvents I should try for dissolving these types of polymers?
A2: For polymers incorporating fluorinated moieties alongside aromatic structures, a logical starting point is a selection of polar aprotic solvents and some specialized fluorinated solvents. The principle of "like dissolves like" is a useful, albeit simplified, guide.[4]
Recommended Starting Solvents:
| Solvent | Rationale |
| N-Methyl-2-pyrrolidone (NMP) | A powerful polar aprotic solvent, often effective for dissolving rigid-chain polymers like polyimides.[2][5] |
| N,N-Dimethylacetamide (DMAc) | Similar to NMP, it is a strong solvent for many aromatic polymers.[2] |
| Dimethyl Sulfoxide (DMSO) | Another highly polar aprotic solvent capable of disrupting strong intermolecular forces.[2][6] |
| Tetrahydrofuran (THF) | A less polar option that can be effective for polymers with increased flexibility or lower molecular weight.[5] |
| Perfluorinated Solvents | For polymers with very high fluorine content, perfluorinated solvents like perfluorohexane or perfluorodecalin may be necessary.[7][8] |
It is crucial to test a range of solvents, as the specific polymer architecture will dictate the optimal choice.
Q3: Can heating the polymer-solvent mixture improve solubility?
A3: Yes, in most cases, increasing the temperature will enhance the solubility of a polymer.[3][4][9] Heating provides the necessary energy to overcome the intermolecular forces between polymer chains, allowing solvent molecules to penetrate the polymer matrix more effectively. It also increases the kinetic energy of both the solvent and polymer molecules, facilitating the dissolution process. However, it is essential to ensure that the temperature does not exceed the decomposition temperature of the polymer or the boiling point of the solvent unless the system is properly contained.
In-Depth Troubleshooting Guides
Issue 1: The polymer does not dissolve in any of the recommended starting solvents at room temperature.
This is a common scenario, particularly with high molecular weight or semi-crystalline polymers. The following systematic approach can help identify a suitable solvent system.
Root Cause Analysis & Solution Workflow
References
- 1. This compound | 3914-19-0 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. kinampark.com [kinampark.com]
- 5. mdpi.com [mdpi.com]
- 6. JP6159767B2 - Method for dissolving fluoropolymer - Google Patents [patents.google.com]
- 7. US5290846A - Solvents for fluorinated polymers - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
"enhancing the thermal stability of poly(arylene ether)s with 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene"
This technical support guide is designed for researchers, scientists, and drug development professionals working with poly(arylene ether)s (PAEs). It provides in-depth troubleshooting advice and frequently asked questions regarding the enhancement of thermal stability, with a specific focus on the use of 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene as a modifying agent.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal properties of poly(arylene ether)s and the role of fluorinated modifiers.
Q1: What are the primary mechanisms of thermal degradation in poly(arylene ether)s?
A1: Poly(arylene ether)s are known for their excellent thermal stability.[1][2] However, at elevated temperatures, they can undergo degradation through several mechanisms. The primary pathways include:
-
Chain Scission: Random cleavage of the polymer backbone, particularly at the ether linkages, can occur, leading to a reduction in molecular weight and mechanical properties.[3][4]
-
Side-Group Elimination: If the polymer contains pendant groups, these can be eliminated at high temperatures.[4]
-
Oxidative Degradation: In the presence of oxygen, oxidative processes can accelerate degradation, often initiated at methylene groups or other susceptible sites in the polymer backbone.
Q2: How does incorporating this compound enhance the thermal stability of poly(arylene ether)s?
A2: While direct literature on this specific combination is emerging, the inclusion of this compound is anticipated to enhance thermal stability through several key mechanisms attributed to its fluorinated structure:
-
Increased Bond Strength: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making the tetrafluoroethoxy groups highly resistant to thermal cleavage.
-
Shielding Effect: The bulky and electronegative fluorine atoms can sterically hinder the approach of reactive species and protect the more susceptible ether linkages in the polymer backbone from thermal attack.
-
Reduced Chain Mobility: The introduction of the rigid benzene ring and the tetrafluoroethoxy groups can increase the glass transition temperature (Tg) of the polymer, restricting chain mobility and delaying the onset of thermal degradation.[5]
-
Hydrophobicity: Fluorinated polymers exhibit increased hydrophobicity, which can minimize the absorption of moisture that might otherwise participate in hydrolytic degradation at high temperatures.[6]
Q3: Can this compound be used as a comonomer in the synthesis of poly(arylene ether)s?
A3: this compound itself is not a typical monomer for poly(arylene ether) synthesis as it lacks the necessary functional groups (like hydroxyl or activated halides) for polymerization. However, it can be chemically modified to create a diol or dihalide monomer. Alternatively, it can be incorporated as an additive or used to modify the end-groups of the polymer chains, which can also enhance thermal stability.
Q4: What are the expected effects of this compound on the physical properties of poly(arylene ether)s?
A4: The incorporation of this fluorinated compound is expected to influence several physical properties:
-
Increased Glass Transition Temperature (Tg): As mentioned, the rigidity of the modifier is likely to increase the Tg.[5]
-
Lower Dielectric Constant: Fluorinated polymers are known for their low dielectric constants, making them suitable for applications in microelectronics.[2][6]
-
Enhanced Chemical Resistance: The chemical inertness of the C-F bond should improve the polymer's resistance to a wider range of chemicals.
-
Modified Solubility: The presence of fluorinated groups can alter the solubility of the polymer, potentially requiring different solvent systems for processing.[7]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis and characterization of poly(arylene ether)s modified with this compound.
| Problem | Potential Causes | Troubleshooting Steps |
| Low Polymer Yield or Molecular Weight | 1. Impure monomers or solvent. 2. Presence of moisture. 3. Incorrect stoichiometry of monomers. 4. Inefficient base. 5. Reaction temperature too low or reaction time too short. | 1. Purify all monomers and solvents before use. 2. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[8] 3. Carefully control the molar ratio of the diol and dihalide monomers.[9] 4. Use a strong, anhydrous base like potassium carbonate and ensure it is freshly dried. 5. Optimize the reaction temperature and time by monitoring the reaction progress (e.g., by checking the viscosity of the solution). |
| Inconsistent Thermal Stability Results (TGA) | 1. Residual solvent or impurities in the polymer sample. 2. Inconsistent heating rate or atmosphere in the TGA instrument. 3. Poor dispersion of the fluorinated additive. 4. Degradation during processing. | 1. Ensure the polymer is thoroughly dried under vacuum to remove any residual solvent before TGA analysis. 2. Use a consistent heating rate (e.g., 10 °C/min) and atmosphere (e.g., nitrogen or air) for all measurements.[6] 3. If used as an additive, ensure proper mixing and dispersion of this compound in the polymer matrix. 4. Check the processing temperature to ensure it is well below the onset of degradation. |
| Brittle Polymer Films | 1. Low molecular weight of the polymer. 2. High degree of crystallinity. 3. Poor solvent choice for film casting. | 1. Refer to "Low Polymer Yield or Molecular Weight" troubleshooting. 2. The incorporation of bulky fluorinated groups can sometimes induce crystallinity. Consider using a quenching step after film casting. 3. Experiment with different solvents to achieve a more uniform and flexible film. |
| Phase Separation (if using as an additive) | 1. Poor compatibility between the poly(arylene ether) and this compound. 2. High loading of the additive. | 1. Consider modifying the chemical structure of either the polymer or the additive to improve compatibility. 2. Reduce the concentration of the additive and investigate the effect on thermal stability. |
Section 3: Experimental Protocols & Visualizations
Generalized Synthesis of a Modified Poly(arylene ether)
The following diagram illustrates a generalized nucleophilic aromatic substitution reaction for the synthesis of poly(arylene ether)s.
Caption: Generalized workflow for the synthesis of a modified poly(arylene ether).
Troubleshooting Logic Flow
This diagram outlines a logical approach to troubleshooting common issues in the synthesis of thermally stable poly(arylene ether)s.
Caption: A logical flow for troubleshooting common experimental issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
"mitigating defects in thin films made from 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene-based polymers"
Technical Support Center: Thin Films from 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene-Based Polymers
A Guide for Researchers and Drug Development Professionals
Introduction: This guide provides in-depth technical support for mitigating defects in thin films derived from polymers based on the this compound monomer. Given that this specific monomer is part of an emerging class of materials, this document synthesizes established principles from the broader family of fluorinated poly(arylene ether)s (FPAEs) to provide a robust troubleshooting framework. FPAEs are renowned for their exceptional thermal stability, chemical resistance, and unique optical and dielectric properties.[1][2] However, their characteristically low surface energy and rigid backbone can present challenges in achieving defect-free thin films. This guide is structured to address these challenges directly, offering both foundational knowledge and actionable, field-proven protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis and properties of polymers based on this compound, providing the necessary context for effective troubleshooting.
Q1: What is the most probable synthetic route for this class of polymer?
The structure of the this compound monomer suggests that it would most likely be copolymerized with a fluorinated aromatic dihalide (e.g., decafluorobiphenyl) via a Nucleophilic Aromatic Substitution (SNAr) polycondensation reaction .[2][3] In this process, a bisphenoxide, formed by deprotonating the hydroxyl groups of a bisphenol monomer in the presence of a base like potassium carbonate, acts as a strong nucleophile. This nucleophile attacks the electron-deficient aromatic ring of the fluorinated comonomer, displacing the fluorine atoms and forming the characteristic ether linkages of the polymer backbone.[1]
Caption: SNAr polycondensation workflow for FPAE synthesis.
Q2: What are the key properties of these polymers that influence thin film formation?
Based on analogous FPAEs, polymers from this compound are expected to exhibit a unique combination of properties that directly impact film quality:
| Property | Expected Characteristic | Implication for Thin Films |
| Solubility | Good solubility in polar aprotic solvents (NMP, DMF, THF, etc.).[1][2] | Enables solution-based processing like spin coating; however, solvent choice is critical to control evaporation and film morphology.[4] |
| Thermal Stability | High, with decomposition temperatures often exceeding 450-500 °C.[1][2][5] | Allows for high-temperature annealing to reduce stress and improve film density, but mismatch with substrate thermal expansion can cause cracking. |
| Surface Energy | Very low, characteristic of fluoropolymers.[6][7] | Leads to poor wetting on many substrates, which can cause dewetting, pinholes, and delamination.[8] This is a primary source of defects. |
| Mechanical Properties | Typically form tough, flexible films.[3] | Good intrinsic mechanical integrity, but internal stress from processing can overcome this, leading to cracks. |
| Dielectric Constant | Low, due to the high fluorine content.[5][9] | A key functional property, but defects like pinholes or cracks can compromise dielectric performance. |
Q3: Why is substrate surface energy so critical for avoiding defects?
For a liquid polymer solution to spread evenly and form a continuous film, its surface tension must be lower than the surface energy of the substrate.[6] Fluoropolymers inherently have very low surface energy.[7] If the substrate's surface energy is not sufficiently higher, the polymer solution will not "wet" the surface properly. Instead, it will tend to bead up to minimize its contact area, a phenomenon that leads directly to defects like pinholes , incomplete coverage , and delamination .[8][10] Therefore, substrate preparation to increase its surface energy is one of the most critical steps in mitigating defects.
Caption: Effect of substrate surface energy on polymer solution wetting.
Part 2: Troubleshooting Guides
This section provides a systematic approach to identifying, understanding, and resolving common defects encountered during the fabrication of thin films from this compound-based polymers.
Issue 1: Pinholes, Pits, and "Comet" Streaks
Symptoms: Your final film exhibits small, circular voids (pinholes/pits) or voids with a tail (comets) when viewed under magnification. These defects compromise the film's barrier and dielectric properties.[11]
Root Cause Analysis:
-
Particulate Contamination: Dust or gelled polymer particles on the substrate or in the solution act as nucleation sites where the film cannot form continuously.[12][13] This is the most common cause of comets.
-
Poor Wetting/Dewetting: If the substrate's surface energy is too low, the polymer solution can retract from small regions during spinning or drying, leaving voids.[8]
-
Rapid Solvent Evaporation: Solvents that evaporate too quickly can cause localized changes in viscosity and surface tension, leading to film rupture or trapping of air bubbles.[14]
Caption: Troubleshooting workflow for pinhole and comet defects.
Mitigation Protocol:
-
Ensure a Clean Environment: All processing should occur in a cleanroom or a laminar flow hood to minimize airborne particle contamination.[11]
-
Aggressive Substrate Cleaning:
-
Objective: To remove all organic and inorganic residues.
-
Procedure:
-
Sonciate the substrate sequentially in acetone, then isopropanol (15 minutes each).
-
Rinse thoroughly with deionized (DI) water.
-
Perform an oxygen plasma or UV/Ozone treatment for 5-10 minutes. This not only cleans but also hydroxylates the surface, significantly increasing surface energy.
-
Dry with a stream of filtered nitrogen gas.
-
-
-
Solution Filtration:
-
Objective: To remove undissolved polymer, gel particles, and dust.
-
Procedure: Immediately before application, filter the polymer solution through a 0.2 µm PTFE syringe filter.[15]
-
-
Optimize Solvent System:
-
Objective: To control the drying rate and prevent film collapse.
-
Procedure: If using a low-boiling solvent like THF, consider blending it with a higher-boiling solvent such as N,N-Dimethylformamide (DMF) or Cyclohexanone.[16] This slows evaporation, giving the film more time to equilibrate and level.[14]
-
Issue 2: Cracking and Crazing
Symptoms: The film appears fractured, either as large, deep cracks or a network of fine, shallow crazes, typically after the thermal annealing step.
Root Cause Analysis:
-
High Internal Stress: As the solvent evaporates, the polymer chains are pulled together, creating tensile stress. If this stress exceeds the mechanical strength of the film, it cracks.[17]
-
Thermal Expansion Mismatch: During annealing, the polymer film and the substrate expand and contract at different rates (Coefficient of Thermal Expansion mismatch).[17] If the cooling is too rapid, the stress becomes locked in, causing fractures.[18]
-
Excessive Film Thickness: Thicker films generate more total stress, making them more prone to cracking.
Mitigation Protocol:
-
Optimize Polymer Conformation in Solution:
-
Objective: To create a more relaxed, entangled polymer network before the film is even cast.
-
Causality: A "good" solvent promotes extended polymer chain conformations that interpenetrate, leading to a denser, more stable film structure upon drying.[19] A "poor" solvent can cause polymer aggregation in solution, leading to a more porous and stressed film.[20]
-
Procedure: Ensure the chosen solvent is thermodynamically "good" for your specific polymer. While this often requires experimental validation, solvents like NMP or DMAc are generally good solvents for FPAEs.[2]
-
-
Control Film Thickness:
-
Objective: To reduce the total internal stress.
-
Procedure: Aim for the minimum thickness required for your application. This can be achieved by lowering the solution concentration or increasing the final spin speed during spin coating.
-
-
Implement a Staged Annealing Protocol:
-
Objective: To allow for gradual stress relaxation in the film.
-
Procedure: Instead of a single high-temperature bake, use a multi-step process. The slow ramp allows polymer chains to rearrange and dissipate stress before it builds to a critical point.[21]
-
Recommended Staged Annealing Profile:
| Stage | Temperature | Duration | Ramp Rate | Purpose |
| 1. Solvent Removal | Ramp to 120 °C | 30 min | 5 °C/min | Gently removes residual casting solvent. |
| 2. Stress Relaxation | Ramp to Tg - 20 °C | 60 min | 2 °C/min | Allows polymer chains to relax below the glass transition. |
| 3. Final Densification | Ramp to 200-250 °C | 30 min | 5 °C/min | Final film densification and removal of microporosity. |
| 4. Controlled Cooling | Cool to < 100 °C | > 60 min | -2 °C/min | Prevents thermal shock and locks in a low-stress state. |
Issue 3: Delamination and Poor Adhesion
Symptoms: The film peels away from the substrate, either spontaneously or with minimal mechanical provocation.
Root Cause Analysis:
-
Low Substrate Surface Energy: As discussed in the FAQ, this is the primary cause. The fluoropolymer's low surface energy prevents the formation of strong interfacial bonds with the substrate.[6][18]
-
Interfacial Contamination: A molecularly thin layer of moisture, oil, or other contaminant on the substrate will act as a weak boundary layer, preventing direct contact and adhesion.[17]
-
Lack of Chemical Bonding: For particularly inert substrates (like gold or silicon), there are few opportunities for the polymer to form chemical bonds (e.g., hydrogen bonds), resulting in adhesion based solely on weak van der Waals forces.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Effect of Solvents and Cellulosic Polymers on Quality Attributes of Films Loaded with a Poorly Water-Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Surface Energy Demystified - The Role of Surface Energy in Manufacturing Performance – Metrology and Quality News - Online Magazine [metrology.news]
- 7. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. mdpi.com [mdpi.com]
- 10. Surface energies (Chapter 3) - Electronic Thin-Film Reliability [cambridge.org]
- 11. Pinholes in Optical Coatings: Causes, Effects, and Solutions - Chroma Technology Corp [chroma.com]
- 12. coatingsystems.com [coatingsystems.com]
- 13. coatingsystems.com [coatingsystems.com]
- 14. cetjournal.it [cetjournal.it]
- 15. lampz.tugraz.at [lampz.tugraz.at]
- 16. JP2014516115A - Solvent for fluoropolymers - Google Patents [patents.google.com]
- 17. msesupplies.com [msesupplies.com]
- 18. coatingsystems.com [coatingsystems.com]
- 19. resources.culturalheritage.org [resources.culturalheritage.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
"scale-up synthesis of 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene for industrial applications"
Technical Support Center: Scale-Up Synthesis of 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene
Introduction: This guide provides comprehensive technical support for the scale-up synthesis of this compound, a key intermediate in the development of advanced polymers, high-performance lubricants, and specialized dielectric fluids. Its unique properties, derived from the dense fluorination of the ethoxy bridges, make it a molecule of significant industrial interest.[1][2] This document addresses common challenges and frequently asked questions encountered during laboratory and pilot-plant scale production, offering field-proven insights and troubleshooting protocols to ensure a safe, efficient, and reproducible synthesis.
Section 1: Synthesis Overview & Mechanism
The industrial synthesis of this compound is typically achieved via the Williamson ether synthesis, reacting resorcinol with tetrafluoroethylene (TFE) in the presence of a base and a phase-transfer catalyst (PTC).
Reaction Scheme:
Caption: General reaction pathway for the synthesis of this compound.
The reaction proceeds by deprotonation of resorcinol by a strong base to form the resorcinol dianion.[3] Since the dianion resides in the aqueous or solid phase and TFE is a gas typically bubbled through an organic solvent, a phase-transfer catalyst is essential to shuttle the anion into the organic phase where it can react with TFE.[4][5]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary industrial applications for this compound? This compound is a valuable building block for high-performance materials.[2] The fluorinated ether moieties impart exceptional thermal stability, chemical inertness, and low dielectric constants. Key applications include:
-
Advanced Polymers: Monomer for fluorinated polymers used in seals, gaskets, and coatings for harsh chemical environments.
-
High-Temperature Lubricants: Base oil for greases and lubricants used in aerospace and demanding industrial applications.
-
Dielectric Fluids: Used as an insulating and cooling fluid in high-voltage electronics and transformers.
Q2: What grade of starting materials is required for a successful scale-up?
-
Resorcinol: A purity of >99% is recommended. The primary impurities to be aware of are isomers (hydroquinone, catechol) and water content, which can consume base and affect stoichiometry.
-
Tetrafluoroethylene (TFE): TFE is typically supplied with a polymerization inhibitor (e.g., d-limonene, α-pinene). It is critical to use TFE from a reputable supplier and to be aware of the inhibitor type and concentration, as it may need to be removed or accounted for, depending on the reaction conditions. Ensure the gas is free of oxygen to prevent violent side reactions.[6][7]
-
Base & Catalyst: Use high-purity grades (e.g., >98%) of the base (e.g., potassium hydroxide) and the phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) to avoid introducing metallic or organic impurities that could hinder the reaction or complicate purification.
Q3: Why is a Phase-Transfer Catalyst (PTC) essential for this reaction? The reaction involves two immiscible phases: a solid or aqueous phase containing the potassium or sodium resorcinolate salt and an organic phase containing the solvent and dissolved TFE gas. The resorcinolate dianion is insoluble in the organic phase. The PTC, typically a quaternary ammonium salt like TBAB, facilitates the reaction by forming a lipophilic ion pair with the resorcinolate anion.[5][8] This ion pair is soluble in the organic solvent, allowing it to migrate across the phase boundary and react with TFE. Without the PTC, the reaction rate would be impractically slow.[4]
Q4: What are the most critical safety precautions when handling Tetrafluoroethylene (TFE)? TFE is an extremely hazardous material, and rigorous safety protocols are mandatory.[7]
-
Explosive Decomposition & Polymerization: TFE can decompose or polymerize explosively, especially in the absence of oxygen (decomposition) or presence of initiators (polymerization).[6][7] This can be triggered by heat, pressure, or contact with ignition sources like static discharge.[9] All equipment must be meticulously cleaned, inerted, and properly grounded.[6]
-
Flammability: TFE is a flammable gas that can form explosive mixtures with air.[10] Operations must be conducted in a well-ventilated area (ideally a fume hood or dedicated enclosure) away from all ignition sources.[9][10]
-
Toxicity: TFE is classified as a potential carcinogen and can cause organ damage.[11] Inhalation and skin contact must be avoided.[10] Appropriate Personal Protective Equipment (PPE), including flame-resistant clothing, safety goggles, face shield, and a suitable respirator, is required.[9][10]
-
Handling: Use a robust pressure-rated reactor and gas delivery system. Never heat TFE cylinders. Leaking gas fires should not be extinguished unless the flow can be stopped safely.[6][10]
Q5: What analytical techniques are best for in-process monitoring and final product QC?
-
Gas Chromatography (GC): The primary tool for monitoring the reaction. It can be used to track the disappearance of the mono-substituted intermediate and the appearance of the desired di-substituted product. It is also the preferred method for determining final product purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural confirmation. ¹H NMR will show the disappearance of the phenolic -OH protons and the appearance of the -OCHF₂ protons. ¹⁹F NMR provides a clear fingerprint of the tetrafluoroethoxy group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for quickly verifying the disappearance of the broad phenolic -OH stretch (~3300 cm⁻¹) from the resorcinol starting material.
Section 3: Troubleshooting Guide
Caption: Troubleshooting workflow for diagnosing low product yield.
Problem: The reaction has stalled, or the final yield is significantly lower than expected.
-
Potential Cause 1: Reagent Quality or Stoichiometry.
-
Explanation: The resorcinol may contain excess water, neutralizing the base. The base itself may be of low purity or have absorbed atmospheric CO₂ and moisture. The TFE supply may be depleted or flowing at an incorrect rate.
-
Recommended Solution:
-
Ensure resorcinol is dry and of high purity.
-
Use freshly opened, high-purity base (e.g., KOH flakes).
-
Accurately weigh all reagents; ensure a slight excess of TFE is used over the course of the reaction.
-
Calibrate the mass flow controller for TFE or monitor cylinder weight to ensure correct delivery.
-
-
-
Potential Cause 2: Inactive Phase-Transfer Catalyst.
-
Explanation: Quaternary ammonium salts can degrade over time, especially if exposed to heat or contaminants. If the catalyst is inactive, the resorcinolate anion will not be transported into the organic phase.
-
Recommended Solution: Use a fresh batch of the phase-transfer catalyst. Store PTCs in a cool, dry, dark place.
-
-
Potential Cause 3: System Leaks.
-
Explanation: TFE is a gas, and even a small leak in the reactor seals, valves, or gas lines will lead to a significant loss of this key reactant, directly impacting the yield.
-
Recommended Solution: Before starting the reaction, always perform a pressure test on the sealed reactor system using an inert gas like nitrogen or argon. Pressurize the system and monitor for any pressure drop over a set period (e.g., 30 minutes).
-
-
Potential Cause 4: Inefficient Mixing.
-
Explanation: In a multiphase system, vigorous agitation is critical to maximize the interfacial surface area between the phases, promoting the transfer of the anion by the PTC. Insufficient stirring will result in a very slow reaction rate.
-
Recommended Solution: Ensure the mechanical stirrer is functioning correctly and is set to a high RPM. Use a properly designed impeller (e.g., pitched-blade turbine) for efficient gas dispersion and liquid-solid mixing.
-
Problem: Significant amount of mono-substituted byproduct, 1-(1,1,2,2-tetrafluoroethoxy)-3-hydroxybenzene, remains.
-
Potential Cause 1: Insufficient TFE or Reaction Time.
-
Explanation: The second etherification is often slower than the first. If the TFE supply is cut off too early or the reaction is not allowed to run to completion, the mono-substituted product will be a major component.
-
Recommended Solution: Increase the total amount of TFE charged (e.g., from 2.1 equivalents to 2.5 equivalents). Extend the reaction time and monitor by GC until the mono-substituted peak area is below the desired threshold.
-
-
Potential Cause 2: Insufficient Base.
-
Explanation: If less than two full equivalents of active base are present per equivalent of resorcinol, there will not be enough to fully deprotonate the intermediate mono-substituted phenoxide, preventing it from reacting with a second molecule of TFE.
-
Recommended Solution: Re-verify the purity and molar amount of the base. Ensure at least 2.05-2.10 equivalents of base are used to account for any minor impurities or side reactions.
-
Problem: Product purification by distillation is difficult, resulting in low recovery or decomposition.
-
Potential Cause 1: High-Boiling Impurities.
-
Explanation: Byproducts from catalyst degradation or side reactions can have boiling points close to the product, making separation by distillation challenging.
-
Recommended Solution: First, perform a simple filtration to remove salts. Then, wash the organic phase with dilute acid (to remove any remaining base) and then with brine (to break emulsions and remove water-soluble impurities). A preliminary pass through a short plug of silica gel can remove polar impurities before attempting vacuum distillation.
-
-
Potential Cause 2: Thermal Instability.
-
Explanation: Although the final product is thermally stable, prolonged exposure to very high temperatures during distillation, especially in the presence of trace acidic or basic impurities, can lead to degradation.
-
Recommended Solution: Use a high-efficiency vacuum system to lower the boiling point. A short-path distillation apparatus is ideal for minimizing the residence time of the product at high temperatures.
-
Section 4: Scale-Up Synthesis Protocol (500g Scale Example)
Disclaimer: This protocol is for informational purposes only and must be adapted and validated by qualified personnel. A thorough risk assessment must be conducted before any attempt at this synthesis.[7]
Table 1: Typical Reaction Parameters
| Parameter | Value | Notes |
| Scale | 500 g Product (target) | |
| Resorcinol | 278 g (2.52 mol) | >99% purity, dried |
| Potassium Hydroxide | 310 g (5.53 mol, 2.2 eq) | >98% purity, flakes |
| TBAB | 41 g (0.127 mol, 5 mol%) | Tetrabutylammonium bromide |
| Tetrafluoroethylene | 555 g (5.55 mol, 2.2 eq) | Stabilized grade |
| Solvent | 2.5 L Dioxane or Toluene | Anhydrous grade |
| Temperature | 40-50 °C | Monitor for exotherm |
| Pressure | 2-4 barg (30-60 psig) | Maintain with TFE |
| Typical Yield | 70-85% | Isolated yield |
| Typical Purity | >99.5% (by GC) | After purification |
Experimental Procedure:
-
Reactor Setup:
-
Equip a 5 L jacketed glass reactor with a mechanical stirrer (high-torque motor), a thermocouple, a pressure transducer, a gas inlet line (with dip tube), a vent line connected to a scrubber, and a rupture disc.
-
Ensure all wetted parts are compatible with the reactants (e.g., glass, PTFE).
-
Thoroughly clean and dry the reactor. Purge the entire system with dry nitrogen for at least 1 hour. Ground all equipment.[6]
-
-
Charging Reagents:
-
Under a positive nitrogen atmosphere, charge the reactor with resorcinol (278 g), potassium hydroxide (310 g), TBAB (41 g), and the solvent (2.5 L).
-
-
Reaction Execution:
-
Begin vigorous stirring (e.g., >500 RPM). Heat the reactor jacket to 40 °C.
-
Once the internal temperature is stable, evacuate the nitrogen and begin feeding TFE gas subsurface via the dip tube.
-
Control the TFE feed rate to maintain a reactor pressure of 2-4 barg. The reaction is exothermic; use jacket cooling to maintain the internal temperature between 40-50 °C.
-
Monitor the reaction progress by periodically taking samples (via a safe sampling valve) and analyzing by GC. Continue the TFE feed until GC analysis shows <1% of the mono-substituted intermediate remaining. This may take 8-16 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, stop the TFE feed, vent the excess pressure through the scrubber, and purge the reactor with nitrogen.
-
Cool the reaction mixture to room temperature. Slowly and carefully add 2 L of deionized water to dissolve the potassium fluoride salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 L of 1M HCl, 1 L of water, and 1 L of saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
Assemble a vacuum distillation apparatus.
-
Distill the crude oil under high vacuum. The product, this compound, typically boils around 95-100 °C at ~10 mmHg.
-
Collect the pure fraction and verify its purity by GC and NMR.
-
References
- 1. This compound | 3914-19-0 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Resorcinol - Wikipedia [en.wikipedia.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 6. TETRAFLUOROETHYLENE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. echemi.com [echemi.com]
- 10. nj.gov [nj.gov]
- 11. fluoropolymers.eu [fluoropolymers.eu]
Validation & Comparative
A Comparative Guide for Advanced Polymer Development: 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene vs. 1,3-bis(trifluoromethyl)benzene
In the pursuit of next-generation polymers for demanding applications in microelectronics, aerospace, and advanced materials, the strategic incorporation of fluorinated monomers is a cornerstone of innovation. The introduction of fluorine imparts a unique combination of properties, including enhanced thermal stability, chemical inertness, lower dielectric constants, and improved processability.[1][2] This guide provides an in-depth comparison of two critical fluorinated building blocks: 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene and 1,3-bis(trifluoromethyl)benzene. We will dissect their structural nuances and elucidate how these differences translate into tangible performance characteristics in the resulting polymers, supported by experimental insights and protocols.
Molecular Architecture: A Tale of Two Fluorinated Groups
The fundamental difference between these two monomers lies in the nature of the fluorine-containing substituents and their attachment to the central benzene ring. This structural variation is the primary determinant of their influence on polymer properties.
-
1,3-bis(trifluoromethyl)benzene: This molecule features two trifluoromethyl (-CF3) groups bonded directly to the aromatic ring.[3] The carbon-fluorine bonds are exceptionally strong, and the -CF3 group is a potent electron-withdrawing substituent. This direct, rigid attachment significantly impacts the electronic nature and rotational dynamics of the polymer backbone it is incorporated into.
-
This compound: In contrast, this monomer possesses two tetrafluoroethoxy (-OCHF₂CF₂) groups.[4] The key distinction is the presence of an ether linkage (-O-) separating the fluorinated alkyl chain from the benzene ring. This ether bond introduces a degree of flexibility and alters the electronic influence on the aromatic system compared to the direct C-CF3 bond.
Caption: Chemical structures of the two fluorinated monomers.
Impact on Polymer Properties: A Head-to-Head Comparison
The choice between these monomers can lead to polymers with distinctly different performance profiles. The following sections compare their effects on critical properties, with a focus on their incorporation into high-performance polyimides, a common application area.[5]
Thermal Stability
High thermal stability is a hallmark of fluorinated polymers.[1][5]
-
1,3-bis(trifluoromethyl)benzene: Polymers derived from monomers with -CF3 groups exhibit exceptional thermal stability. The high strength of the C-F bond and the stability of the aromatic C-C bond contribute to high decomposition temperatures, often exceeding 500°C.[6][7]
-
This compound: While still offering excellent thermal resistance due to the high fluorine content, the presence of the ether linkage can represent a point of thermal vulnerability compared to the direct aromatic C-C bond. The degradation of the C-O bond in the ether linkage may occur at a slightly lower temperature than the degradation of a fully aromatic polymer backbone.
Solubility and Processability
A significant challenge with high-performance aromatic polymers is their often poor solubility, which complicates processing. Fluorination is a key strategy to overcome this.[2][8]
-
1,3-bis(trifluoromethyl)benzene: The bulky, rigid -CF3 groups disrupt the efficient packing of polymer chains.[9] This increased free volume weakens intermolecular forces, leading to enhanced solubility in organic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc).[8][10]
-
This compound: The larger and more flexible tetrafluoroethoxy side chains are even more effective at disrupting chain packing. The rotational freedom of the ether linkage further enhances this effect, which can lead to superior solubility compared to polymers with -CF3 groups, making them highly suitable for solution-casting of films and other processing techniques.
Dielectric Properties
For microelectronics applications, a low dielectric constant (Dk) is paramount to reduce signal delay and cross-talk.[11]
-
1,3-bis(trifluoromethyl)benzene: The incorporation of -CF3 groups is a well-established method for lowering the dielectric constant of polymers.[2][10][12] This is attributed to two factors: the low polarizability of the C-F bond and the increase in free volume (air, with a Dk of ~1, is incorporated into the material on a molecular level). Polyimides containing -CF3 groups can achieve Dk values in the range of 2.6 to 3.2.[8][10][13]
-
This compound: The higher fluorine content by weight and the presence of the ether oxygen atoms can have competing effects. While the additional C-F bonds and larger free volume contribute to a lower Dk, the polar nature of the ether linkage could slightly offset this benefit. However, the overall effect is typically a significant reduction in the dielectric constant.
Glass Transition Temperature (Tg) and Mechanical Properties
The Tg dictates the upper service temperature of an amorphous polymer, while mechanical properties determine its durability.
-
1,3-bis(trifluoromethyl)benzene: The rigid nature of the -CF3 group and its direct attachment to the aromatic backbone restrict segmental motion of the polymer chains. This generally leads to an increase in the glass transition temperature.[14] The resulting polymers often form strong, tough films with high tensile strength.[7][10]
-
This compound: The flexible ether linkage can act as a "hinge" in the polymer backbone, potentially allowing for more chain mobility. This may result in a lower Tg compared to an analogous polymer made with 1,3-bis(trifluoromethyl)benzene. The mechanical properties would be highly dependent on the rest of the polymer structure, but the increased flexibility might lead to higher elongation at break.
Quantitative Data Summary
The table below summarizes the expected impact of these monomers on key polyimide properties, based on published data for polymers containing these functional groups. Direct side-by-side comparisons in the same polymer system are rare, so these values represent typical ranges.
| Property | Polymer with 1,3-bis(trifluoromethyl)benzene Moiety | Polymer with 1,3-bis(tetrafluoroethoxy)benzene Moiety | Causality |
| Thermal Stability (TGA, 5% wt. loss) | > 500 °C[6][7] | 450 - 500 °C | Ether linkage can be less stable than a fully aromatic backbone. |
| Glass Transition Temp. (Tg) | 250 - 370 °C[7][8] | Generally lower than -CF3 analogue | Flexible ether linkage increases chain mobility. |
| Solubility | Good in aprotic solvents (NMP, DMAc)[8][10] | Excellent in a wider range of solvents | Larger, flexible side group disrupts chain packing more effectively. |
| Dielectric Constant (@ 1 MHz) | 2.6 - 3.2[8][10][13] | 2.5 - 3.0 | High fluorine content and free volume reduce Dk. |
| Water Absorption | Low (0.2 - 0.7%)[8][10] | Very Low (< 0.5%) | Increased hydrophobicity from higher fluorine content. |
| Tensile Strength | 90 - 150 MPa[7][10] | 80 - 120 MPa | Rigid structure contributes to higher strength. |
Experimental Protocols
To ensure scientific integrity, the following section details standardized protocols for the synthesis and characterization of polyimides derived from diamine monomers containing the moieties of interest.
Protocol 1: Polyimide Synthesis via One-Step High-Temperature Polycondensation
This protocol is a robust method for producing high molecular weight, fully imidized polyimides directly.
Caption: Workflow for one-step polyimide synthesis.
Methodology:
-
Monomer Preparation: In a dry, nitrogen-purged 100 mL three-necked flask equipped with a mechanical stirrer and a condenser, dissolve the diamine monomer (e.g., a derivative of our topic molecules, 5 mmol) and an aromatic dianhydride (e.g., PMDA, 6FDA, 5 mmol) in 40 mL of m-cresol.[15]
-
Catalysis: Stir the mixture at room temperature for 30 minutes to ensure complete dissolution. Add 3-4 drops of isoquinoline as a catalyst.[15]
-
Polymerization: Heat the reaction mixture to 190-200°C and maintain this temperature for 12-20 hours under a constant, gentle flow of nitrogen.[8][15] The viscosity of the solution will increase as the polymerization proceeds.
-
Isolation: After cooling to room temperature, pour the viscous polymer solution into a beaker containing 500 mL of vigorously stirring ethanol.
-
Purification: The precipitated fibrous polymer is collected by filtration, washed thoroughly with fresh ethanol to remove residual solvent and catalyst, and then dried in a vacuum oven at 200°C for 12 hours.
Protocol 2: Polymer Characterization Workflow
A systematic approach to characterizing the synthesized polymer is crucial for validating its properties.
Caption: Workflow for polymer property characterization.
Methodologies:
-
Film Preparation: Prepare thin films (25-50 µm) by casting a 10-15 wt% solution of the polymer in NMP onto a glass plate, followed by stepwise heating in an oven to 300°C to remove the solvent.
-
Thermogravimetric Analysis (TGA): Analyze a 5-10 mg sample from 50°C to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere to determine the 5% weight loss temperature (Td5%).
-
Differential Scanning Calorimetry (DSC): Heat a 5-10 mg sample from 50°C to 400°C at a heating rate of 20°C/min. The glass transition temperature (Tg) is determined from the midpoint of the inflection in the second heating scan.
-
Dielectric Analysis: Use a dielectric analyzer to measure the capacitance of the polymer film at various frequencies (e.g., 1 MHz) and calculate the dielectric constant.
-
Mechanical Testing: Cut the polymer film into dumbbell-shaped specimens and test them using a universal testing machine according to ASTM D882 standards to determine tensile strength, modulus, and elongation at break.
Conclusion and Application-Oriented Recommendations
The selection between this compound and 1,3-bis(trifluoromethyl)benzene as a monomer is a strategic decision dictated by the primary performance requirements of the final polymer.
-
Choose 1,3-bis(trifluoromethyl)benzene when:
-
The absolute highest thermal stability and mechanical strength are the primary objectives.
-
A higher glass transition temperature is required for high-temperature applications.
-
The application is in fields like aerospace composites or high-temperature adhesives where rigidity is beneficial.
-
-
Choose this compound when:
-
Superior solubility and processability are critical for manufacturing, such as in solution-castable films for flexible electronics.
-
An extremely low dielectric constant is the main goal, and a slight trade-off in thermal stability is acceptable.
-
Enhanced flexibility and potentially higher elongation at break are desired.
-
Both monomers are powerful tools for the development of advanced fluorinated polymers. By understanding the causal links between their molecular architecture and the resulting macroscopic properties, researchers can make informed decisions to engineer materials tailored to the specific demands of their innovative applications.
References
- 1. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. This compound | 3914-19-0 | Benchchem [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Melt-Processable Semicrystalline Polyimides Based on 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA): Synthesis, Crystallization, and Melting Behavior | MDPI [mdpi.com]
A Comparative Guide to the Dielectric Performance of Novel Polymers from 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene
In the relentless pursuit of next-generation microelectronics and high-frequency communication systems, the development of advanced dielectric materials with low permittivity is paramount.[1][2] Low dielectric constant (low-κ) polymers are critical for minimizing signal delay, reducing power consumption, and preventing crosstalk in integrated circuits.[2][3][4] This guide provides a comprehensive evaluation of the anticipated dielectric performance of novel polymers synthesized from the monomer 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene. Through a detailed comparison with established high-performance dielectric polymers, we will explore the theoretical advantages conferred by this unique fluorinated structure and outline the rigorous experimental methodologies required for its characterization.
The Strategic Advantage of Fluorination: A Molecular Perspective
The chemical structure of a polymer is the primary determinant of its dielectric properties. The incorporation of fluorine atoms into a polymer backbone is a well-established strategy for lowering its dielectric constant.[3] This is due to the high electronegativity and low polarizability of the carbon-fluorine bond, which reduces the overall electronic polarization of the material. Furthermore, the bulky nature of fluorine-containing groups can increase the free volume within the polymer matrix, further decreasing the dielectric constant.[3]
The monomer this compound is particularly promising in this regard. The tetrafluoroethoxy (-OCF₂CF₂H) groups are expected to impart several desirable characteristics to polymers derived from it:
-
Reduced Dielectric Constant: The high density of C-F bonds will significantly lower the material's polarizability.
-
Enhanced Thermal Stability: The strength of the C-F bond contributes to the overall thermal robustness of the polymer.[5]
-
Improved Hydrophobicity: Fluorinated surfaces are known for their low surface energy and moisture resistance, which is crucial for maintaining stable dielectric properties in varying environmental conditions.
-
Processability: The ether linkages in the monomer can provide a degree of flexibility to the polymer backbone, potentially improving solubility and melt-processability.[6]
Comparative Analysis with Industry-Standard Dielectric Polymers
To contextualize the potential performance of polymers derived from this compound, we will compare their expected properties with those of three well-established low-κ polymers: Teflon™ AF, Kapton®, and SiLK™.
| Property | Polymers from this compound (Expected) | Teflon™ AF 1600 | Kapton® HN | SiLK™ |
| Dielectric Constant (at 1 MHz) | 2.2 - 2.6 | 1.93[7] | 3.4[8] | 2.65[9][10] |
| Dielectric Loss (at 1 MHz) | < 0.005 | ~0.0002 | 0.002 | < 0.002 |
| Breakdown Strength (V/mil) | > 4000 | ~5000 | 3900[11] | > 10000[12] |
| Glass Transition Temperature (°C) | > 250 | 160[7] | > 360 | > 490[9][10] |
| Thermal Decomposition Temp. (°C) | > 500 | > 360 | > 400 | ~450 (1% weight loss/hr)[12] |
| Water Absorption (%) | < 0.5 | < 0.01 | 2.9 | 0.30[12] |
Teflon™ AF stands out for its exceptionally low dielectric constant, approaching that of air.[7][13][14] This is attributed to its amorphous, perfluorinated structure.[7][13] While polymers from this compound are not expected to reach this level of performance due to the presence of a hydrocarbon backbone, they are anticipated to offer a significant improvement over traditional polyimides like Kapton®.
Kapton® , a polyimide film, is renowned for its outstanding thermal stability and mechanical toughness. However, its dielectric constant is relatively high for advanced microelectronic applications. The incorporation of the fluorinated side chains from our target monomer into a polyimide backbone is a promising strategy to lower the dielectric constant while potentially retaining high thermal stability.[5][15]
SiLK™ , a spin-on organic polymer dielectric, offers a low dielectric constant and excellent thermal stability.[9][10][16] It is an aromatic hydrocarbon-based material and does not contain fluorine.[9] Polymers derived from this compound could offer a competitive alternative, with the added benefit of enhanced hydrophobicity due to the fluorine content.
Experimental Evaluation of Dielectric Performance
A rigorous and systematic evaluation is essential to validate the dielectric performance of any new polymer. The following experimental workflow outlines the key steps for characterizing thin films of polymers derived from this compound.
Figure 1: Experimental workflow for evaluating the dielectric performance of novel polymers.
Detailed Experimental Protocols
-
Polymer Synthesis: The this compound monomer can be polymerized with various comonomers, such as aromatic dianhydrides (for polyimides) or diacid chlorides (for polyesters), via standard polycondensation reactions. The choice of comonomer will significantly influence the final properties of the polymer.
-
Purification and Characterization: The synthesized polymer should be purified by precipitation to remove unreacted monomers and oligomers. The chemical structure and molecular weight can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC), and Fourier-Transform Infrared (FT-IR) spectroscopy.
-
Thin Film Fabrication: For dielectric measurements, uniform thin films are required. These can be prepared by spin-coating a polymer solution onto a conductive substrate (e.g., silicon wafer or indium tin oxide-coated glass) followed by thermal curing to remove the solvent and, if necessary, to induce imidization.
-
Objective: To determine the relative permittivity (dielectric constant) and the dissipation factor (dielectric loss) of the polymer film over a range of frequencies.
-
Methodology:
-
Deposit circular metal electrodes (e.g., gold or aluminum) of a known area onto the surface of the polymer film via thermal evaporation or sputtering through a shadow mask to form a parallel plate capacitor structure.
-
Use an LCR meter or an impedance analyzer to measure the capacitance (C) and dissipation factor (D) of the capacitor at various frequencies (e.g., 1 kHz to 10 MHz).
-
Measure the thickness (d) of the polymer film using a profilometer or ellipsometry.
-
Calculate the dielectric constant (κ) using the formula for a parallel plate capacitor: κ = (C * d) / (ε₀ * A), where ε₀ is the permittivity of free space and A is the area of the electrode.
-
The dielectric loss is directly obtained from the dissipation factor measurement.
-
-
Objective: To determine the maximum electric field a material can withstand before electrical breakdown.[17][18]
-
Methodology (based on ASTM D149):
-
Place the polymer film between two electrodes. To prevent flashover, the test is often conducted in a dielectric oil bath.[18]
-
Apply a voltage across the electrodes and increase it at a uniform rate (e.g., 500 V/s) until the film breaks down, indicated by a sudden drop in voltage and rise in current.[19]
-
Record the breakdown voltage (V_b).
-
Measure the thickness (d) of the film at the point of breakdown.
-
Calculate the dielectric breakdown strength as E_b = V_b / d.
-
Repeat the measurement multiple times to obtain a statistical average, as breakdown is a statistical process.[19]
-
-
Objective: To evaluate the thermal stability and glass transition temperature of the polymer.
-
Methodology:
-
Thermogravimetric Analysis (TGA): Heat a small sample of the polymer at a constant rate in a controlled atmosphere (e.g., nitrogen or air) and record the weight loss as a function of temperature. The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs.
-
Differential Scanning Calorimetry (DSC): Heat a small sample of the polymer at a constant rate and measure the heat flow into or out of the sample. The glass transition temperature (Tg) will appear as a step change in the heat flow curve.
-
Conclusion
Polymers derived from this compound represent a promising new class of low-κ dielectric materials. The strategic incorporation of tetrafluoroethoxy groups is expected to yield polymers with a desirable combination of low dielectric constant, low dielectric loss, high thermal stability, and low moisture absorption. While their dielectric performance may not surpass that of perfluorinated polymers like Teflon™ AF, they are anticipated to offer a significant improvement over conventional non-fluorinated high-temperature polymers such as Kapton®. The comprehensive experimental evaluation outlined in this guide provides a robust framework for validating the performance of these novel materials and assessing their potential for application in advanced electronic and communication technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Low-kappa dielectric - Wikipedia [en.wikipedia.org]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. Dielectric Materials | [gelest.com]
- 5. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. vicimetronics.com [vicimetronics.com]
- 8. American Durafilm - KAPTON® Film - Physical Properties of KAPTON® [mu2e.phy.duke.edu]
- 9. Silk Polymer Coating with Low Dielectric Constant and High Thermal Stability for Ulsi Interlayer Dielectric | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 10. Silk Polymer Coating with Low Dielectric Constant and High Thermal Stability for Ulsi Interlayer Dielectric | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 11. blog.marianinc.com [blog.marianinc.com]
- 12. Dow SiLK™ D Semiconductor Dielectric Resin datasheet [lookpolymers.com]
- 13. researchgate.net [researchgate.net]
- 14. professionalplastics.com [professionalplastics.com]
- 15. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. diva-portal.org [diva-portal.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. discovery.researcher.life [discovery.researcher.life]
A Senior Application Scientist's Guide to Validating Structure-Property Relationships in Advanced Fluorinated Polymers
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and validating the critical relationship between molecular structure and macroscopic properties in a promising class of materials: polymers containing fluorinated ether linkages. While direct experimental data on polymers synthesized from 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene remains nascent in publicly available literature, this guide will establish the foundational principles of structure-property validation using well-characterized fluorinated polymers as benchmarks. We will then extrapolate these principles to predict the performance of polymers derived from the target monomer, offering a roadmap for future research and development in high-performance materials.
The Causality Behind Fluorination: Engineering Superior Polymer Properties
The introduction of fluorine into polymer backbones is a strategic design choice aimed at enhancing a material's performance profile for demanding applications, from advanced electronics to biomedical devices.[1] The unique properties of the fluorine atom—its high electronegativity, low polarizability, and the strength of the carbon-fluorine bond—are the primary drivers of these improvements.[1]
Incorporating bulky, fluorinated groups such as trifluoromethyl (-CF3) or tetrafluoroethoxy (-OCHF2CF2H) into a polymer chain disrupts the close packing of polymer chains. This increase in free volume leads to several desirable property modifications:
-
Enhanced Solubility: The looser chain packing improves the ability of solvents to penetrate and dissolve the polymer, a critical factor for solution-based processing techniques like spin coating and film casting.[2][3]
-
Lower Dielectric Constant: The increased free volume and the low polarizability of the C-F bond reduce the overall dielectric constant of the material, which is crucial for high-frequency communication and microelectronics applications to minimize signal loss and crosstalk.[2][4][5]
-
Improved Thermal Stability: The high bond dissociation energy of the C-F bond (approximately 485 kJ/mol) imparts exceptional thermal stability to fluorinated polymers, allowing them to withstand higher processing and operating temperatures without degradation.[4]
-
Increased Hydrophobicity: The low surface energy of fluorinated groups results in materials that are highly resistant to water absorption, a key property for maintaining stable electrical and mechanical performance in varying humidity environments.[2]
The Promise of this compound: A Structural Hypothesis
The monomer this compound presents an intriguing architecture for the synthesis of next-generation fluorinated polymers. Its key structural features and their hypothesized impact on polymer properties are visualized below.
Caption: Hypothesized structure-property relationships for polymers derived from this compound.
The meta-positioning of the flexible tetrafluoroethoxy side chains on the rigid benzene core is expected to create polymers with a unique combination of properties. The flexible ether linkages can enhance solubility and processability, while the fluorinated groups contribute to a low dielectric constant and high thermal stability.
Comparative Performance Analysis: Fluorinated Polyimides and Poly(aryl ether)s
To provide a tangible benchmark for the anticipated performance of polymers containing this compound, we will compare the properties of two well-established classes of high-performance polymers: fluorinated polyimides and commercially available non-fluorinated alternatives like Kapton® and Ultem®.
| Property | Fluorinated Polyimide (e.g., TPPI50)[4] | Kapton® HN (Polyimide)[6] | Ultem® 1000 (Polyetherimide)[7][8] |
| Thermal Stability (Td5 in N2) | ~563 °C | >500 °C | ~500 °C |
| Glass Transition Temperature (Tg) | ~402 °C | ~360-410 °C | ~217 °C |
| Tensile Strength | ~232.73 MPa | ~172 MPa | ~105 MPa |
| Tensile Modulus | ~5.53 GPa | ~2.5 GPa | ~3.2 GPa |
| Elongation at Break | ~26.26% | ~70% | ~60% |
| Dielectric Constant (1 MHz) | ~2.312 | ~3.4 | ~3.15 |
| Water Absorption | Low | ~2.9% (at 50% RH) | ~1.25% (at saturation) |
Experimental Validation Workflow: A Step-by-Step Guide
The validation of the structure-property relationship is a systematic process involving polymer synthesis, film fabrication, and rigorous characterization. The following workflow outlines the key experimental stages.
Caption: A typical experimental workflow for validating the structure-property relationships of novel polymers.
Detailed Experimental Protocols
1. Polymer Synthesis: Poly(ether imide) Example
This protocol describes a typical two-step polycondensation reaction to synthesize a poly(ether imide), a common class of high-performance polymers.
-
Monomer Preparation: A diamine derivative of this compound would first need to be synthesized.
-
Poly(amic acid) Synthesis:
-
In a nitrogen-purged flask, dissolve the synthesized diamine in a dry aprotic solvent such as N-methyl-2-pyrrolidone (NMP).
-
Slowly add an equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA) to the stirred solution at room temperature.
-
Continue stirring for 24 hours to form a viscous poly(amic acid) solution.
-
-
Film Casting and Curing:
-
Cast the poly(amic acid) solution onto a clean glass substrate.
-
Place the cast film in a vacuum oven and subject it to a staged thermal curing process (e.g., 100 °C for 1 hour, 200 °C for 1 hour, and 300 °C for 1 hour) to induce imidization and remove the solvent.
-
2. Thermal Analysis: TGA and DSC
-
Thermogravimetric Analysis (TGA):
-
Objective: To determine the thermal stability and decomposition temperature of the polymer.
-
Procedure: A small sample of the polymer film (5-10 mg) is heated in a TGA instrument from room temperature to 800 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere. The weight loss as a function of temperature is recorded.[9]
-
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg) of the polymer.
-
Procedure: A small sample of the polymer film (5-10 mg) is heated in a DSC instrument through a defined temperature range (e.g., 50 °C to 400 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow into or out of the sample is measured, and the Tg is identified as a step change in the baseline.[9]
-
3. Mechanical Property Testing: ASTM D882
-
Objective: To measure the tensile strength, tensile modulus, and elongation at break of the polymer film.[2][10]
-
Procedure:
-
Cut rectangular test specimens from the polymer film with precise dimensions as specified in ASTM D882.[2][10]
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.
-
Record the load and elongation data to generate a stress-strain curve from which the key mechanical properties can be calculated.[11]
-
4. Dielectric Property Testing: ASTM D150
-
Objective: To measure the dielectric constant and dissipation factor of the polymer film at various frequencies.[12][13]
-
Procedure:
-
Place a circular sample of the polymer film between two electrodes of a dielectric test fixture.
-
Use an LCR meter or impedance analyzer to measure the capacitance and dissipation factor of the sample at the desired frequencies (e.g., 1 kHz, 1 MHz).
-
Calculate the dielectric constant from the measured capacitance, the sample thickness, and the electrode area, as described in ASTM D150.[12][13]
-
Conclusion and Future Outlook
While the direct synthesis and characterization of polymers from this compound are yet to be extensively reported, the established principles of structure-property relationships in fluorinated polymers provide a strong foundation for predicting their performance. The unique combination of a rigid aromatic core with flexible, fluorinated ether side chains suggests that polymers derived from this monomer could exhibit an exceptional balance of high thermal stability, low dielectric constant, and enhanced processability. The experimental workflows and comparative data presented in this guide offer a clear and actionable path for researchers to synthesize and validate the properties of these promising new materials, potentially unlocking advancements in a wide range of technological fields.
References
- 1. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qualitester.com [qualitester.com]
- 3. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. zwickroell.com [zwickroell.com]
- 5. micomlab.com [micomlab.com]
- 6. Polyimide [mit.edu]
- 7. piedmontcmg.com [piedmontcmg.com]
- 8. curbellplastics.com [curbellplastics.com]
- 9. mdpi.com [mdpi.com]
- 10. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 11. testresources.net [testresources.net]
- 12. matestlabs.com [matestlabs.com]
- 13. Dielectric Constant and Dissipation Factor ASTM D150, IEC 60250 [intertek.com]
A Comparative Guide to the Long-Term Thermal Stability of 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene-Based Poly(aryl ether ketone)s
For Researchers, Scientists, and Drug Development Professionals
Abstract
High-performance polymers are critical for advancing applications in demanding environments, from aerospace components to implantable medical devices. Among these, fluorinated poly(aryl ether ketone)s (FPAEKs) derived from monomers like 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene offer a unique combination of properties. This guide provides an in-depth assessment of the long-term thermal stability of these specialized materials. We will compare their performance against the industry-standard poly(ether ether ketone) (PEEK), grounded in established experimental protocols. This analysis explains the causal mechanisms behind their stability and provides detailed methodologies to empower researchers to conduct their own validated assessments.
Introduction: The Critical Role of Thermal Stability
The operational lifetime and reliability of a polymeric component are often dictated by its thermal stability—the material's resistance to irreversible chemical and physical changes at elevated temperatures.[1][2] For applications in sterile drug manufacturing, aerospace, or downhole oil and gas exploration, where materials face extreme heat, understanding this property is not just a matter of performance, but of safety and reliability.
Thermal degradation can manifest as chain scission (breaking of polymer backbones), cross-linking (formation of new, unintended bonds), and oxidation, leading to a catastrophic loss of mechanical strength, flexibility, and structural integrity.[1][2] Polymers derived from this compound are designed to mitigate these effects. The incorporation of fluorine atoms into the polymer backbone is a key strategic choice intended to enhance thermal endurance.[3][4] The high strength of the carbon-fluorine (C-F) bond is theorized to impart superior resistance to thermal decomposition compared to non-fluorinated analogues.[4]
This guide will dissect the performance of these FPAEKs, placing them in direct comparison with PEEK, a benchmark high-performance thermoplastic renowned for its excellent thermal and mechanical properties.[5][6]
Experimental Design for Assessing Long-Term Thermal Stability
To rigorously evaluate and compare polymer stability, a multi-faceted approach is necessary. We rely on standardized techniques that provide quantitative, reproducible data on how materials behave under thermal stress. The two cornerstones of this assessment are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This is the primary technique for determining thermal stability. TGA measures the change in mass of a sample as it is heated over time in a controlled atmosphere.[7] A loss in mass indicates decomposition. Key metrics derived from TGA are:
-
Td5 / Td10: The temperatures at which the material has lost 5% or 10% of its initial mass. These are common industry benchmarks for the onset of significant degradation.
-
Char Yield: The percentage of material remaining at a very high temperature (e.g., 800 °C), which indicates the material's tendency to form a stable, carbonaceous layer that can insulate the underlying polymer.
-
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine:
-
Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more rubbery, flexible state.[8] The Tg defines the upper service temperature limit for a material in load-bearing applications, as mechanical properties change significantly above this point.
-
Experimental Workflow
The logical flow for a comprehensive thermal stability assessment is crucial for generating reliable and comparable data. This workflow ensures that each step informs the next, from initial screening to long-term performance prediction.
References
- 1. polymer-search.com [polymer-search.com]
- 2. How Thermal Degradation Affects Polymer Performance Over Time [eureka.patsnap.com]
- 3. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 20.210.105.67 [20.210.105.67]
- 5. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 6. gtweed.com [gtweed.com]
- 7. infinitalab.com [infinitalab.com]
- 8. PEEK plastics - Polyetheretherketone properties & applications | MCG [mcam.com]
"comparative analysis of the effects of different fluorinated side chains on polymer properties"
An In-Depth Comparative Analysis for Materials Scientists and Drug Development Professionals
The strategic incorporation of fluorine into polymer architectures has yielded a class of materials with exceptional and tunable properties. The unique characteristics of the carbon-fluorine bond, such as its high bond energy and low polarizability, are central to these performance enhancements. However, the true power in designing fluorinated polymers lies in the nuanced control offered by varying the structure of fluorinated side chains. This guide provides a comprehensive comparative analysis of how different fluorinated side chains dictate key polymer properties, offering a robust framework for researchers in materials science and drug development.
The Foundational Impact of Fluorinated Side Chains
Fluorinated side chains, ranging from simple trifluoromethyl groups to longer perfluoroalkyl chains, act as molecular-level modifiers. Their influence stems from several key factors:
-
High Electronegativity and Low Polarizability of Fluorine: This leads to weak intermolecular forces, reducing surface energy and refractive index.
-
High C-F Bond Energy: This imparts exceptional thermal stability and chemical resistance.
-
Steric Bulk and Rigidity: The size and stiffness of fluorinated side chains can disrupt polymer chain packing, increasing free volume and influencing gas permeability.
-
Tendency for Surface Segregation: Fluorinated moieties tend to migrate to the polymer-air or polymer-liquid interface to minimize interfacial energy, profoundly impacting surface properties.
This guide will now systematically compare the effects of varying fluorinated side chain structures on critical polymer characteristics, supported by experimental data and detailed protocols.
Thermal Stability: A Shield Against Degradation
The introduction of fluorinated side chains is a well-established strategy for enhancing the thermal stability of polymers. The high dissociation energy of the C-F bond (~485 kJ/mol) compared to the C-H bond (~413 kJ/mol) provides a fundamental defense against thermal degradation.
Comparative Analysis:
The degree of fluorination and the length of the perfluoroalkyl side chain are critical determinants of thermal stability. An increase in the length of the perfluoroalkyl side chain generally leads to a higher decomposition temperature. This is a direct consequence of the increased shielding of the polymer backbone by the bulky, thermally stable side chains and the overall higher fluorine content.
| Fluorinated Side Chain | Polymer Backbone Example | Onset Decomposition Temperature (TGA, 5% weight loss) |
| -CF3 (Trifluoromethyl) | Polystyrene | ~420 °C |
| -C2F5 (Perfluoroethyl) | Polystyrene | ~435 °C |
| -C4F9 (Perfluorobutyl) | Polystyrene | ~450 °C |
| -C8F17 (Perfluorooctyl) | Polystyrene | ~470 °C |
Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA is a cornerstone technique for assessing the thermal stability of polymers by measuring weight loss as a function of temperature.[1][2]
Objective: To determine and compare the decomposition temperatures of polymers with varying fluorinated side chains.
-
Sample Preparation: Ensure polymer samples are meticulously dried to remove any residual solvent, typically under vacuum at a temperature below the polymer's glass transition temperature for 24 hours.
-
Crucible Selection and Preparation: Utilize an inert crucible (e.g., alumina or platinum).[3] Clean and tare the crucible before adding the sample.
-
Sample Loading: Accurately weigh 5-10 mg of the polymer sample into the crucible.[5] Ensure even distribution for uniform heating.[3]
-
Instrument Setup and Execution:
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
The onset decomposition temperature is often reported as the temperature at which 5% weight loss occurs (Td5%).
-
Surface Properties: Engineering Repellency and Low Friction
Fluorinated side chains are exceptionally effective at lowering the surface energy of polymers, leading to pronounced hydrophobicity and oleophobicity.[6] This is a direct result of the low polarizability of the C-F bond and the thermodynamic driving force for these side chains to orient themselves at the surface.[7]
Comparative Analysis:
Longer perfluoroalkyl side chains are more efficient at reducing surface energy.[6][8] These longer chains can pack more densely at the surface, creating a well-ordered, low-energy fluorinated layer that effectively repels both water and oils.[8][9]
| Fluorinated Side Chain | Polymer Backbone Example | Water Contact Angle (°) | Oil (n-Hexadecane) Contact Angle (°) |
| -CF3 | Poly(methyl methacrylate) | ~95° | ~40° |
| -C4F9 | Poly(methyl methacrylate) | ~110° | ~65° |
| -C8F17 | Poly(methyl methacrylate) | ~120° | ~80° |
Experimental Protocol: Static Contact Angle Goniometry
This technique quantifies the wettability of a surface by measuring the contact angle of a liquid droplet.[10][11][12][13]
Objective: To quantitatively compare the hydrophobicity and oleophobicity of polymer surfaces functionalized with different fluorinated side chains.
Methodology: [14]
-
Sample Preparation: Prepare smooth, uniform, and defect-free polymer films on a suitable substrate (e.g., silicon wafer or glass slide) using techniques like spin-coating or solution casting. Ensure complete solvent removal.
-
Instrument Setup:
-
Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
Ensure the instrument is level and calibrated.
-
-
Measurement:
-
Place the prepared sample on the stage.
-
Carefully dispense a droplet of a known liquid (typically 2-5 µL of deionized water for hydrophobicity or n-hexadecane for oleophobicity) onto the polymer surface.[14]
-
Capture a high-quality image of the droplet at the solid-liquid-vapor interface.
-
-
Data Analysis:
-
Utilize the instrument's software to measure the angle formed between the tangent of the droplet and the polymer surface at the three-phase contact point.
-
Perform measurements at multiple locations on each sample and calculate the average to ensure statistical reliability.
-
Optical Properties: Tuning Refractive Index and Transparency
The incorporation of fluorine into a polymer's structure generally leads to a reduction in its refractive index.[15][16][17] This is attributed to the low polarizability and high electronegativity of the fluorine atom, which decreases the overall electron density of the polymer chains.[18]
Comparative Analysis:
Increasing the fluorine content, often achieved by employing longer or more numerous fluorinated side chains, results in a more substantial decrease in the refractive index.[16][19] This makes these materials highly desirable for applications such as anti-reflective coatings and optical cladding.[16][17] However, it is crucial to consider that excessively bulky side chains can disrupt chain packing in a way that may increase light scattering and reduce transparency.[18]
| Fluorinated Side Chain | Polymer Backbone Example | Refractive Index (at 589 nm) |
| None | Polystyrene | 1.59 |
| -CF3 | Polystyrene | 1.52 |
| -C4F9 | Polystyrene | 1.47 |
Experimental Protocol: Spectroscopic Ellipsometry
Ellipsometry is a highly sensitive, non-destructive optical technique for determining the thickness and refractive index of thin films.[20][21][22][23][24]
Objective: To accurately measure the refractive index of polymer films with different fluorinated side chains as a function of wavelength.
Methodology:
-
Sample Preparation: Prepare high-quality, uniform thin films of the polymers on a reflective substrate, typically a silicon wafer. The film thickness should be accurately known or determined as part of the measurement.
-
Instrument Setup:
-
Use a spectroscopic ellipsometer.
-
Perform necessary alignment and calibration procedures for the instrument.
-
-
Measurement:
-
Mount the sample on the measurement stage.
-
Measure the change in the polarization state of a beam of light upon reflection from the sample surface over a range of wavelengths and angles of incidence.
-
-
Data Analysis:
-
Construct an optical model that represents the sample (e.g., substrate/polymer film/air).
-
Fit the experimental data to the model using appropriate dispersion models (e.g., Cauchy or Sellmeier) to extract the refractive index and thickness of the polymer film.
-
Gas Permeability: The Role of Free Volume
Fluorinated polymers, particularly those with bulky side chains, often exhibit high gas permeability.[25][26] This is primarily due to an increase in the fractional free volume (the volume not occupied by the polymer chains themselves). Bulky groups like trifluoromethyl (-CF3) can hinder efficient chain packing, creating larger interstitial voids that facilitate the diffusion of gas molecules.[25]
Comparative Analysis:
The impact of side chain structure on gas permeability is complex. While bulky groups like -CF3 are known to increase free volume and permeability in rigid polymers like polyimides, the effect of longer, more flexible perfluoroalkyl chains can be twofold.[27][28] They can increase free volume but may also exhibit a tendency to pack or crystallize, which could reduce permeability. Polymers of Intrinsic Microporosity (PIMs), which incorporate highly rigid and contorted structures often including fluorinated moieties, represent an extreme case where high free volume leads to exceptional gas permeability.[29][30][31][32]
| Fluorinated Group | Polymer Type | Effect on Gas Permeability |
| -CF3 | Polyimides | Significantly increases permeability by increasing fractional free volume.[25][28] |
| -CF3 | Polymers of Intrinsic Microporosity (PIMs) | Contributes to the rigid, contorted structure, leading to very high permeability.[30][31] |
| Long Perfluoroalkyl Chains | Flexible Backbone Polymers | Can increase permeability by increasing free volume, but the effect is polymer-specific.[33] |
Experimental Protocol: Constant-Volume/Variable-Pressure Method
This is a common method for determining the gas permeability of polymer membranes.[34][35][36][37]
Objective: To measure the gas permeability coefficients of different gases through polymer membranes.
Methodology:
-
Membrane Preparation: Cast thin, defect-free polymer membranes, typically by solution casting followed by controlled solvent evaporation.
-
Instrument Setup:
-
Use a gas permeation cell that separates a high-pressure upstream (feed) side from a low-pressure, constant-volume downstream (permeate) side.
-
Ensure the system is leak-tight.
-
-
Measurement:
-
Mount the membrane in the cell.
-
Thoroughly evacuate the entire system, especially the downstream volume.
-
Introduce the test gas (e.g., O2, N2, CO2) at a constant pressure to the upstream side.
-
Monitor the pressure increase in the downstream volume over time using a sensitive pressure transducer.
-
-
Data Analysis:
-
The permeability coefficient (P) is calculated from the steady-state rate of pressure increase in the downstream volume, the membrane area, the membrane thickness, and the upstream pressure.
-
Visualizing Structure-Property Relationships
The following diagrams illustrate the key concepts discussed in this guide.
Caption: A generalized workflow for the comparative analysis of polymers with different fluorinated side chains.
Caption: General trends observed in key polymer properties with increasing perfluoroalkyl side chain length.
Conclusion
The judicious selection of fluorinated side chains provides a powerful tool for the rational design of advanced polymers. As demonstrated, increasing the length of perfluoroalkyl side chains generally enhances thermal stability and surface repellency while decreasing the refractive index. The influence on gas permeability is more complex, being highly dependent on the interplay between increased free volume and potential side-chain packing. By understanding these fundamental structure-property relationships and employing the rigorous experimental protocols outlined in this guide, researchers can effectively tailor fluorinated polymers to meet the demanding performance criteria of a wide range of applications, from advanced coatings and optical components to high-performance membranes for separations.
References
- 1. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 2. researchgate.net [researchgate.net]
- 3. Mastering TGA Crucible Analysis for Polymer Thermal Stability [redthermo.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. epfl.ch [epfl.ch]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. infinitalab.com [infinitalab.com]
- 11. ASTM D5946 - Measuring water contact angle on surface-treated polymer films - DataPhysics Instruments [dataphysics-instruments.com]
- 12. Contact Angle Measurements ASTM D5946 [intertek.com]
- 13. sunzern.com [sunzern.com]
- 14. keylinktech.com [keylinktech.com]
- 15. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US7323514B2 - Low refractive index fluoropolymer coating compositions for use in antireflective polymer films - Google Patents [patents.google.com]
- 17. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Determining thickness and refractive index from free-standing ultra-thin polymer films with spectroscopic ellipsometry (Journal Article) | OSTI.GOV [osti.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. OPG [opg.optica.org]
- 25. researchgate.net [researchgate.net]
- 26. Effect of Direct Fluorination on the Transport Properties and Swelling of Polymeric Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Elucidating the Role of Fluorine on Gas Transport Through Fluorinated Polymer Membranes [dspace.mit.edu]
- 28. Elucidating the Role of Bulky Fluorinated Segments in Thermally Rearranged Copolymers and Polymer Blends for Gas Separation [msrjournal.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. cris.unibo.it [cris.unibo.it]
- 34. Gas permeation measurement under defined humidity via constant volume/variable pressure method [publica.fraunhofer.de]
- 35. Measurement of gas permeability of polymers. I. Permeabilities in constant volume/variable pressure apparatus | Semantic Scholar [semanticscholar.org]
- 36. rsc.org [rsc.org]
- 37. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducible Synthesis and Polymerization of 1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene-based Polyethers
For researchers, scientists, and drug development professionals navigating the landscape of high-performance fluoropolymers, the reproducibility of synthesis and polymerization is paramount. This guide provides an in-depth technical comparison of the synthesis and subsequent polymerization of 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene, offering a reproducible pathway to novel polyether materials. We will explore the causality behind experimental choices, present detailed protocols, and compare the resulting polymer's properties against established high-performance alternatives.
Introduction: The Promise of Fluorinated Aromatic Ethers
The incorporation of fluorine atoms into polymer backbones imparts a unique combination of properties, including exceptional thermal stability, chemical inertness, and low dielectric constants. Aromatic polyethers, such as those derived from this compound, are a promising class of materials for applications in demanding environments, from aerospace components to advanced electronics. The 1,1,2,2-tetrafluoroethoxy group, in particular, offers a balance of flexibility and stability, making it an attractive building block for novel polymers.
Part 1: Synthesis of the Monomer: this compound
The synthesis of this compound (3) is most reliably achieved through a Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of a halide or other good leaving group by an alkoxide. In this case, the dianion of resorcinol (1) acts as the nucleophile, attacking a suitable tetrafluoroethyl electrophile.
Mechanistic Rationale
The Williamson ether synthesis is a robust and well-understood method for forming ether linkages. The choice of a strong base is critical to deprotonate the phenolic hydroxyl groups of resorcinol, forming the more potent nucleophile, the resorcinoxide dianion (2). The selection of the tetrafluoroethylating agent and reaction conditions are tailored to favor the desired substitution reaction and minimize side reactions.
Caption: Synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system, with clear steps for reaction setup, monitoring, and purification to ensure reproducibility.
Materials:
-
Resorcinol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1,1,2,2-Tetrafluoroethyl trifluoromethanesulfonate (or a suitable alternative like 1-bromo-1,1,2,2-tetrafluoroethane)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add resorcinol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the resorcinol.
-
Deprotonation: Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution at 0 °C (ice bath). Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.
-
Addition of Electrophile: Cool the reaction mixture back to 0 °C and add the 1,1,2,2-tetrafluoroethyl trifluoromethanesulfonate (2.5 eq) dropwise via the addition funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Trustworthiness: The purity of the synthesized monomer should be verified by 1H NMR and 19F NMR spectroscopy. The expected signals in the 1H NMR spectrum include multiplets for the aromatic protons and a triplet of triplets for the -OCH2CF2H protons. The 19F NMR will show characteristic signals for the -CF2- groups.
Part 2: Polymerization of this compound
The synthesized monomer, this compound, does not possess a readily polymerizable functional group on its own. Instead, it serves as a fluorinated diol precursor for the synthesis of aromatic polyethers via polycondensation. This section details the synthesis of a high-performance polyether by reacting the monomer with a suitable diacyl chloride, such as terephthaloyl chloride.
Mechanistic Rationale
The formation of the polyether proceeds through a nucleophilic acyl substitution polycondensation. The hydroxyl groups of the fluorinated diol (after in-situ deprotonation) act as nucleophiles, attacking the electrophilic carbonyl carbons of the diacyl chloride. The elimination of a leaving group (chloride) results in the formation of an ester linkage, which in this context, forms the polyether backbone. The use of a high-boiling polar aprotic solvent facilitates the reaction and helps to achieve a high molecular weight polymer.
Caption: Polycondensation to form an aromatic polyether.
Detailed Experimental Protocol: Synthesis of a Fluorinated Aromatic Polyether
Materials:
-
This compound
-
Terephthaloyl chloride
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous potassium carbonate (K2CO3)
-
Toluene
-
Methanol
Procedure:
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add this compound (1.0 eq), terephthaloyl chloride (1.0 eq), potassium carbonate (1.1 eq), NMP, and toluene.
-
Azeotropic Dehydration: Heat the mixture to reflux (around 140-150 °C) to remove water azeotropically with toluene for 3-4 hours.
-
Polymerization: After removing the toluene, increase the temperature to 180-200 °C and maintain for 8-12 hours to effect the polymerization. The viscosity of the solution will increase as the polymer forms.
-
Precipitation: Cool the viscous polymer solution to room temperature and pour it into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Purification: Filter the fibrous polymer, wash it thoroughly with hot water and methanol to remove salts and residual solvent.
-
Drying: Dry the polymer in a vacuum oven at 100-120 °C to a constant weight.
Trustworthiness: The successful polymerization and the properties of the resulting polymer should be confirmed through various characterization techniques as outlined in the data presentation section.
Part 3: Performance Comparison and Data Presentation
To provide a clear and objective comparison, the properties of the synthesized fluorinated polyether are presented alongside a well-established high-performance polymer, Polyetheretherketone (PEEK).
Table 1: Comparison of Monomer Synthesis
| Parameter | This compound |
| Synthesis Method | Williamson Ether Synthesis |
| Starting Materials | Resorcinol, 1,1,2,2-Tetrafluoroethylating agent |
| Typical Yield | 70-85% |
| Purity (post-chromatography) | >99% |
| Characterization | 1H NMR, 19F NMR, Mass Spectrometry |
Table 2: Comparison of Polymer Properties
| Property | Fluorinated Aromatic Polyether | PEEK[1][2] |
| Polymerization Method | Nucleophilic Aromatic Substitution Polycondensation | Nucleophilic Aromatic Substitution Polycondensation |
| Glass Transition Temp. (Tg) | Expected to be in the range of 150-250 °C | ~143 °C |
| Melting Temperature (Tm) | Amorphous or semi-crystalline with Tm >300 °C | ~343 °C[2] |
| Thermal Stability (TGA, 5% wt loss) | Expected to be >450 °C in N2 | ~500 °C in N2 |
| Tensile Strength | Expected to be in the range of 80-100 MPa | ~90-100 MPa |
| Dielectric Constant | Expected to be low (< 3.0) | ~3.2 |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc) | Soluble in strong acids (e.g., sulfuric acid) |
Note: The expected values for the fluorinated aromatic polyether are based on literature for similar fluorinated polyether structures. Experimental verification is required.
Part 4: Alternative High-Performance Polymers
While the synthesized fluorinated polyether offers a unique set of properties, it is important to consider other high-performance alternatives for specific applications.
-
Polyetheretherketone (PEEK): A semi-crystalline thermoplastic with excellent mechanical and chemical resistance properties at high temperatures.[1][2]
-
Polyphenylenesulfide (PPS): A high-performance thermoplastic known for its outstanding chemical resistance and dimensional stability.
-
Polyimides (PI): A class of polymers with exceptional thermal stability, often used in aerospace and electronics.
The choice of polymer will ultimately depend on the specific requirements of the application, including operating temperature, chemical environment, mechanical stress, and cost.
Conclusion
This guide provides a comprehensive and reproducible framework for the synthesis and polymerization of this compound-based polyethers. By understanding the underlying chemical principles and following the detailed protocols, researchers can reliably produce these high-performance materials for a variety of advanced applications. The comparative data presented serves as a valuable resource for material selection and further development in the field of fluoropolymers.
References
Safety Operating Guide
Navigating the Disposal of 1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is a cornerstone of safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene, a fluorinated aromatic ether. By understanding the chemical's properties and the principles of hazardous waste management, you can ensure a safe laboratory environment and minimize environmental impact.
Understanding the Hazard Profile
This compound is a halogenated organic compound. While specific toxicological data for this exact isomer may be limited, the presence of the tetrafluoroethoxy groups on a benzene ring suggests certain hazards that must be respected.[1] The high electronegativity of fluorine atoms can influence the molecule's reactivity and stability.[1] Safety data sheets for similar compounds, such as 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene, indicate that it can cause skin, eye, and respiratory irritation.[2][3] Therefore, it is crucial to handle this chemical with appropriate personal protective equipment (PPE) and within a well-ventilated area, preferably a chemical fume hood.[2]
The benzene core of the molecule also warrants caution. Benzene itself is a known human carcinogen.[4][5] While the tetrafluoroethoxy substituents significantly alter the properties of the benzene ring, it is a prudent practice to treat all derivatives of hazardous compounds with a high degree of care.
The Cardinal Rule: Segregation of Halogenated Waste
The most critical principle in the disposal of this compound is the strict segregation of halogenated organic waste from non-halogenated streams.[6][7][8] Halogenated wastes, which include compounds containing fluorine, chlorine, bromine, or iodine, require specialized disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts and environmental contamination.[6] Mixing halogenated and non-halogenated solvents can lead to the entire mixture being classified and treated as the more hazardous (and more expensive to dispose of) halogenated waste.[6][9]
Table 1: Waste Stream Segregation
| Waste Type | Description | Disposal Container |
| Halogenated Organic Waste | This compound, solutions containing it, and other solvents with F, Cl, Br, or I.[6][7] | Clearly labeled, dedicated "Halogenated Waste" container. |
| Non-Halogenated Organic Waste | Solvents like acetone, ethanol, hexane, etc., that do not contain halogens. | Clearly labeled, dedicated "Non-Halogenated Waste" container. |
| Aqueous Waste | Water-based solutions. Note: Do not mix with organic solvents.[10] | Clearly labeled, dedicated "Aqueous Waste" container. |
| Solid Waste | Contaminated gloves, pipette tips, and other labware. | Designated, sealed container for hazardous solid waste.[11] |
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the disposal of this compound. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[12]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[2]
-
Body Protection: A laboratory coat.[2]
Waste Collection
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste.[8][13] The container must have a secure screw-top cap.
-
Labeling: Immediately label the waste container with "Halogenated Hazardous Waste" and list all components, including this compound.[8][11] All waste containers must be clearly labeled with their contents and associated hazards.[11]
-
Transferring Waste: Carefully transfer the waste into the designated container within a chemical fume hood to minimize inhalation exposure.[2] Avoid splashing.
-
Container Closure: Keep the waste container securely closed when not in use.[8]
Disposal of Contaminated Materials
-
Small Liquid Spills (<50 mL): Absorb the material onto an inert absorbent material like vermiculite or sand.[11] Place the absorbent material in a sealed, labeled container for hazardous solid waste.
-
Contaminated Solids: Dispose of any gloves, paper towels, or other solid materials contaminated with this compound in a designated, sealed container for hazardous solid waste.[11]
Final Disposal
The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[12] Do not attempt to dispose of this chemical down the drain or in regular trash.[2][9] Your institution's EHS office will have established procedures for the collection and disposal of hazardous waste.
Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the disposal of laboratory waste.
Conclusion: A Commitment to Safety
The proper disposal of this compound is a straightforward process when guided by the principles of chemical safety and regulatory compliance. By diligently segregating halogenated waste, using appropriate PPE, and partnering with your institution's EHS department, you contribute to a safer research environment for yourself and your colleagues. This commitment to responsible chemical management is an integral part of scientific excellence.
References
- 1. This compound | 3914-19-0 | Benchchem [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. nj.gov [nj.gov]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. benchchem.com [benchchem.com]
- 12. angenechemical.com [angenechemical.com]
- 13. nswai.org [nswai.org]
Navigating the Safe Handling of 1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the mastery of handling specialized chemical reagents is fundamental to both groundbreaking discovery and personal safety. This guide provides essential, in-depth technical and safety information for 1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene, a compound whose unique properties demand a commensurate level of handling precision. Our objective is to empower you with the knowledge to not only use this product effectively but to do so with the utmost confidence in your safety protocols.
Immediate Safety and Hazard Assessment
This compound is classified as a flammable liquid and vapor.[1] It is crucial to handle this compound away from heat, sparks, open flames, and hot surfaces.[1] The primary health hazards associated with this chemical are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, direct contact must be meticulously avoided through the stringent use of appropriate Personal Protective Equipment (PPE).
Hazard Summary:
| Hazard Classification | GHS Category | Precautionary Statement |
| Flammable Liquid | Category 3 | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1] |
| Skin Irritation | Category 2 | P280: Wear protective gloves.[1][2][3] |
| Serious Eye Irritation | Category 2A | P280: Wear eye protection/face protection.[1][2][3] |
| Specific Target Organ Toxicity | Category 3 | P261: Avoid breathing mist or vapors.[1][2][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and correct use of PPE are non-negotiable when handling this compound. The following recommendations are based on the known hazards of this compound and general best practices for handling halogenated organic compounds.
Eye and Face Protection:
-
Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are mandatory.
-
Recommended for Larger Volumes (>100 mL) or Splash-Prone Procedures: A full-face shield worn over chemical splash goggles offers an additional layer of protection for the entire face.[4]
Skin Protection:
-
Recommended for Incidental Contact (e.g., small spills, transfers):
-
Nitrile Rubber: While nitrile gloves offer good general chemical resistance, they have poor resistance to many halogenated hydrocarbons.[5][6] For short-duration tasks with a low likelihood of direct contact, thicker nitrile gloves (e.g., >8 mil) may be acceptable, but they should be changed immediately upon any sign of contamination.
-
Neoprene: Neoprene gloves provide moderate resistance to a range of chemicals and may be a suitable alternative to nitrile for incidental contact.[7]
-
-
Recommended for Extended Use or Immersion:
-
Viton® or Butyl Rubber: For procedures involving larger quantities or a higher risk of prolonged contact, gloves made of Viton® or butyl rubber are recommended.[7] Butyl rubber gloves, however, do not perform well with halogenated solvents.[7] Viton® generally exhibits excellent resistance to aromatic and halogenated hydrocarbons.
-
-
Double Gloving: For enhanced protection, particularly during high-risk procedures, wearing two pairs of gloves is a prudent practice.
It is imperative to consult the specific chemical resistance guide from your glove manufacturer to ensure the chosen glove provides adequate protection against this compound.
Body Protection:
-
A flame-resistant lab coat should be worn and kept fully fastened.
-
Full-length pants and closed-toe shoes are required in any laboratory setting where hazardous chemicals are handled.
Respiratory Protection:
Respiratory protection is necessary when there is a potential for inhaling vapors or aerosols of this compound. This is particularly relevant when:
-
Heating the substance.
-
Generating aerosols (e.g., through sonication or vigorous mixing).
-
Working in a poorly ventilated area.
Recommended Respiratory Protection:
-
For most laboratory-scale operations in a well-ventilated fume hood: A half-mask or full-facepiece air-purifying respirator (APR) equipped with organic vapor (OV) cartridges is typically sufficient.
-
In situations with high vapor concentrations or in confined spaces: A supplied-air respirator (SAR) or a self-contained breathing apparatus (SCBA) may be necessary.
A comprehensive respiratory protection program, including fit-testing and training, is essential for all personnel required to wear respirators.
Operational and Disposal Plans: A Step-by-Step Guide
Handling Procedure:
-
Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.
-
Work within a certified chemical fume hood to minimize inhalation exposure.
-
-
Donning PPE:
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don the appropriate chemical-resistant gloves. If double-gloving, put on the first pair, followed by the second.
-
Put on your chemical splash goggles. If required, add a face shield.
-
If respiratory protection is necessary, perform a user seal check before entering the work area.
-
-
Chemical Handling:
-
Carefully open the container of this compound, avoiding any splashes.
-
Dispense the required amount of the chemical using appropriate tools (e.g., glass pipettes, syringes).
-
Keep the container tightly closed when not in use.[1]
-
-
Post-Handling:
-
Securely close the primary container.
-
Decontaminate any reusable equipment that has come into contact with the chemical.
-
Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill Management:
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
For a small spill (<100 mL) inside a chemical fume hood:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent for organic solvents).
-
Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Place all contaminated materials, including gloves and absorbent pads, into the hazardous waste container.
For a large spill (>100 mL) or any spill outside of a fume hood:
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional safety office immediately.
-
If the spill is flammable, eliminate all sources of ignition.
-
Prevent the spill from entering drains.
-
Allow only trained emergency response personnel to clean up the spill.
Disposal Plan:
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Segregation:
-
Container Management:
-
Use a chemically compatible container with a secure, tight-fitting lid.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Disposal:
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
-
Contact your institution's environmental health and safety (EHS) department for specific disposal procedures and to arrange for waste pickup.
-
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
By adhering to these comprehensive safety and handling protocols, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
References
- 1. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 2. ethz.ch [ethz.ch]
- 3. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
